Dibutyl itaconate
Description
Structure
3D Structure
Properties
IUPAC Name |
dibutyl 2-methylidenebutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c1-4-6-8-16-12(14)10-11(3)13(15)17-9-7-5-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVXYCDTRMDYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(=C)C(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28452-66-6 | |
| Record name | Butanedioic acid, 2-methylene-, 1,4-dibutyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28452-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5062213 | |
| Record name | Dibutyl itaconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155-60-4 | |
| Record name | Dibutyl itaconate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2155-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, 2-methylene-, 1,4-dibutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002155604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyl itaconate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibutyl itaconate | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 2-methylene-, 1,4-dibutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyl itaconate | |
| Source | EPA DSSTox | |
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| Record name | Dibutyl itaconate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.775 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Dibutyl Itaconate from Itaconic Acid and n-Butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of dibutyl itaconate, a valuable bio-based monomer and chemical intermediate. The synthesis is achieved through the esterification of itaconic acid with n-butanol. This document details various catalytic methodologies, including traditional acid catalysis, heterogeneous catalysis with zeolites and ion-exchange resins, and enzymatic synthesis. It presents a comparative analysis of reaction conditions, catalyst performance, and product yields. Detailed experimental protocols are provided for key synthetic routes, alongside visual representations of the reaction pathway and a general experimental workflow to facilitate comprehension and practical application in a laboratory setting.
Introduction
This compound (DBI) is an ester of itaconic acid, a bio-based dicarboxylic acid recognized by the U.S. Department of Energy as a key platform chemical.[1] DBI's versatile chemical structure, featuring two ester groups and a reactive double bond, makes it a valuable monomer in the synthesis of polymers and a crucial intermediate in the production of a wide array of chemicals.[1][2] Its applications span various industries, including the manufacturing of plasticizers, adhesives, lubricants, resins, and coatings.[1][3][4] The synthesis of DBI from itaconic acid and n-butanol is a classic esterification reaction, the efficiency of which is highly dependent on the catalytic system and reaction conditions employed.[5] This guide explores the core principles and practical methodologies for this important chemical transformation.
Reaction Mechanism and Catalysis
The synthesis of this compound is an esterification reaction where the two carboxylic acid groups of itaconic acid react with the hydroxyl groups of n-butanol to form a diester and water.[5] This reversible reaction requires a catalyst to achieve a reasonable reaction rate and high yield. The equilibrium can be shifted towards the product side by removing water as it is formed.
Catalytic Approaches
Several catalytic systems have been developed for the synthesis of this compound, each with its own set of advantages and disadvantages.
-
Homogeneous Acid Catalysis: Traditionally, strong mineral acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) have been used as catalysts.[5] While effective, these catalysts are corrosive, difficult to separate from the product mixture, and can lead to the formation of colored byproducts and acidic waste streams.[1][6]
-
Heterogeneous Solid Acid Catalysis: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been investigated. These catalysts, being in a different phase from the reactants, are easily separated by filtration and can often be reused.[5] Examples include:
-
Zeolites: Hierarchical zeolites, such as H-BEA, have shown high catalytic activity and selectivity for DBI synthesis.[1][7] Their porous structure provides a large surface area for the reaction to occur.
-
Ion-Exchange Resins: Strong acid ion-exchange resins are also effective catalysts that can be easily recovered and reused.[6][8] They offer a less corrosive alternative to mineral acids.
-
-
Enzymatic Catalysis: Lipases have been employed as biocatalysts for an environmentally friendly synthesis of this compound.[5][9] This method operates under milder reaction conditions, reducing energy consumption and byproduct formation.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the synthesis of this compound, allowing for easy comparison of different catalytic systems and reaction conditions.
| Catalyst System | Molar Ratio (Itaconic Acid:n-Butanol) | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Heterogeneous Catalysis | ||||||
| Hierarchical Zeolite H-BEA (HTYK) | 1:10 | 10 wt% | 120 | 10 | 93 | [1] |
| Parent H-BEA Zeolite | 1:10 | 10 wt% | 120 | 10 | 84 | [1] |
| Strong Acid Ion-Exchange Resin | 1:1.4 - 1:3 (mass ratio) | 1:20 - 1:5 (mass ratio to IA) | 90 - 130 | 2 - 8 | High (not specified) | [6] |
| Enzymatic Catalysis | ||||||
| Novozym 435 (Lipase) | 1:13 | 20 wt% of IA | 65 | 48 | 61.8 | [9] |
Table 1: Comparison of Catalytic Systems for this compound Synthesis
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound using different catalytic systems.
Protocol 1: Heterogeneous Catalysis using Hierarchical Zeolite H-BEA
This protocol is based on the work by Lodhi et al. (2023).[1]
Materials:
-
Itaconic acid (ITA)
-
n-Butanol
-
Hierarchical Zeolite H-BEA (HTYK) catalyst
-
Ethanol (for catalyst washing)
Apparatus:
-
100 mL two-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Oil bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 100 mL two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add itaconic acid, n-butanol, and the hierarchical zeolite catalyst. A typical molar ratio of itaconic acid to n-butanol is 1:10, with a catalyst loading of 10 wt% relative to the itaconic acid.[1]
-
The reaction mixture is stirred continuously at 400 rpm in an oil bath heated to 120°C.[1]
-
The reaction is allowed to proceed under reflux for 10 hours.[1]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid catalyst is separated from the reaction mixture by filtration.
-
The recovered catalyst can be washed with ethanol, dried at 120°C for 2 hours, and then calcined at 550°C for 5 hours for reuse.[1]
-
The filtrate, containing the crude this compound, is then purified. Excess n-butanol can be removed using a rotary evaporator. Further purification can be achieved by vacuum distillation.
-
The product formation can be confirmed and the yield determined using Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]
Protocol 2: Synthesis using Strong Acid Ion-Exchange Resin
This protocol is derived from a patented method.[6]
Materials:
-
Itaconic acid
-
n-Butanol
-
Strong acid ion-exchange resin (catalyst)
-
Hydroquinone (polymerization inhibitor)
-
Benzene, Toluene (B28343), or Xylene (optional, as a water-entraining agent)
Apparatus:
-
Reactor with a stirrer
-
Heating system
-
Filtration apparatus
-
Washing equipment
-
Vacuum distillation setup
Procedure:
-
Charge the reactor with itaconic acid, n-butanol, the strong acid ion-exchange resin, and hydroquinone. The mass ratio of the ion-exchange resin to itaconic acid is typically between 1:20 and 1:5, and the mass ratio of itaconic acid to n-butanol is between 1:1.4 and 1:3.[6]
-
Optionally, a water-entraining agent like toluene can be added.
-
The mixture is stirred and heated to a temperature between 90°C and 130°C.[6]
-
The reaction is carried out for 2 to 8 hours.[6]
-
Upon completion, the reaction mixture is cooled. The product, this compound, will automatically separate from the solid catalyst.[6]
-
The crude product is filtered to remove the catalyst. The catalyst can be reused directly in the next batch without further treatment.[6]
-
The filtrate is then purified by washing, followed by vacuum distillation to remove water and unreacted n-butanol, yielding the final this compound product.[6]
Protocol 3: Enzymatic Synthesis using Lipase
This protocol is based on the work by Yu et al.[9]
Materials:
-
Itaconic acid (IA)
-
n-Butanol (NBA)
-
Novozym 435 (immobilized lipase)
-
Anhydrous CaCl₂ (dehydrant)
Apparatus:
-
Stirred tank reactor (STR) or a flask with magnetic stirring
-
Constant temperature bath
-
Filtration apparatus
Procedure:
-
In a stirred tank reactor, combine itaconic acid and n-butanol. The optimal molar ratio of itaconic acid to n-butanol is 1:13.[9]
-
Add Novozym 435 as the catalyst, with the amount being 20 wt% of the itaconic acid.[9]
-
Add anhydrous CaCl₂ as a dehydrating agent.
-
The reaction is carried out at 65°C with stirring (e.g., 200 rpm) for 48 hours in a solvent-free system.[9]
-
After the reaction, the immobilized enzyme can be recovered by filtration for reuse.
-
The product mixture can be further purified to isolate the this compound.
Visualizations
Reaction Pathway
The following diagram illustrates the esterification reaction of itaconic acid with n-butanol to form this compound.
Caption: Esterification of itaconic acid with n-butanol.
Experimental Workflow
This diagram outlines the general experimental workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
Conclusion
The synthesis of this compound from itaconic acid and n-butanol can be effectively achieved through various catalytic methods. While traditional homogeneous acid catalysts are effective, heterogeneous catalysts like zeolites and ion-exchange resins offer significant advantages in terms of catalyst recovery, reusability, and reduced environmental impact. Enzymatic synthesis presents a green alternative with mild reaction conditions. The choice of the optimal synthetic route will depend on specific requirements such as desired yield, purity, cost-effectiveness, and environmental considerations. The data and protocols presented in this guide provide a solid foundation for researchers and professionals to select and implement the most suitable method for their applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 2155-60-4 [chemicalbook.com]
- 3. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 4. CAS 2155-60-4: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 2155-60-4 | Benchchem [benchchem.com]
- 6. CN101735052B - Method for preparing this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. journal.bcrec.id [journal.bcrec.id]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Dibutyl Itaconate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutyl itaconate (DBI) is a significant bio-based monomer and chemical intermediate, derived from the fermentation of carbohydrates.[1] As a diester of itaconic acid and n-butanol, its versatile chemical nature, characterized by two ester groups and a reactive double bond, allows it to serve as a valuable component in the synthesis of a wide array of polymers.[2][3] It finds extensive application as a plasticizer, as well as in the manufacturing of coatings, adhesives, and resins.[2][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols for their determination and a summary of its synthesis. All quantitative data is presented in structured tables for clarity and ease of comparison.
Chemical Identity
| Identifier | Value |
| IUPAC Name | dibutyl 2-methylidenebutanedioate[5] |
| Synonyms | Di(n-butyl) itaconate, Dibutyl 2-methylenesuccinate, Itaconic acid dibutyl ester[6][7] |
| CAS Number | 2155-60-4[2] |
| Molecular Formula | C₁₃H₂₂O₄[2] |
| Molecular Weight | 242.31 g/mol [6][8] |
| Chemical Structure | |
| SMILES: CCCCOC(=O)CC(=C)C(=O)OCCCC[9] | |
| InChI: 1S/C13H22O4/c1-4-6-8-16-12(14)10-11(3)13(15)17-9-7-5-2/h3-10H2,1-2H3[9] |
Physicochemical Properties
This compound is typically a clear, colorless to pale yellow liquid with a relatively low viscosity.[2] The following tables summarize its key physicochemical properties based on available data.
Physical and Thermal Properties
| Property | Value | Temperature (°C) | Pressure |
| Physical State | Clear Liquid[8] | Ambient | Atmospheric |
| Boiling Point | 284 °C[8][9] | - | Atmospheric (lit.) |
| 135-136 °C[6] | - | 10 Torr[6] | |
| Density | 0.985 g/mL[8][9] | 25[8][9] | - |
| 0.9865 g/cm³[6] | 20[6] | - | |
| Refractive Index (n20/D) | 1.444[8][9] | 20[8][9] | - |
| 1.447[6] | 20[6] | - | |
| Viscosity | 5.6 mPa·s[3] | 20[3] | - |
| Vapor Pressure | 0.000728 mmHg[6] | 25[6] | - |
| 0.19 Pa[8] | 25[8] | - | |
| Flash Point | >110 °C (>230 °F)[3][6][8] | - | Closed Cup[3] |
| 136 °C (276.8 °F)[9] | - | - | |
| Surface Tension | 35 x 10⁻³ N/m[3] | 25[3] | - |
Solubility
| Solvent | Solubility | Temperature (°C) |
| Water | 74.8 mg/L[8] | 20[8] |
| Practically insoluble[6] | - | |
| Organic Solvents | Soluble in ethanol (B145695) and acetone[2] | - |
| Very soluble in N,N-Dimethylformamide[6] | - | |
| Soluble in methanol[6] | - | |
| Sparingly soluble in glacial acetic acid[6] | - | |
| Very slightly soluble in chloroform[6] | - |
Experimental Protocols for Physicochemical Property Determination
The following sections outline the standardized methodologies for determining the key physicochemical properties of this compound.
Boiling Point Determination (ASTM D1078)
This method is used to determine the distillation range of volatile organic liquids.[10][11]
-
Apparatus : A distillation flask, condenser, graduated receiving cylinder, and a calibrated thermometer or temperature probe.
-
Procedure :
-
A 100 mL sample of this compound is placed in the distillation flask.[12]
-
The flask is heated, and the vapor is passed through a condenser.
-
The temperature at which the first drop of condensate falls into the receiving cylinder is recorded as the initial boiling point.[12]
-
Heating is continued, and the temperature is recorded at various percentages of collected distillate.
-
The boiling point is typically reported at atmospheric pressure, with corrections applied for any deviation.
-
Density Measurement (ASTM D4052)
This method utilizes a digital density meter based on the oscillating U-tube principle.[6][13][14]
-
Apparatus : A digital density meter with a thermostatically controlled oscillating U-tube.
-
Procedure :
-
The instrument is calibrated using two reference standards of known density (e.g., dry air and distilled water).
-
A small volume (approximately 1-2 mL) of the this compound sample is injected into the U-tube.[14]
-
The instrument measures the oscillation period of the U-tube containing the sample.
-
The density is calculated automatically by the instrument based on the oscillation period and calibration data. The measurement is performed at a controlled temperature, typically 20°C or 25°C.
-
Refractive Index Measurement (ASTM D1218)
This method is suitable for transparent hydrocarbon liquids and provides high accuracy.[3][15]
-
Apparatus : A high-precision refractometer (e.g., an Abbe refractometer) with a light source (typically a sodium D line) and a temperature-controlled prism.[16]
-
Procedure :
-
The refractometer is calibrated using a liquid standard of known refractive index.
-
A few drops of the this compound sample are placed on the surface of the prism.
-
The prism is closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20°C).
-
The operator adjusts the instrument to bring the dividing line between the light and dark fields into coincidence with the crosshairs in the eyepiece.
-
The refractive index is then read directly from the instrument's scale.[16]
-
Viscosity Determination (ASTM D445)
This method determines the kinematic viscosity by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[1][2][5]
-
Apparatus : A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant temperature bath, and a timer.
-
Procedure :
-
The viscometer is charged with the this compound sample.
-
The viscometer is placed in a constant temperature bath until the sample reaches the test temperature.
-
The sample is drawn up into the upper bulb of the viscometer.
-
The time taken for the liquid to flow between two marked points on the viscometer is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.[1]
-
Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.[1][2]
-
Water Solubility (OECD Guideline 105)
This guideline describes two primary methods for determining water solubility: the flask method and the column elution method.[17][18][19] For a substance like this compound with low water solubility, the flask method is generally applicable.
-
Apparatus : A flask, a means of agitation (e.g., magnetic stirrer), a constant temperature bath, and an analytical method to determine the concentration of the solute (e.g., chromatography).
-
Procedure :
-
An excess amount of this compound is added to a flask containing purified water.
-
The flask is agitated in a constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After agitation, the mixture is allowed to stand to separate the phases.
-
A sample of the aqueous phase is carefully taken, ensuring no undissolved substance is included (centrifugation or filtration may be necessary).
-
The concentration of this compound in the aqueous sample is determined using a suitable analytical technique.
-
Flash Point Determination (ASTM D93)
This method uses a Pensky-Martens closed-cup tester to determine the flash point of petroleum products and other liquids.[8][9][20]
-
Apparatus : A Pensky-Martens closed-cup tester, which includes a brass test cup, a lid with an opening for an ignition source, a stirrer, and a heating source.[20]
-
Procedure :
-
The sample cup is filled with this compound to a specified level.
-
The lid is secured, and the sample is heated at a slow, constant rate while being stirred.[20]
-
At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[9]
-
Synthesis of this compound
This compound is synthesized via the Fischer esterification of itaconic acid with n-butanol, typically in the presence of an acid catalyst.[1][21]
Caption: Workflow for the synthesis of this compound.
General Experimental Protocol for Synthesis
-
Reaction Setup : Itaconic acid and an excess of n-butanol are charged into a round-bottom flask equipped with a reflux condenser and a stirrer. A Dean-Stark apparatus can be used to remove the water byproduct and drive the reaction to completion.
-
Catalyst Addition : A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the reaction mixture.[22]
-
Reaction : The mixture is heated to reflux with continuous stirring. The reaction progress is monitored by measuring the amount of water collected or by analytical techniques like thin-layer chromatography (TLC).
-
Work-up : Upon completion, the reaction mixture is cooled. The excess acid catalyst is neutralized with a basic solution (e.g., sodium bicarbonate solution). The organic layer is then washed with water and brine to remove any remaining impurities.
-
Purification : The crude this compound is dried over an anhydrous drying agent (e.g., magnesium sulfate). The final product is purified by vacuum distillation to yield a clear, colorless liquid.[23]
Safety and Handling
This compound is generally considered to have low toxicity.[2] However, standard laboratory safety precautions should be observed. It is recommended to handle the substance in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses and gloves. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed summary of the essential physicochemical properties of this compound. The tabulated data, coupled with standardized experimental protocols, offers a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development. The synthesis workflow further elucidates the production of this important bio-based chemical. A thorough understanding of these properties is crucial for the effective application and development of new materials derived from this compound.
References
- 1. ppapco.ir [ppapco.ir]
- 2. store.astm.org [store.astm.org]
- 3. store.astm.org [store.astm.org]
- 4. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 5. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 9. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]
- 12. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 13. ASTM D4052 - eralytics [eralytics.com]
- 14. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 15. matestlabs.com [matestlabs.com]
- 16. petrolube.com [petrolube.com]
- 17. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. Overcoming Challenges of Incorporation of Biobased this compound in (Meth)acrylic Waterborne Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CN101735052B - Method for preparing this compound - Google Patents [patents.google.com]
A Comprehensive Technical Guide to Dibutyl Itaconate: From Synthesis to Advanced Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of dibutyl itaconate (DBI), a bio-based monomer with significant potential in polymer chemistry and advanced biomedical applications. This document covers its fundamental properties, synthesis, polymerization, and characterization, with a special focus on its emerging role in drug delivery and immunomodulation.
Core Properties of this compound
This compound is an ester of itaconic acid, a C5-dicarboxylic acid that is recognized by the U.S. Department of Energy as a key bio-based platform chemical.[1] Its structure, featuring a vinylidene group and two carboxylic ester functionalities, makes it a versatile monomer for the synthesis of a wide range of polymers.
| Property | Value | Reference |
| CAS Number | 2155-60-4 | [2] |
| Molecular Formula | C₁₃H₂₂O₄ | [2] |
| Molecular Weight | 242.31 g/mol | [2] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Boiling Point | 284 °C | [2] |
| Density | 0.985 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.444 | [2] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. | [3] |
Synthesis and Polymerization of this compound
The primary route for synthesizing this compound is through the esterification of itaconic acid with n-butanol.[1] This reaction can be catalyzed by various acids, including homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid, as well as heterogeneous solid acid catalysts.[1]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via acid-catalyzed esterification of itaconic acid and n-butanol.
Materials:
-
Itaconic acid
-
n-Butanol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Hydroquinone (B1673460) (polymerization inhibitor)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus for azeotropic removal of water.
-
To the flask, add itaconic acid, a molar excess of n-butanol, and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Add a small amount of hydroquinone to inhibit polymerization.
-
Add toluene to the reaction mixture to facilitate azeotropic water removal.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Neutralize the excess acid by washing the mixture with a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation.
Polymerization of this compound
This compound can be polymerized through various techniques, including free radical polymerization, emulsion polymerization, and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The choice of polymerization technique influences the polymer's microstructure, molecular weight, and polydispersity.[4][5][6]
Experimental Workflow: Emulsion Polymerization of this compound Copolymers
Caption: Workflow for emulsion polymerization of this compound copolymers.
Characterization of this compound and its Polymers
A suite of analytical techniques is employed to characterize this compound and its corresponding polymers, ensuring structural integrity and desired material properties.
| Analytical Technique | Purpose | Key Observables |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of monomer purity and polymer composition. | ¹H NMR: Characteristic peaks for vinylidene protons and ester alkyl chains. ¹³C NMR: Signals for carbonyl carbons and olefinic carbons. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Strong C=O stretching vibration for the ester groups (~1730 cm⁻¹), C=C stretching for the vinylidene group (~1640 cm⁻¹). |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight (Mn, Mw) and polydispersity index (PDI) of polymers. | Elution profile provides information on the molecular weight distribution. |
| Dynamic Light Scattering (DLS) | Measurement of particle size of polymer nanoparticles or microparticles in a dispersion. | Provides the hydrodynamic diameter of the particles. |
Biomedical Applications: A Frontier for this compound
The biocompatible and biodegradable nature of polymers derived from itaconic acid and its esters opens up a plethora of opportunities in the biomedical field, particularly in drug delivery and immunomodulation.
Drug Delivery Systems
Polymers and copolymers of this compound are being explored for the development of controlled drug delivery systems.[7][8] These materials can be formulated into microparticles or nanoparticles to encapsulate therapeutic agents, offering advantages such as sustained release and targeted delivery.[8][9] For instance, itaconic acid-based molecularly imprinted polymers have been developed for pH-triggered drug release.[10]
Experimental Protocol: Preparation of Poly(this compound)-based Nanoparticles for Drug Delivery
Objective: To prepare drug-loaded nanoparticles from a pre-synthesized poly(this compound) copolymer using an oil-in-water emulsion solvent evaporation method.
Materials:
-
Poly(this compound) copolymer
-
Hydrophobic drug
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) solution (as a stabilizer)
-
Deionized water
Procedure:
-
Dissolve the poly(this compound) copolymer and the hydrophobic drug in DCM to form the oil phase.
-
Prepare an aqueous solution of PVA.
-
Add the oil phase to the aqueous PVA solution under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of the DCM.
-
Collect the formed nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilize the nanoparticles to obtain a dry powder.
-
Characterize the nanoparticles for size (DLS), morphology (SEM/TEM), drug loading, and encapsulation efficiency.
Immunomodulatory and Anti-inflammatory Properties
Recent research has highlighted the significant immunomodulatory roles of itaconate and its derivatives.[11][12] Itaconate is an endogenous metabolite that can regulate inflammatory responses in macrophages.[13] Cell-permeable derivatives of itaconate, such as dimethyl itaconate and 4-octyl itaconate, have demonstrated potent anti-inflammatory effects.[11] This positions itaconate-based polymers and prodrugs as promising candidates for the treatment of inflammatory diseases.[14]
Signaling Pathway: Immunomodulatory Action of Itaconate
Caption: Immunomodulatory pathways influenced by itaconate in macrophages.
Conclusion
This compound is a versatile, bio-based monomer with a growing portfolio of applications, extending from sustainable polymers to sophisticated biomedical technologies. Its straightforward synthesis, tunable polymerization, and the inherent biological activity of the itaconate moiety make it a compelling building block for researchers in materials science and drug development. Future research will likely focus on refining polymerization techniques to achieve greater control over polymer architecture and further exploring the therapeutic potential of itaconate-based materials in a clinical context.
References
- 1. This compound | 2155-60-4 | Benchchem [benchchem.com]
- 2. This compound 96 2155-60-4 [sigmaaldrich.com]
- 3. CAS 2155-60-4: this compound | CymitQuimica [cymitquimica.com]
- 4. Overcoming Challenges of Incorporation of Biobased this compound in (Meth)acrylic Waterborne Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Itaconate Polymers Microparticles for Intracellular Regulation of Pro‐Inflammatory Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of Polymer-Drug Conjugate Nanoparticles Based on Lactic and Itaconic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Orally Available Prodrugs of Itaconate and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Dibutyl Itaconate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of dibutyl itaconate, a versatile monomer with applications in polymer synthesis and material science. The focus is on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. This document outlines detailed experimental protocols, presents spectral data in a clear, tabular format for easy reference, and includes a workflow diagram for the spectroscopic analysis process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 6.28 | s | 1H | - | =CH ₂ (a) |
| 5.68 | s | 1H | - | =CH ₂ (a') |
| 4.12 | t | 4H | 6.7 | -O-CH ₂- (d, d') |
| 3.28 | s | 2H | - | -CH ₂- (b) |
| 1.63 | m | 4H | - | -CH₂-CH ₂-CH₃ (e, e') |
| 1.40 | m | 4H | - | -CH₂-CH ₂-CH₃ (f, f') |
| 0.93 | t | 6H | 7.4 | -CH ₃ (g, g') |
Note: Data is interpreted from publicly available spectra. Actual values may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 171.1 | C =O (ester) |
| 166.9 | C =O (ester) |
| 134.3 | =C < |
| 128.8 | =C H₂ |
| 65.1 | -O-C H₂- |
| 64.8 | -O-C H₂- |
| 37.6 | -C H₂- |
| 30.6 | -CH₂-C H₂-CH₃ |
| 19.1 | -C H₂-CH₃ |
| 13.7 | -C H₃ |
Note: Data is interpreted from publicly available spectra. Actual values may vary slightly based on experimental conditions.
Experimental Protocol
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm). A JEOL EX-400 spectrometer operating at 100 MHz in CDCl3 at 55°C has been used in some studies.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Data Presentation
Table 3: FTIR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 | Strong | C-H stretch (alkane) |
| 2874 | Medium | C-H stretch (alkane) |
| 1725 | Strong | C=O stretch (ester) |
| 1638 | Medium | C=C stretch (alkene) |
| 1465 | Medium | C-H bend (alkane) |
| 1380 | Medium | C-H bend (alkane) |
| 1290 | Strong | C-O stretch (ester) |
| 1160 | Strong | C-O stretch (ester) |
| 940 | Medium | =C-H bend (out-of-plane) |
Note: Data is interpreted from the NIST WebBook IR spectrum.[2] Actual values may vary based on the sampling method.
Experimental Protocol
Sample Preparation and Analysis: The FTIR spectrum of this compound can be obtained using various techniques. One common method involves analyzing the neat liquid using an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid is placed directly on the ATR crystal, and the spectrum is recorded.
Alternatively, a solution of this compound in a suitable solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂) can be prepared and analyzed in a liquid transmission cell.[2] The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Thermal properties and stability of dibutyl itaconate
An In-depth Technical Guide to the Thermal Properties and Stability of Dibutyl Itaconate
For researchers, scientists, and professionals in drug development, a thorough understanding of the thermal characteristics of chemical compounds is paramount for ensuring stability, safety, and efficacy in various applications. This technical guide provides a comprehensive overview of the thermal properties and stability of this compound (DBI), encompassing both the monomer and its polymeric forms.
Thermal Properties of this compound Monomer
This compound is an ester of itaconic acid that serves as a versatile monomer in polymer synthesis.[1][2] Its thermal properties are critical for safe handling, storage, and polymerization processes.
Key Thermal and Physical Properties:
The physical and thermal characteristics of this compound monomer are summarized in the table below, based on data from safety data sheets and chemical suppliers.
| Property | Value | Source(s) |
| Boiling Point | 284 °C (at atmospheric pressure) | [1] |
| Boiling Point | 190 °C (at 8.0 kPa) | |
| Boiling Point | 135-136 °C (at 10 Torr) | [3] |
| Flash Point | 136 - 138 °C | |
| Flash Point | >230 °F (>110 °C) | [1][3][4] |
| Density | 0.985 g/mL (at 25 °C) | [1] |
| Relative Density | 0.98 | |
| Storage Temperature | 2-8 °C | [1][4] |
Thermal Stability and Hazards:
This compound monomer is relatively stable at room temperature. However, it poses a risk of polymerization at elevated temperatures or in the presence of an initiator.[5] This exothermic reaction can be hazardous if not controlled. Safety data sheets indicate that the substance may polymerize explosively when heated or involved in a fire, and containers may explode when heated.[5] For this reason, commercial preparations are often stabilized with inhibitors like hydroquinone (B1673460) (HQ) or its monomethyl ether (MeHQ).[5][6]
Thermal Properties and Stability of Poly(this compound) and its Copolymers
The thermal behavior of polymers derived from this compound is a key determinant of their application range. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly employed to evaluate their thermal stability and transitions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.
Summary of TGA Data for this compound-Containing Polymers:
| Polymer System | Degradation Temperature (T5% weight loss) | Key Observations | Source(s) |
| Poly(this compound-co-lauryl methacrylate) | 248 - 264 °C | Two-stage degradation. The first stage (160-240 °C) is attributed to the loss of volatile compounds. | |
| Poly(this compound-co-butadiene) (PDBIB) | Itaconate segment peak at 383.5 °C; Butadiene segment peak at 447.1 °C | Two distinct degradation stages corresponding to the different polymer segments. | [5] |
| Acrylated epoxidized soybean oil-dibutyl itaconate (AESO-DBI) blends | Substantial degradation at 390–400 °C | Degradation temperature is similar to pure AESO. | [7] |
| Poly(this compound-co-butadiene) (PDBIB) | Activation energy for itaconate segment: 196.4 kJ/mol; for butadiene segment: 225.7 kJ/mol | The butadiene segments require a higher temperature for degradation. | [5][8] |
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material, such as the glass transition temperature (Tg).
Summary of DSC Data for this compound-Containing Polymers:
| Polymer System | Glass Transition Temperature (Tg) | Key Observations | Source(s) |
| Poly(this compound) | 17 °C | [9] | |
| Poly(this compound-co-butadiene) (PDBIB) | -72 to -42 °C | Tg depends on the butadiene content. | [9] |
| Acrylated epoxidized soybean oil-dibutyl itaconate (AESO-DBI) blends | 1.4 °C (for 1:1 ratio) | Tg decreases as the comonomer content increases. | [7] |
| Poly(dimethyl itaconate/dibutyl itaconate-co-methyl methacrylate) | Tg decreases with increasing itaconate content and longer alkyl chains. | The relative thermal stability increases with the methyl methacrylate (B99206) molar fraction. | [9] |
| Poly(this compound-co-lauryl methacrylate-co-itaconic acid) | A single Tg is observed, indicating a random copolymer. | The Tg can be tuned by adjusting the DBI:LMA ratio. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of thermal analysis results. The following sections outline typical experimental protocols for TGA and DSC analysis of this compound-based materials.
Thermogravimetric Analysis (TGA) Protocol
This protocol is a synthesis of methodologies described in the cited literature for the thermal stability analysis of polymers containing this compound.
-
Instrument: A thermogravimetric analyzer (e.g., TA Instruments TGA/SDT Q600, Mettler-Toledo TGA2, Netzsch TG 209 F1 Iris).[11]
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the polymer sample into a suitable TGA pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: Conduct the analysis under an inert nitrogen atmosphere with a typical flow rate of 40-50 mL/min to prevent oxidative degradation.[5][11]
-
Temperature Program:
-
Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition is often reported as the temperature at which 5% weight loss occurs (T5%). The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum degradation rates.
Differential Scanning Calorimetry (DSC) Protocol
This protocol is a composite of methods described for determining the glass transition temperature of this compound polymers.
-
Instrument: A differential scanning calorimeter (e.g., TA Instruments DSC Q2000, Mettler-Toledo DSC).
-
Sample Preparation: Place 3-5 mg of the polymer sample into an aluminum hermetic pan and seal it.
-
Atmosphere: Use an inert argon or nitrogen atmosphere with a flow rate of around 100 mL/min.
-
Temperature Program (Heat/Cool/Heat Cycle):
-
First Heating Scan: Heat the sample from a low temperature (e.g., 25 °C) to a temperature well above its expected Tg and any melting point (e.g., 170-200 °C) at a heating rate of 10 °C/min. This step removes the sample's prior thermal history.
-
Isothermal Hold: Hold the sample at the high temperature for a few minutes (e.g., 2-5 minutes).
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the expected Tg (e.g., -90 °C).
-
Second Heating Scan: Heat the sample again at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 100 °C).
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan, typically as the midpoint of the step change in the heat flow curve.
Visualizing Experimental Workflows
To further clarify the experimental process, the following diagrams illustrate the workflows for TGA and DSC analysis.
References
- 1. This compound CAS#: 2155-60-4 [m.chemicalbook.com]
- 2. This compound | 2155-60-4 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. CAS 2155-60-4: this compound | CymitQuimica [cymitquimica.com]
- 7. Overcoming Challenges of Incorporation of Biobased this compound in (Meth)acrylic Waterborne Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Oxidative Aging Behaviors and Degradation Kinetics of Biobased Poly(this compound-co-butadiene) Elastomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Solubility Profile of Dibutyl Itaconate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of dibutyl itaconate (DBI), a versatile monomer increasingly utilized in polymer synthesis, specialty adhesives, and coatings. Understanding the solubility of DBI in various organic solvents is critical for its effective application in formulation development, reaction engineering, and purification processes. This document summarizes known solubility data, provides a detailed experimental protocol for solubility determination, and presents a visual workflow for these experimental procedures.
Introduction to this compound
This compound (DBI) is the diester of itaconic acid and n-butanol. It is a colorless to pale yellow liquid known for its role as a co-monomer in polymerization reactions, contributing to the flexibility and durability of the resulting polymers. Its chemical structure, featuring two butyl ester groups, largely dictates its solubility behavior, rendering it generally soluble in a range of organic solvents while having limited miscibility with water.
Solubility Data of this compound
Currently, comprehensive quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively published in readily accessible literature. However, qualitative solubility information and some specific quantitative data are available. The following tables summarize the known solubility characteristics of this compound.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description | Citation(s) |
| Ethanol | Soluble | [1] |
| Acetone | Soluble | [1] |
| N,N-Dimethylformamide | Very Soluble | |
| Methanol | Soluble | |
| Glacial Acetic Acid | Sparingly Soluble | |
| Chloroform | Very Slightly Soluble | |
| Water | Practically Insoluble | [1] |
Table 2: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility | Citation(s) |
| Water | 20 | 74.8 mg/L |
Experimental Protocol for Solubility Determination
The following protocol details a standardized laboratory procedure for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the widely accepted "shake-flask" or equilibrium saturation technique, followed by gravimetric analysis.
3.1. Materials and Equipment
-
This compound (solute)
-
Selected Organic Solvent(s)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker bath or incubator
-
Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)
-
Calibrated pipettes and syringes
-
Syringe filters (chemically compatible with the solvent and solute)
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
3.2. Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass vial. The presence of a distinct, undissolved phase of this compound is necessary to ensure saturation.
-
Securely seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The agitation ensures intimate contact between the solute and the solvent.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow for complete phase separation. The excess this compound should form a distinct layer.
-
-
Sample Withdrawal and Filtration:
-
Carefully withdraw a known volume of the supernatant (the solvent phase saturated with this compound) using a calibrated pipette or syringe. Be cautious not to disturb the undissolved solute layer.
-
Attach a syringe filter to the syringe and filter the withdrawn sample into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microdroplets of the solute.
-
-
Gravimetric Analysis:
-
Record the exact mass of the filtered saturated solution.
-
Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.
-
Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
3.3. Data Calculation
The solubility can be expressed in various units, such as g/100g of solvent or g/100mL of solvent.
-
Mass of dissolved this compound (m_solute): m_solute = (mass of dish + residue) - (mass of empty dish)
-
Mass of the solvent (m_solvent): m_solvent = (mass of saturated solution) - m_solute
-
Solubility in g/100g of solvent: Solubility = (m_solute / m_solvent) * 100
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for solubility determination.
Conclusion
While comprehensive quantitative solubility data for this compound in a wide array of organic solvents is an area requiring further research, the existing qualitative information provides a solid foundation for its application. The standardized experimental protocol detailed in this guide offers a reliable method for researchers and professionals to determine the precise solubility of this compound in solvents relevant to their specific applications, thereby facilitating more accurate and efficient formulation and process development.
References
The Ascendance of a Bio-Based Platform Chemical: A Technical Guide to the Historical Development of Itaconic Acid and Its Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
From its humble origins as a thermal decomposition product of citric acid to its current status as a top-12 bio-based platform chemical, itaconic acid has traversed a remarkable journey of scientific discovery and industrialization.[1][2][3] Initially a chemical curiosity, its versatile dicarboxylic acid structure, featuring a reactive methylene (B1212753) group, hinted at a broader potential that would only be fully realized with the advent of biotechnological production methods. This technical guide provides an in-depth exploration of the historical development of itaconic acid and its esters, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the key milestones of its discovery and production, detail seminal experimental protocols, and illuminate the intricate signaling pathways that underpin its burgeoning role in immunometabolism and therapeutic development.
A Chronicle of Discovery and Production: From Chemical Synthesis to Microbial Factories
The story of itaconic acid begins in 1836 when it was first observed as a product of the thermal decomposition of citric acid.[1][4][5] For nearly a century, its production remained confined to chemical synthesis routes, which were often inefficient and low-yielding. A significant turning point arrived in 1931 when Kinoshita first described the microbial production of itaconic acid by a filamentous fungus, which he named Aspergillus itaconicus.[6] This discovery laid the groundwork for a bio-based production revolution.
Subsequent research identified Aspergillus terreus as a more prolific producer, and by the 1960s, fermentation had become the primary method for industrial-scale itaconic acid production.[4][7] The first patent for the industrial manufacturing of itaconic acid was filed in 1945, marking its official entry into the commercial landscape.[1]
The development of itaconic acid esters soon followed, expanding the application portfolio of this versatile molecule. An early report from 1873 by Swarts described the polymerization of an ethyl ester of itaconic acid.[1] However, it was the need for more adaptable monomers in the polymer industry that drove further research into various ester forms. A notable patent in 1959 detailed a process for the esterification of itaconic acid with methanol (B129727) to produce dimethyl itaconate, a key derivative that would later find prominence in biomedical research.[1][8]
Key Milestones in the Historical Development of Itaconic Acid and its Esters
| Year | Milestone | Significance | Reference |
| 1836 | Discovery of itaconic acid from citric acid pyrolysis by Samuel Baup. | First identification of the molecule. | [1][4][5] |
| 1873 | Polymerization of an itaconic acid ethyl ester reported by Swarts. | Early indication of its potential in polymer chemistry. | [1] |
| 1931 | First report of microbial production of itaconic acid by Kinoshita using Aspergillus itaconicus. | Paradigm shift towards biotechnological synthesis. | [6] |
| 1945 | First patent for industrial-scale manufacturing of itaconic acid. | Commercialization of itaconic acid production. | [1] |
| 1959 | Patent for the synthesis of dimethyl itaconate by Spano and Condorelli. | Development of a key ester derivative. | [1][8] |
| 2011 | Identification of itaconate as an endogenous metabolite in mammalian immune cells. | Unveiled its role in immunometabolism. | [1][9] |
Quantitative Overview: Production and Physicochemical Properties
The transition to microbial fermentation significantly improved the efficiency of itaconic acid production. Modern processes using Aspergillus terreus can achieve high titers, although they are still lower than those for other organic acids like citric acid. The physicochemical properties of itaconic acid and its esters are crucial for their diverse applications.
Table 1: Itaconic Acid Production Titers
| Microorganism | Substrate | Titer (g/L) | Reference |
| Aspergillus terreus | Glucose | >80 | [10] |
| Aspergillus terreus | Jatropha Seed Cake | 24.45 | [10] |
| Aspergillus terreus | Moringa oleifera Pod | 18.39 | [2] |
Table 2: Physicochemical Properties of Itaconic Acid and its Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility (g/L at 20°C) |
| Itaconic Acid | C₅H₆O₄ | 130.10 | 165-168 | Decomposes | 83.1 |
| Dimethyl Itaconate | C₇H₁₀O₄ | 158.15 | 37-41 | 208 | 35.1 |
| Diethyl Itaconate | C₉H₁₄O₄ | 186.21 | - | 228 | Insoluble |
| Dibutyl Itaconate | C₁₃H₂₂O₄ | 242.31 | - | 280 | Limited |
Seminal Experimental Protocols
The ability to reliably synthesize and evaluate itaconic acid and its derivatives is fundamental for research and development. This section provides detailed methodologies for key experiments.
Protocol 1: Fermentative Production of Itaconic Acid using Aspergillus terreus
This protocol outlines a typical lab-scale fermentation process for producing itaconic acid.
1. Microorganism and Inoculum Preparation:
-
Strain: Aspergillus terreus NRRL 1960.
-
Maintenance: Maintain the strain on potato dextrose agar (B569324) (PDA) slants at 4°C.
-
Inoculum: Prepare a spore suspension by washing a 6-day old PDA culture with sterile 0.01% (v/v) Tween 80 solution. Adjust the spore concentration to approximately 10⁶ spores/mL.[11]
2. Fermentation Medium:
-
The production medium per liter of distilled water consists of: 114 g sucrose (B13894) (or equivalent carbon source), 3 g NH₄NO₃, 0.1 g KH₂PO₄, 1 g MgSO₄·7H₂O, 0.008 g ZnSO₄·7H₂O, 0.015 g CuSO₄·7H₂O, 5 g CaCl₂·2H₂O, and 0.00167 g FeCl₃·6H₂O.[11]
-
Adjust the initial pH of the medium to 3.0 with 1M H₂SO₄.[11]
3. Fermentation Conditions:
-
Vessel: 500 mL Erlenmeyer flasks containing 100 mL of production medium.
-
Inoculation: Inoculate the medium with 5% (v/v) of the spore suspension.
-
Incubation: Incubate the flasks at 33°C on a rotary shaker at 200 rpm for 9-12 days.[11]
4. Downstream Processing:
-
Separate the fungal biomass from the fermentation broth by filtration.
-
The itaconic acid in the supernatant can be purified by crystallization.
Protocol 2: Synthesis of Dimethyl Itaconate
This protocol describes the acid-catalyzed esterification of itaconic acid to produce dimethyl itaconate.
1. Materials:
-
Itaconic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid or thionyl chloride
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
2. Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid in an excess of anhydrous methanol (a typical molar ratio of methanol to itaconic acid is 5:1 to 10:1).[12]
-
Slowly add a catalytic amount of concentrated sulfuric acid (4-8% by weight of itaconic acid) to the stirring solution.[12]
3. Reaction and Work-up:
-
Heat the mixture to reflux (approximately 65-70°C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[13]
-
After completion, cool the mixture to room temperature.
-
Neutralize the excess acid by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.[12]
-
Remove the excess methanol using a rotary evaporator.[13]
-
Extract the aqueous residue with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude dimethyl itaconate.[13]
4. Purification:
-
Purify the crude product by vacuum distillation or flash column chromatography to yield pure dimethyl itaconate.[12]
The Immunomodulatory Landscape: Itaconate's Role in Cellular Signaling
The discovery of itaconate as an endogenous metabolite in activated macrophages has opened a new frontier in immunometabolism.[1][9] Itaconate and its cell-permeable ester derivatives, such as dimethyl itaconate (DMI) and 4-octyl itaconate (4-OI), have been shown to exert potent anti-inflammatory and antioxidant effects through the modulation of key signaling pathways.
Itaconate's Impact on Macrophage Signaling
Activated macrophages undergo a metabolic shift to support their inflammatory functions. Itaconate, produced from the TCA cycle intermediate cis-aconitate by the enzyme Aconitate Decarboxylase 1 (ACOD1, also known as IRG1), acts as a crucial regulator in this process.[9][14]
Caption: Itaconate signaling pathways in macrophages.
One of the primary mechanisms of itaconate's action is the inhibition of the enzyme succinate dehydrogenase (SDH), a key component of both the TCA cycle and the electron transport chain.[15] This inhibition leads to the accumulation of succinate, which can have pro-inflammatory effects, thus itaconate's action provides a negative feedback loop.
In the cytosol, itaconate acts as an electrophile and can directly modify proteins through a process called itaconation. A key target of itaconation is KEAP1 (Kelch-like ECH-associated protein 1), a negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[16][17] By alkylating KEAP1, itaconate prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and anti-inflammatory genes.[16][17]
Furthermore, itaconate and its derivatives have been shown to inhibit other inflammatory signaling pathways, including the STING (stimulator of interferon genes) pathway, which is involved in the response to viral and bacterial infections, and the JAK1 (Janus kinase 1) pathway, which is crucial for cytokine signaling.[9][18][19]
Experimental Workflow for Investigating Itaconate's Immunomodulatory Effects
The following workflow outlines a general approach to studying the effects of itaconate or its esters on macrophage activation.
References
- 1. benchchem.com [benchchem.com]
- 2. nsmjournal.org.ng [nsmjournal.org.ng]
- 3. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 4. Itaconic acid - Wikipedia [en.wikipedia.org]
- 5. Itaconate: A Metabolite Regulates Inflammation Response and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. World market and biotechnological production of itaconic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 2155-60-4 | Benchchem [benchchem.com]
- 8. US3056829A - Process for making itaconic acid esters - Google Patents [patents.google.com]
- 9. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. media.neliti.com [media.neliti.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism [frontiersin.org]
- 18. Metabolite itaconate in host immunoregulation and defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of a Bio-Derived Building Block: A Technical Guide to the Origin and Sustainability of Dibutyl Itaconate
Introduction: In the global shift towards a circular bioeconomy, the chemical industry is actively seeking sustainable alternatives to petroleum-derived monomers. Dibutyl itaconate (DBI), a versatile bio-based platform chemical, is emerging as a frontrunner in this transition.[1][2] Synthesized from renewable resources, DBI offers a compelling combination of performance and environmental stewardship, making it a focal point for researchers and developers in fields ranging from polymer chemistry to advanced materials. This technical guide provides an in-depth exploration of the bio-based origin of this compound, its sustainable production pathways, and the key data underpinning its environmental credentials.
Bio-Based Origin: From Biomass to this compound
The journey of this compound begins with biomass. Its synthesis is a multi-step process rooted in biotechnology and green chemistry. The primary precursor, itaconic acid (IA), is recognized by the U.S. Department of Energy as one of the top 12 most promising bio-based platform chemicals.[1][2][3]
Fermentative Production of Itaconic Acid
Itaconic acid is produced on a large scale through the fermentation of carbohydrates derived from renewable feedstocks like corn, sugarcane, or lignocellulosic biomass.[1][4][5] The dominant microorganism used in industrial fermentation is the fungus Aspergillus terreus.[2][5][6] This process involves the conversion of sugars, primarily glucose, into itaconic acid via the glycolysis pathway and a part of the tricarboxylic acid (TCA) cycle.[2] Researchers are also exploring genetically engineered microorganisms, such as Ustilago maydis, to improve yields and utilize a wider range of alternative feedstocks, including industrial and agricultural waste streams, which can lower manufacturing costs and enhance sustainability.[2][7][8]
dot
Figure 1: Bio-based Production Pathway of this compound.
Esterification to this compound
The second crucial step is the synthesis of this compound through the esterification of itaconic acid with n-butanol.[1] To maintain a fully bio-based profile, the n-butanol used in this reaction can also be produced from renewable resources through the Acetone-Butanol-Ethanol (ABE) fermentation process.[5] The esterification reaction involves the two carboxyl groups of itaconic acid reacting with the hydroxyl groups of n-butanol, yielding the diester (this compound) and water as a byproduct.[1]
Sustainability Profile and Green Chemistry Approaches
The sustainability of this compound is multifaceted, encompassing its renewable origins, the environmental impact of its synthesis, and its end-of-life characteristics.
Synthesis Methodologies and Catalysis
The method of catalysis in the esterification step is critical to the overall sustainability of DBI production.
-
Traditional Catalysis: Historically, strong mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) have been used.[1] However, these catalysts are corrosive, difficult to separate from the product, and can lead to environmental contamination.[9]
-
Green Catalysis: To address these drawbacks, significant research has focused on developing environmentally benign catalytic systems.
-
Solid Acid Catalysts: Strong acid ion exchange resins and hierarchical zeolites (e.g., H-BEA) are effective heterogeneous catalysts.[9][10] These catalysts are non-corrosive, easily separable for reuse, and can significantly reduce reaction times and energy consumption.[1][9]
-
Enzymatic Catalysis: Lipases have been successfully employed as biocatalysts for DBI synthesis.[1] Enzymatic routes offer high selectivity under mild reaction conditions, minimizing byproducts and energy use.[11]
-
dot
Figure 2: Conceptual Life Cycle of this compound.
Biodegradability and End-of-Life
Polymers derived from itaconic acid exhibit potential for biodegradability. Polyesters and polyanhydride networks based on itaconic acid have been shown to undergo hydrolytic degradation.[4][12][13] While specific long-term environmental degradation data for poly(this compound) is still an active area of research, the inherent presence of ester linkages in its polymer backbone suggests susceptibility to microbial and hydrolytic degradation, a significant advantage over many non-degradable petroleum-based plastics.[12]
Quantitative Data Summary
The efficiency of this compound production is a key factor in its economic and environmental viability. The following tables summarize key quantitative data from various studies.
Table 1: Itaconic Acid Production from Various Feedstocks
| Microorganism | Feedstock | Pretreatment | Itaconic Acid Titer (g/L) | Reference |
| Aspergillus terreus DSM 23,081 | Wheat Chaff | Alkaline (NaOH) & Enzymatic Saccharification | 27.7 | [3] |
| Aspergillus terreus DSM 23,081 | Glucose | - | 86.2 | [3] |
| Aspergillus terreus CICC 40,205 | Wheat Bran Hydrolysate | - | 49.65 | [3] |
| Ustilago maydis (genetically modified) | Pretreated Wooden Biomass | - | 0.48 g IA / g glucose (yield) | [3] |
| Ustilago maydis | Molasses | - | > 37 | [7] |
Table 2: Synthesis of this compound - Catalysts and Yields
| Catalyst | Reactant Ratio (IA:Butanol) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Hierarchical Zeolite (HTYK) | 1:10 | 120 | 6 | 93% (Yield) | [9] |
| Parent H-BEA Zeolite | 1:10 | 120 | 6 | 84% (Yield) | [9] |
| Strong Acid Ion Exchange Resin | 1:1.4 - 1:3 (mass ratio) | 90 - 130 | 2 - 8 | Not specified | [10] |
| Lipase | Not specified | 65 | 72 | 61.8% (Conversion) | [1][11] |
Experimental Protocols
Protocol for Itaconic Acid Fermentation (General)
-
Feedstock Pretreatment: Lignocellulosic biomass (e.g., wood chips, straw) undergoes physical and chemical pretreatment to release fermentable sugars like glucose and xylose.[2][3]
-
Inoculum Preparation: A culture of Aspergillus terreus or another suitable microorganism is grown in a nutrient-rich medium to prepare the inoculum.
-
Fermentation: The pretreated feedstock (sugar solution) is sterilized and transferred to a bioreactor. The pH, temperature (typically 30-37°C), and aeration are controlled. The inoculum is added to the bioreactor.
-
Production: The microorganism consumes the sugars and produces itaconic acid over a period of several days.[6]
-
Recovery and Purification: The fermentation broth is filtered to remove the biomass. The itaconic acid is then recovered and purified from the broth, typically through crystallization.[6]
Protocol for this compound Synthesis via Heterogeneous Catalysis
This protocol is based on the use of a hierarchical zeolite catalyst.[9]
-
Reactant and Catalyst Preparation: A 100 mL two-necked round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. Itaconic acid (IA), n-butanol, and the zeolite catalyst are added to the flask. A typical molar ratio of IA to n-butanol is 1:10, with a catalyst loading of 10 wt% relative to the itaconic acid.[9]
-
Reaction: The mixture is heated to 120°C in an oil bath under continuous stirring (e.g., 400 rpm).[9]
-
Monitoring: The reaction is allowed to proceed for a set duration (e.g., 6-8 hours). The progress can be monitored by techniques such as gas chromatography (GC) to determine the conversion of itaconic acid and the yield of this compound.[9]
-
Product Isolation: After the reaction, the mixture is cooled. The solid catalyst is separated by filtration.
-
Purification: The excess n-butanol is removed from the filtrate, typically by vacuum distillation. The resulting crude product can be further purified if necessary.
Conclusion
This compound stands as a testament to the potential of integrating biotechnology and green chemistry to create sustainable materials.[1][14] Its origin in renewable biomass, coupled with increasingly efficient and environmentally friendly production methods, positions it as a key building block for the next generation of polymers, including high-performance elastomers, pressure-sensitive adhesives, and plasticizers.[5][14][15] For researchers and drug development professionals exploring novel excipients and materials, the favorable sustainability profile and versatile chemistry of this compound offer a promising avenue for innovation, aligning advanced material performance with the principles of a circular economy.
References
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- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of biorenewable and water-degradable polylactam esters from itaconic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. filelist.tudelft.nl [filelist.tudelft.nl]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. Development of an itaconic acid production process with Ustilaginaceae on alternative feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN101735052B - Method for preparing this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Itaconic acid – a versatile building block for renewable polyesters with enhanced functionality - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00605A [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. A solvent-less green synthetic route toward a sustainable bio-based elastomer: design, synthesis, and characterization of poly(this compound-co-butadiene) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Safety Landscape of Dibutyl Itaconate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl itaconate (DBI) is an unsaturated diester of itaconic acid that is gaining prominence in various industrial applications, including the synthesis of polymers, resins, and plasticizers.[1][2] As its use becomes more widespread in research and development, a thorough understanding of its health and safety profile is paramount for professionals handling this chemical. This technical guide provides a comprehensive overview of the known health and safety considerations for this compound, compiled from available safety data sheets, toxicological databases, and information on structurally related compounds. Due to a notable lack of extensive toxicological studies specifically on this compound, this guide also incorporates information on standardized testing protocols and the toxicology of similar chemical structures to offer a broader perspective on potential hazards.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a substance is the foundation of a robust safety assessment. These properties influence its behavior in the environment and within biological systems.
| Property | Value | Reference |
| Chemical Formula | C13H22O4 | [3] |
| Molecular Weight | 242.31 g/mol | [4] |
| CAS Number | 2155-60-4 | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 284 °C (literature) | [4] |
| Density | 0.985 g/mL at 25 °C (literature) | [4] |
| Flash Point | >110 °C (>230 °F) | [1] |
| Refractive Index | n20/D 1.444 (literature) | [4] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. | [2] |
Hazard Identification and Classification
Based on aggregated data from multiple sources, this compound is not consistently classified as a hazardous substance.[5] However, a minority of notifications to the ECHA C&L Inventory have associated it with the following hazards:
-
H319: Causes serious eye irritation.
-
H413: May cause long lasting harmful effects to aquatic life. [5]
It is important to note that the majority of suppliers do not classify the substance as hazardous.[5] This discrepancy highlights the need for more definitive toxicological testing. Many safety data sheets explicitly state that the toxicological properties of this compound have not been thoroughly investigated.
Toxicological Data
Direct and quantitative toxicological data for this compound is scarce in publicly available literature. The following table summarizes the available information.
| Endpoint | Result | Species | Reference |
| Acute Oral Toxicity | No data available | - | |
| Acute Dermal Toxicity | No data available | - | |
| Skin Corrosion/Irritation | No data available | - | |
| Serious Eye Damage/Irritation | Potential for serious eye irritation (GHS H319 in some classifications) | - | [5] |
| Respiratory or Skin Sensitization | No data available | - | |
| Germ Cell Mutagenicity | No data available | - | |
| Carcinogenicity | No data available | - | |
| Reproductive Toxicity | No data available | - | |
| Specific Target Organ Toxicity (Single Exposure) | No data available | - | |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | - | |
| Aspiration Hazard | No data available | - |
Insights from Structurally Similar Compounds
In the absence of specific data for this compound, examining the toxicology of structurally related compounds can provide valuable insights into potential hazards.
-
Itaconic Acid (Parent Compound): The parent dicarboxylic acid, itaconic acid, has a reported oral LD50 of 2969 mg/kg in rats, indicating moderate acute toxicity. It is also listed as causing serious eye damage.
-
Dibutyl Phthalate (B1215562) (DBP): DBP, another dibutyl diester, has been extensively studied and is recognized as a reproductive and developmental toxicant in animal models.[6] Effects observed include reduced fertility, atrophic changes in male gonads, and skeletal malformations in fetuses. While these findings are for a different chemical, they underscore the potential for reproductive toxicity in this class of compounds.
-
Dibutyl Adipate: This diester has been found to be not toxic in acute oral or dermal animal studies and is not a skin sensitizer. However, at high doses administered via intraperitoneal injection, an increase in fetal gross abnormalities was observed in rats.
Handling and Safety Precautions
Given the limited toxicological data, a cautious approach is warranted when handling this compound. The following recommendations are based on general principles of laboratory safety and information from various safety data sheets.
Engineering Controls
-
Work in a well-ventilated area. Use of a chemical fume hood is recommended, especially when heating the substance or creating aerosols.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
Hygiene Measures
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: A water jet may scatter the material and spread the fire.
-
Specific Hazards: Hazardous decomposition products may include carbon monoxide and carbon dioxide.
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent entry into drains and waterways.
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.
Experimental Protocols for Toxicological Assessment
For a comprehensive safety assessment of this compound, a battery of toxicological tests would be necessary. The following are standardized protocols from the Organisation for Economic Co-operation and Development (OECD) that are widely accepted for regulatory purposes.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is used to estimate the acute oral toxicity of a substance.[7][8]
-
Principle: A stepwise procedure is used with a limited number of animals (typically rats) per step. The outcome of each step determines the dose for the next step. The method aims to classify the substance into a GHS category based on the observed mortality.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The substance is administered orally by gavage.
-
A starting dose of 300 mg/kg is typically used.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Depending on the outcome (mortality or no mortality), the dose is increased or decreased for the next group of animals.
-
-
Endpoint: The test allows for the classification of the substance into one of the GHS acute toxicity categories.
Acute Dermal Toxicity (OECD Guideline 402)
This guideline describes a procedure for assessing the acute toxic effects of a substance applied to the skin.[9][10][11][12][13]
-
Principle: The substance is applied to a shaved area of the skin of the test animal (typically rats or rabbits) for a 24-hour period.[9]
-
Procedure:
-
A limit test at 2000 mg/kg body weight is often performed first.
-
The test substance is held in contact with the skin with a porous gauze dressing.
-
Animals are observed for signs of toxicity and mortality for 14 days.
-
-
Endpoint: The LD50 (the dose estimated to cause mortality in 50% of the animals) can be determined, and the substance is classified according to GHS criteria.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.[14][15][16][17][18]
-
Principle: The substance is applied to a small area of the skin of a single animal (typically an albino rabbit) for a defined period.
-
Procedure:
-
A 0.5 mL (liquid) or 0.5 g (solid) dose is applied to a 6 cm² area of shaved skin.
-
The exposure duration is typically 4 hours.
-
Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.
-
-
Endpoint: The substance is classified as corrosive, irritant, or non-irritant based on the severity and reversibility of the skin reactions.
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This guideline is used to assess the potential of a substance to cause eye irritation or damage.[19][20][21][22][23]
-
Principle: The test substance is instilled into the conjunctival sac of one eye of an animal (typically an albino rabbit). The untreated eye serves as a control.[20]
-
Procedure:
-
A single dose (0.1 mL of liquid or 0.1 g of solid) is applied.
-
The eyes are examined and scored for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.
-
-
Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.
Potential Signaling and Metabolic Pathways
While no specific studies have elucidated the metabolic fate of this compound in mammals, a plausible pathway can be proposed based on the known metabolism of diesters and itaconic acid.
Proposed Metabolic Pathway
It is anticipated that this compound undergoes hydrolysis by carboxylesterases, which are abundant in the liver and other tissues, to form monobutyl itaconate and butanol.[3][24] Further hydrolysis would yield itaconic acid and another molecule of butanol.
Itaconic acid can then enter endogenous metabolic pathways. It is a known product of the tricarboxylic acid (TCA) cycle in activated macrophages.[25][26][27][28][29] Itaconic acid can be converted to itaconyl-CoA, which can then be further metabolized. The released butanol would be oxidized to butyraldehyde (B50154) and then to butyric acid, which can enter fatty acid metabolism.
Conclusion
This compound is a chemical with a growing range of applications. While it is generally considered to have low toxicity, there is a significant lack of comprehensive toxicological data. The potential for eye irritation has been noted in some classifications. In the absence of specific data, a cautious approach to handling is essential, utilizing appropriate engineering controls and personal protective equipment. Further research following standardized protocols, such as those outlined by the OECD, is necessary to fully characterize the health and safety profile of this compound. Professionals in research and drug development should remain vigilant and consult updated safety information as it becomes available.
References
- 1. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 2. CAS 2155-60-4: this compound | CymitQuimica [cymitquimica.com]
- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 2155-60-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical studies on phthalic esters. III. Metabolism of dibutyl phthalate (DBP) in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 10. Biometrical evaluation of the performance of the revised OECD Test Guideline 402 for assessing acute dermal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. episkin.com [episkin.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. nucro-technics.com [nucro-technics.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. oecd.org [oecd.org]
- 23. flashpointsrl.com [flashpointsrl.com]
- 24. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Itaconic acid - Wikipedia [en.wikipedia.org]
- 26. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Itaconic acid mediates crosstalk between macrophage metabolism and peritoneal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Itaconic acid – from immune defense to a target in chronic disease - biocrates life sciences gmbh [biocrates.com]
- 29. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Environmental Impact and Biodegradability of Dibutyl Itaconate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dibutyl itaconate (DBI), a diester of the bio-based platform chemical itaconic acid, is gaining significant interest as a sustainable alternative to petroleum-derived monomers in various industrial applications, including the synthesis of polymers for the pharmaceutical and drug development sectors. Understanding its environmental profile is paramount for its responsible implementation. This technical guide provides a comprehensive overview of the environmental impact and biodegradability of this compound, presenting key quantitative data, detailed experimental methodologies, and relevant biological and chemical pathways. Based on available data, this compound is classified as readily biodegradable and exhibits low aquatic toxicity, positioning it as a favorable option from an environmental standpoint.
Biodegradability
The ready biodegradability of this compound has been assessed using standardized international protocols.
Quantitative Biodegradation Data
| Test Guideline | Inoculum | Test Duration | Biodegradation Percentage | Classification |
| OECD 301F (Manometric Respirometry Test) | Activated sludge (domestic, non-adapted) | 28 days | 74.0% | Readily biodegradable (10-day window met) |
Table 1: Summary of Ready Biodegradability Data for this compound
Experimental Protocol: OECD 301F - Manometric Respirometry Test
The ready biodegradability of this compound was determined following the OECD Guideline 301F. This method evaluates the aerobic biodegradation of a chemical substance by microorganisms by measuring the amount of oxygen consumed over a 28-day period.
Methodology:
-
Test Substance Preparation: A nominal concentration of the test substance is prepared in a mineral medium. For poorly soluble substances like this compound, dispersion techniques such as sonication may be employed to ensure a homogenous mixture.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant, not previously adapted to the test substance, is used as the microbial inoculum.
-
Test Setup: The test is conducted in sealed vessels containing the mineral medium, the test substance, and the inoculum. Control vessels containing only the inoculum and the mineral medium, and reference vessels with a readily biodegradable substance (e.g., sodium benzoate), are run in parallel. A toxicity control, containing both the test substance and the reference substance, is also included to assess for inhibitory effects.
-
Incubation: The vessels are incubated in the dark at a constant temperature (typically 20 ± 1°C) with continuous stirring.
-
Measurement: The consumption of oxygen is measured over 28 days using a manometric respirometer. The amount of oxygen consumed is used to calculate the percentage of biodegradation relative to the theoretical oxygen demand (ThOD).
-
Pass Criteria: A substance is considered readily biodegradable if it achieves at least 60% biodegradation within a 10-day window during the 28-day test period. The 10-day window begins when 10% biodegradation is reached.
Environmental Fate and Hydrolysis
The environmental fate of this compound is largely influenced by its biodegradability and potential for hydrolysis.
Hydrolysis
Esters like this compound can undergo hydrolysis to their constituent acid and alcohol. In the case of this compound, this would result in the formation of itaconic acid and butanol. However, under environmentally relevant pH conditions (pH 4-9), the hydrolysis of this compound is not expected to be a significant degradation pathway.
Ecotoxicity
The ecotoxicity of this compound has been evaluated for key aquatic organisms representing different trophic levels: fish, aquatic invertebrates, and algae.
Quantitative Ecotoxicity Data
| Organism | Test Guideline | Duration | Endpoint | Result (mg/L) | Classification |
| Danio rerio (Zebrafish) | OECD 203 (Acute) | 96 hours | LC50 | > 100 | Not classified as acutely toxic |
| Daphnia magna (Water flea) | OECD 202 (Acute) | 48 hours | EC50 | > 100 | Not classified as acutely toxic |
| Pseudokirchneriella subcapitata (Green algae) | OECD 201 (Growth Inhibition) | 72 hours | EC50 | > 100 | Not classified as acutely toxic |
Table 2: Summary of Acute Aquatic Ecotoxicity Data for this compound
The results indicate that this compound has a low potential for acute toxicity to aquatic organisms.
Experimental Protocols for Aquatic Toxicity Testing
General Principles:
Acute aquatic toxicity tests are conducted to determine the concentration of a substance that causes a defined effect (e.g., mortality or immobilization) in a specified percentage of a test population over a short exposure period.
Methodology for Fish (OECD 203):
-
Test Organism: A sensitive fish species, such as Zebrafish (Danio rerio), is used.
-
Exposure: Fish are exposed to a range of concentrations of the test substance in water for 96 hours.
-
Observation: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 (Lethal Concentration 50%), the concentration that is lethal to 50% of the test fish, is calculated.
Methodology for Aquatic Invertebrates (OECD 202):
-
Test Organism: A standard invertebrate species, such as Daphnia magna, is used.
-
Exposure: Daphnids are exposed to a series of test concentrations for 48 hours.
-
Observation: Immobilization (inability to swim) is observed at 24 and 48 hours.
-
Endpoint: The EC50 (Effective Concentration 50%), the concentration that causes immobilization in 50% of the daphnids, is determined.
Methodology for Algae (OECD 201):
-
Test Organism: A rapidly growing algal species, such as Pseudokirchneriella subcapitata, is used.
-
Exposure: Algal cultures are exposed to various concentrations of the test substance for 72 hours.
-
Observation: The growth of the algae is measured, typically by cell counts or fluorescence.
-
Endpoint: The EC50, the concentration that causes a 50% reduction in algal growth or growth rate, is calculated.
Analytical Methods for Monitoring
Accurate quantification of this compound and its degradation products is essential for robust environmental assessment studies.
Recommended Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds in environmental matrices.
Sample Preparation for Water Samples:
-
Liquid-Liquid Extraction (LLE): The water sample is extracted with a water-immiscible organic solvent (e.g., hexane, dichloromethane).
-
Concentration: The organic extract is concentrated to a smaller volume to increase the analyte concentration.
-
Derivatization (optional): For less volatile degradation products like itaconic acid, derivatization to a more volatile form may be necessary.
GC-MS Analysis:
-
Injection: A small volume of the prepared sample is injected into the GC.
-
Separation: The components of the sample are separated based on their boiling points and interactions with the GC column.
-
Detection: As the separated components elute from the column, they are ionized and detected by the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification and quantification.
Conclusion
The available data on this compound indicate a favorable environmental profile. It is readily biodegradable, meaning it is unlikely to persist in the environment. Furthermore, it exhibits low acute toxicity to a range of aquatic organisms. These characteristics, combined with its derivation from renewable resources, make this compound a promising sustainable chemical for use in various applications, including those relevant to the pharmaceutical and drug development industries. As with any chemical, adherence to proper handling and disposal guidelines is essential to minimize any potential environmental impact.
The Genesis of a Platform Chemical: A Technical Guide to the Discovery and First Synthesis of Dialkyl Itaconates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical discovery and seminal synthetic routes of dialkyl itaconates, pivotal compounds that have transitioned from industrial curiosities to key molecules in biomedical research. This document provides a comprehensive overview of the foundational chemistry of these compounds, including detailed experimental protocols from early syntheses, quantitative data, and logical diagrams to elucidate their developmental timeline and manufacturing processes.
From Citric Acid to a Novel Dicarboxylic Acid: The Discovery of Itaconic Acid
The story of dialkyl itaconates begins with the discovery of their parent molecule, itaconic acid. In 1836, the Swiss chemist Samuel Baup first identified a new substance produced during the dry distillation of citric acid. Initially, this compound was considered a "pyrogenous" (heat-derived) acid. A few years later, in 1840, Gustav Crasso is credited with the first chemical synthesis of this dicarboxylic acid through the decarboxylation of aconitic acid, another thermal decomposition product of citric acid.[1] It was Crasso who named the new compound "itaconic acid," an anagram of "aconitic."[1]
The early production of itaconic acid was exclusively through chemical means, primarily the pyrolysis of citric acid, which proceeds via the formation of itaconic anhydride (B1165640) followed by hydrolysis.[2] This process, however, was often low-yielding. A significant breakthrough in production came in the early 20th century with the discovery of microbial fermentation routes. In 1931, Kinoshita identified the fungus Aspergillus itaconicus as a producer of itaconic acid from carbohydrates.[3] This biological pathway, primarily utilizing Aspergillus terreus, has since become the predominant industrial method for producing itaconic acid, establishing it as a key bio-based platform chemical.[4]
The Advent of Dialkyl Itaconates: First Syntheses
While itaconic acid itself found applications, its esterification into dialkyl itaconates opened up new avenues, particularly in polymer chemistry. The precise first synthesis of a simple dialkyl itaconate is not definitively documented in a single, seminal publication. However, historical records point to the existence of these esters in the latter half of the 19th century.
One of the earliest, well-documented, and detailed procedures for the synthesis of a dialkyl itaconate is found in a 1959 patent by Levio Spano and Emanuele Condorelli.[5] This patent describes a robust method for the synthesis of dimethyl itaconate via the acid-catalyzed esterification of itaconic acid with methanol (B129727). This method, outlined below, became a foundational technique for the laboratory and industrial preparation of dialkyl itaconates.
Quantitative Data on Early and Notable Syntheses
The following table summarizes the quantitative data from early and significant syntheses of dialkyl itaconates, providing a comparative overview of the reaction conditions and yields.
| Dialkyl Itaconate | Year | Reactants | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Diethyl Itaconate | 1873 (Implied) | Itaconic Acid, Ethanol | Acid Catalyst (presumed) | Not Specified | Not Specified | Not Specified | Swarts (via secondary sources)[2][4] |
| Dimethyl Itaconate | 1959 | Itaconic Acid, Methanol | Sulfuric Acid | ~65 (reflux) | 10 | 73.2 (diester) | Spano & Condorelli (Patent)[5] |
| Dibutyl Itaconate | 2024 (example) | Itaconic Acid, n-Butanol, Toluene | p-Toluenesulfonic acid | 140 (reflux) | 6 | High | Gupta et al.[3] |
Experimental Protocols for Key Syntheses
This section provides detailed methodologies for the synthesis of dialkyl itaconates based on historical and foundational methods.
Synthesis of Dimethyl Itaconate via Acid-Catalyzed Esterification (Based on Spano & Condorelli, 1959)
This protocol describes a classic Fischer esterification for the preparation of dimethyl itaconate.
Materials:
-
Itaconic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Hydroquinone (B1673460) (polymerization inhibitor)
-
Sodium hydroxide (B78521) solution (for neutralization)
-
Sodium sulfate (B86663) solution (for washing)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, distillation apparatus, separatory funnel)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine itaconic acid (e.g., 7 moles, 910 g) and an excess of methanol (e.g., 35 moles, 1120 g).
-
Catalyst and Inhibitor Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 7.5% by weight of itaconic acid, 68 g). Add a small amount of hydroquinone (e.g., 0.1% by weight of itaconic acid, 1 g) to inhibit polymerization.
-
Esterification: Heat the mixture to reflux (approximately 65°C) with continuous stirring for about 10 hours.
-
Neutralization: After cooling the reaction mixture, carefully neutralize the sulfuric acid catalyst by adding a sodium hydroxide solution until the pH is between 2.8 and 3.1.
-
Methanol Recovery: Distill the excess methanol from the neutralized mixture.
-
Workup: Wash the remaining esterification product with a sodium sulfate solution.
-
Purification: Separate the dimethyl itaconate from the monomethyl itaconate and other impurities by vacuum distillation. The pure dimethyl itaconate fraction is collected.[5]
Visualizing the Process: Diagrams of Historical and Experimental Flow
The following diagrams, generated using the DOT language, illustrate the key historical developments and the general experimental workflow for the synthesis of dialkyl itaconates.
Caption: Historical timeline of the discovery of itaconic acid and the first synthesis of its dialkyl esters.
Caption: General experimental workflow for the acid-catalyzed synthesis of dialkyl itaconates.
References
- 1. World market and biotechnological production of itaconic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Annales de Chimie et de Physique archives [onlinebooks.library.upenn.edu]
- 4. Frédéric Swarts - Wikipedia [en.wikipedia.org]
- 5. Mesaconate is synthesized from itaconate and exerts immunomodulatory effects in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Purity and Assay of Dibutyl Itaconate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and assay of dibutyl itaconate. This compound is a bio-based monomer synthesized from itaconic acid, which is derived from the fermentation of renewable resources.[1] Its increasing use in polymers, resins, and other specialty chemicals necessitates robust and reliable analytical methods to ensure quality and consistency. This document details common impurities, analytical techniques, and provides exemplary experimental protocols for professionals in research and development.
Understanding this compound and Its Impurity Profile
This compound is synthesized via the esterification of itaconic acid with n-butanol.[1] The reaction is typically catalyzed by an acid, and various methods are employed to drive the reaction to completion, including the removal of water.[1] The manufacturing process can introduce several impurities that may affect the final product's performance and safety.
Potential Impurities:
-
Unreacted Starting Materials: Itaconic acid and n-butanol may remain in the final product if the reaction does not go to completion or if purification is inadequate.
-
Intermediate Products: Monobutyl itaconate is a common intermediate that can be present as an impurity.
-
Byproducts of Side Reactions: While specific side reactions are not extensively detailed in readily available literature, the use of strong acid catalysts can sometimes lead to side reactions, resulting in colored impurities.[2]
-
Polymerization Inhibitors: To prevent spontaneous polymerization during synthesis and storage, inhibitors like hydroquinone (B1673460) (HQ) or monomethyl ether of hydroquinone (MEHQ) are often added.[3] Residual amounts of these inhibitors can be present in the final product.
-
Isomeric Impurities: While less common for this specific synthesis, related diesters like dibutyl maleate (B1232345) or dibutyl succinate (B1194679) could potentially be present, depending on the purity of the starting itaconic acid.[4]
A summary of typical purity specifications from commercial suppliers is presented in Table 1.
| Supplier | Purity Specification | Analytical Method |
| Sigma-Aldrich | ≥95% (analytical standard) | Not specified |
| TCI America | >97.0% (GC) | Gas Chromatography (GC) |
| Alfa Chemistry | ≥97% | Not specified |
| ChemicalBook Supplier | 99% | Not specified |
Analytical Methods for Purity and Assay
Several analytical techniques are employed to assess the purity and assay of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities or simple purity confirmation.
Gas Chromatography (GC)
Gas chromatography is the most commonly cited method for determining the purity of this compound.[5][6] It is well-suited for analyzing volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID), it provides excellent quantitative data. For identification of unknown impurities, a Mass Spectrometer (MS) is the detector of choice.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is another powerful technique for the analysis of this compound and its impurities. It is particularly useful for non-volatile impurities or for analyses where derivatization is not desirable. A reverse-phase HPLC method with UV detection is a common approach.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable tools for the structural confirmation of this compound and the identification of impurities. Quantitative NMR (qNMR) can also be used for assay determination.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is primarily used for the identification of functional groups present in the molecule, confirming the ester linkages and the absence of carboxylic acid groups from the starting material.
Experimental Protocols
The following sections provide detailed, representative experimental protocols for the analysis of this compound. It is important to note that these are illustrative examples and may require optimization and validation for specific applications.
Gas Chromatography (GC-FID) Method for Purity Assay
This protocol outlines a typical GC-FID method for the determination of this compound purity.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as ethyl acetate (B1210297) or dichloromethane, and dilute to the mark.
-
Further, dilute an aliquot of this stock solution to a final concentration of approximately 1 mg/mL in the same solvent.
Chromatographic Conditions:
| Parameter | Value |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector | Split mode (50:1), 250 °C |
| Injection Volume | 1 µL |
| Oven Program | Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min |
| Detector | Flame Ionization Detector (FID), 300 °C |
Data Analysis:
The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This protocol describes a reverse-phase HPLC method suitable for separating this compound from potential polar impurities like itaconic acid and monobutyl itaconate.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detector | UV at 210 nm |
| Injection Vol | 10 µL |
¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation
Sample Preparation:
Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Number of Scans: 16
-
Relaxation Delay: 5 seconds
Expected Chemical Shifts (δ, ppm):
-
~6.3 ppm (s, 1H, vinyl proton)
-
~5.7 ppm (s, 1H, vinyl proton)
-
~4.1 ppm (t, 4H, -OCH₂-)
-
~3.3 ppm (s, 2H, allylic protons)
-
~1.6 ppm (m, 4H, -OCH₂CH₂ -)
-
~1.4 ppm (m, 4H, -CH₂CH₃ )
-
~0.9 ppm (t, 6H, -CH₃)
Purity can be estimated by comparing the integration of the analyte signals to those of known impurities or a certified internal standard.
FTIR Spectroscopy for Functional Group Analysis
Sample Preparation:
A small drop of the neat liquid sample is placed directly on the ATR crystal.
Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Expected Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2960-2870 | C-H stretch | Alkyl |
| ~1720 | C=O stretch | Ester |
| ~1640 | C=C stretch | Alkene |
| ~1250, ~1150 | C-O stretch | Ester |
Method Validation
Any analytical method used for routine quality control must be validated to ensure it is fit for its intended purpose. Key validation parameters, based on ICH guidelines, are summarized in Table 2.
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. (Repeatability and Intermediate Precision) |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Visualized Workflows
The following diagrams illustrate the logical workflows for the analysis of this compound.
Caption: General workflow for the comprehensive analysis of this compound.
Caption: Logical flow for the validation of a GC analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101735052B - Method for preparing this compound - Google Patents [patents.google.com]
- 3. CAS 2155-60-4: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 2155-60-4 [chemicalbook.com]
- 5. labproinc.com [labproinc.com]
- 6. This compound | 2155-60-4 | TCI AMERICA [tcichemicals.com]
Toxicological Profile of Itaconic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itaconic acid (IA), a bio-based unsaturated dicarboxylic acid, and its derivatives are gaining prominence in various industrial applications, including the synthesis of polymers, resins, and pharmaceuticals. This increasing utility necessitates a thorough understanding of their toxicological profiles to ensure safe handling and application. This technical guide provides a comprehensive overview of the current toxicological data on itaconic acid and its key derivatives, including dialkyl itaconates and itaconic anhydride. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals involved with these compounds.
Quantitative Toxicological Data
The following tables summarize the available quantitative data from toxicological studies on itaconic acid and its derivatives, facilitating a clear comparison of their acute toxicity, genotoxicity, and cytotoxicity.
Table 1: Acute Toxicity Data
| Compound | Test Species | Route of Administration | LD50 | Reference |
| Itaconic Acid | Rat | Oral | > 2000 mg/kg | [1] |
| Itaconic Acid | Rat | Dermal | > 2000 mg/kg | [2] |
| Itaconic Anhydride | - | Oral | Harmful if swallowed (Category 4) | [3] |
LD50: Median lethal dose.
Table 2: Genotoxicity Data
| Compound | Assay | Test System | Result | Reference |
| Itaconic Acid | Ames Test | S. typhimurium | Negative | [4] |
| Itaconic Acid | In vitro Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | Negative | [4] |
Table 3: Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 | Reference |
| Dimethyl Itaconate | Macrophages | Cell Viability | Non-cytotoxic up to 0.25 mM | [5] |
| Itaconic Acid-based Copolyesters | MCF-7 (Human breast cancer) | - | Good IC50 at lower concentrations | [6] |
IC50: Half-maximal inhibitory concentration.
Table 4: Other Toxicity Endpoints
| Compound | Endpoint | Test System | Result | Reference |
| Itaconic Acid | Skin Irritation | Rabbit | No irritation | [2] |
| Itaconic Acid | Eye Irritation | Rabbit | Serious eye damage | [7] |
| Itaconic Anhydride | Skin Irritation | - | Causes skin irritation | [3][8] |
| Itaconic Anhydride | Eye Irritation | - | Causes serious eye irritation | [3][8] |
| Itaconic Anhydride | Respiratory Irritation | - | May cause respiratory irritation | [3][8] |
| Itaconic Acid | Repeated Dose Toxicity (90-day) | Rat (Oral) | NOAEL: 1000 mg/kg/day | [2] |
NOAEL: No-Observed-Adverse-Effect Level.
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for the replication and validation of study results. The following sections outline the protocols for commonly employed assays in the toxicological evaluation of itaconic acid and its derivatives.
Acute Oral Toxicity Testing (Up-and-Down Procedure - UDP) - OECD Test Guideline 425
The acute oral toxicity is determined using the Up-and-Down Procedure, which allows for the estimation of the LD50 with a reduced number of animals.[5][9]
-
Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often more sensitive) are used.[10] Animals are fasted prior to dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage. The initial dose is selected based on available information, often starting below the estimated LD50.
-
Sequential Dosing: Animals are dosed one at a time. The outcome of the previously dosed animal determines the dose for the next. If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[10]
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
In Vitro Mammalian Chromosomal Aberration Test - OECD Test Guideline 473
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[11]
-
Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
-
Exposure: Cells are exposed to at least three concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 mix).
-
Treatment and Harvest: Cells are treated for a short period (e.g., 3-6 hours) or a long period (e.g., 24 hours). Following treatment, a spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Metaphase Analysis: Cells are harvested, fixed, and stained. Metaphase spreads are analyzed microscopically for the presence of chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Data Evaluation: The frequency of aberrant cells is calculated for each concentration and compared to negative and positive controls. Statistical analysis is performed to determine a positive result.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., itaconic acid or its derivatives) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the formazan (B1609692) crystals to form.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Toxicity
Itaconic acid and its derivatives can modulate various cellular signaling pathways, which can lead to both therapeutic and toxicological outcomes. Understanding these pathways is critical for risk assessment.
Oxidative Stress and Apoptosis
At high concentrations, itaconic acid can induce oxidative stress through the production of reactive oxygen species (ROS).[12][13] This overproduction of ROS can lead to mitochondrial dysfunction and the initiation of the intrinsic apoptosis pathway.[14][15] Key events in this pathway include the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases, ultimately leading to programmed cell death.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.[16] Itaconic acid and its derivatives can activate Nrf2 by modifying Keap1, a protein that targets Nrf2 for degradation.[17] This activation leads to the transcription of antioxidant and cytoprotective genes. While this is often a protective mechanism, the sustained or excessive activation of this pathway can disrupt cellular redox balance and contribute to toxicity.
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways involved in the toxicology of itaconic acid and its derivatives.
Figure 1: Experimental workflow for in vitro cytotoxicity testing using the MTT assay.
Figure 2: Signaling pathway of itaconic acid-induced oxidative stress and apoptosis.
Figure 3: Nrf2 activation pathway in response to itaconic acid exposure.
Conclusion
This technical guide provides a consolidated overview of the toxicological data for itaconic acid and its derivatives. The available data suggests that itaconic acid has low acute toxicity via oral and dermal routes but can be a severe eye irritant. It does not appear to be genotoxic in the assays conducted to date. Its derivatives, such as itaconic anhydride, are known to be skin, eye, and respiratory irritants. The underlying mechanisms of toxicity at higher concentrations appear to be linked to the induction of oxidative stress and mitochondrial dysfunction, leading to apoptosis. Conversely, at lower concentrations, it can activate protective pathways like the Nrf2 signaling cascade.
For professionals in research and drug development, this information underscores the importance of appropriate safety measures when handling these compounds, particularly to avoid eye and skin contact. Further research is warranted to fully characterize the toxicological profiles of itaconic acid derivatives and to establish a more comprehensive understanding of their long-term effects and structure-activity relationships. This will be crucial for the continued development and safe application of these versatile bio-based chemicals.
References
- 1. Dimethyl Itaconate Is Not Metabolized into Itaconate Intracellularly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Itaconic Acid as A Differential Transcription Regulator of Apoptosis and Autophagy Pathways Genes: A Rat Adipose Mesenchymal Stem Cells Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. itia.info [itia.info]
- 5. Dimethyl itaconate alleviates the pyroptosis of macrophages through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Itaconate: A Metabolite Regulates Inflammation Response and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Dimethyl itaconate induces long-term innate immune responses and confers protection against infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Itaconic Anhydride as a Novel Bio-Derived Solid Electrolyte Interphase Forming Additive for Lithium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Itaconic Anhydride | C5H4O3 | CID 75110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Itaconic acid impairs the mitochondrial function by the inhibition of complexes II and IV and induction of the permeability transition pore opening in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of mitochondrial dysfunction induced cell apoptosis is a potential therapeutic strategy for herbal medicine to treat neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Itaconic acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Antimicrobial Properties of Itaconate and Its Esters
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Itaconate is an immunometabolite produced by myeloid cells during inflammation that plays a critical role in both immunomodulation and host defense.[1][2][3] Emerging as a key effector molecule in the innate immune response, itaconate and its cell-permeable ester derivatives exhibit direct antimicrobial properties against a range of pathogenic bacteria. This document provides a comprehensive technical overview of the antimicrobial activities of itaconate, detailing its mechanisms of action, summarizing quantitative efficacy data, outlining relevant experimental protocols, and visualizing key pathways and workflows. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anti-infective therapies.
Antimicrobial Mechanisms of Action
Itaconate exerts its antimicrobial effects through multiple mechanisms, primarily by targeting key bacterial metabolic pathways. Its esters, such as Dimethyl Itaconate (DMI) and 4-Octyl Itaconate (4-OI), are more cell-permeable and can act both extracellularly and intracellularly, where they may be hydrolyzed to itaconate or act in their esterified form.[4]
Inhibition of Isocitrate Lyase (ICL)
The most well-characterized antimicrobial action of itaconate is the inhibition of isocitrate lyase (ICL), a crucial enzyme in the bacterial glyoxylate (B1226380) shunt.[5][6][7][8] This pathway is essential for bacteria, including pathogens like Mycobacterium tuberculosis and Pseudomonas aeruginosa, to utilize fatty acids or acetate (B1210297) as a carbon source, particularly during infection when glucose is limited.[5][9][10] By inhibiting ICL, itaconate effectively blocks this metabolic route, leading to the arrest of bacterial growth.[5][7] Itaconate acts as a covalent inhibitor, forming an adduct with a catalytic cysteine residue in the active site of ICL.[9][11]
Inhibition of Other Key Bacterial Enzymes
Beyond ICL, itaconate and its derivatives have been shown to inhibit other vital bacterial enzymes:
-
Succinate Dehydrogenase (SDH): Itaconate is a competitive inhibitor of SDH, an enzyme complex involved in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[5][12]
-
Propionyl-CoA Carboxylase (PCAC): In some bacteria, itaconate can inhibit PCAC, disrupting the metabolism of propionate (B1217596), which is crucial for the virulence of pathogens like Mycobacterium tuberculosis that metabolize host-derived fatty acids.[7]
-
B12-dependent Methylmalonyl-CoA Mutase (MCM): Itaconyl-CoA, a metabolite of itaconate, can inhibit MCM, further restricting propionate metabolism and bacterial growth.[2]
-
Aldolase (B8822740) and IMP Dehydrogenase: In Mycobacterium tuberculosis, itaconate has been reported to inhibit aldolase and inosine (B1671953) monophosphate (IMP) dehydrogenase, interfering with glycolysis and purine (B94841) biosynthesis, respectively.[13][14][15]
Synergism with Acidity
The antimicrobial activity of itaconate is significantly enhanced in acidic environments.[16][17][18] Studies have shown that a decrease in pH dramatically lowers the Minimum Inhibitory Concentration (MIC) of itaconate against bacteria like E. coli and Salmonella Typhimurium.[16][19][20] This synergy is particularly relevant in the context of infection, as pathogens are often localized within the acidic environment of phagolysosomes in macrophages. The increased potency is not merely due to enhanced membrane permeability but points to a target-based mechanism that is more effective at lower pH.[16][17]
Induction of Host-Mediated Killing
Itaconate also enhances the antibacterial capacity of host immune cells. It has been shown to induce lysosomal biogenesis in macrophages by activating the transcription factor TFEB.[7][21] This is achieved through the direct alkylation of TFEB at a specific cysteine residue, promoting its nuclear translocation and subsequent expression of lysosomal genes.[21] This leads to an enhanced ability of the macrophage to clear invading bacteria.[7][21]
Quantitative Antimicrobial Activity
The efficacy of itaconate and its esters varies significantly depending on the bacterial species, the specific compound, and the experimental conditions, particularly pH.[19][20] The following table summarizes reported Minimum Inhibitory Concentration (MIC) values.
| Compound | Bacterial Species | MIC (mM) | Experimental Conditions / Notes | Reference(s) |
| Itaconate | Escherichia coli | 1 - 10 | Standard media | [10][19] |
| Escherichia coli | 0.37 | M9 Media, pH 6.4 | [20] | |
| Escherichia coli | 80 | M9 Media, pH 7.2 | [20] | |
| Salmonella Typhimurium | 10 - 20 | Standard media | [10][19] | |
| Salmonella Typhimurium | 3.7 | M9 Media, pH 6.0 | [19][20] | |
| Salmonella Typhimurium | >400 | M9 Media, pH 7.2 | [19] | |
| Mycobacterium tuberculosis | 1 | [7] | ||
| Acinetobacter baumannii | 10 | [19][20] | ||
| Staphylococcus aureus (MRSA) | 10 | [19] | ||
| Vibrio spp. | 6 | [10][19] | ||
| Dimethyl Itaconate (DMI) | Mycobacterium tuberculosis | 0.866 | [7] | |
| Mycobacterium tuberculosis | >10 | Weaker inhibition of isolated Icl1 enzyme | [20] | |
| E. coli (enterohemorrhagic) | 24 | No significant difference from itaconate | [7] | |
| Salmonella Typhimurium | 39.52 | No significant difference from itaconate | [7] |
Note: MIC values can be highly variable. The strong dependence on pH, as demonstrated for E. coli and S. Typhimurium, highlights the critical importance of controlling and reporting this parameter in susceptibility testing.[16][19][20]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antimicrobial properties of itaconate and its derivatives.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates (U-bottom)
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, M9 minimal media)
-
Test compound (Itaconate or ester) stock solution
-
pH meter and buffers (for pH-controlled assays)
-
Incubator
-
Plate reader (OD600nm)
Procedure:
-
Media Preparation: Prepare the desired broth medium. For pH-controlled experiments, adjust the medium to the target pH using sterile HCl or NaOH before inoculation.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL. Include a positive control (no compound) and a negative control (no bacteria).
-
Bacterial Inoculum Preparation: Dilute the logarithmic phase bacterial culture in the broth medium to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours with shaking.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600nm) with a plate reader.
Protocol: Isocitrate Lyase (ICL) Inhibition Assay
This spectrophotometric assay measures the activity of ICL by detecting the formation of glyoxylate.
Materials:
-
Purified ICL enzyme
-
Assay buffer (e.g., 50 mM MOPS, 5 mM MgCl2, pH 7.5)
-
Substrate: Isocitrate
-
Inhibitor: Itaconate or its ester
-
Detection reagent: Phenylhydrazine
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a cuvette, combine the assay buffer, purified ICL enzyme, and varying concentrations of the itaconate inhibitor. Allow to pre-incubate for 5-10 minutes at room temperature.
-
Initiate Reaction: Start the reaction by adding the isocitrate substrate.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time (e.g., 15 minutes).
-
Stop and Detect: Stop the reaction and derivatize the glyoxylate product by adding phenylhydrazine. This forms a phenylhydrazone derivative.
-
Measurement: Measure the absorbance of the glyoxylate-phenylhydrazone product at 324 nm.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition against inhibitor concentration.
Protocol: Macrophage Infection Model
This protocol assesses the effect of itaconate esters on the survival of intracellular bacteria within macrophages.
Materials:
-
Macrophage cell line (e.g., RAW264.7 or bone marrow-derived macrophages)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Pathogenic bacteria (e.g., S. Typhimurium, M. tuberculosis)
-
Test compound (e.g., 4-Octyl Itaconate)
-
Gentamicin or other appropriate antibiotic
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Agar (B569324) plates for CFU counting
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the macrophages with the itaconate ester or vehicle control for a specified time (e.g., 2-4 hours).
-
Infection: Infect the macrophages with bacteria at a specific multiplicity of infection (MOI, e.g., 10:1) for 30-60 minutes to allow phagocytosis.
-
Extracellular Bacteria Removal: Wash the cells with PBS and replace the medium with fresh medium containing a high concentration of an antibiotic (e.g., gentamicin) that does not penetrate mammalian cells, to kill extracellular bacteria. Incubate for 1 hour.
-
Intracellular Killing Phase: Replace the medium again with fresh medium containing a low concentration of the antibiotic and the itaconate ester or vehicle. Incubate for the desired time course (e.g., 2, 6, 24 hours).
-
Cell Lysis and Plating: At each time point, wash the cells with PBS, then lyse them with the lysis buffer to release intracellular bacteria.
-
CFU Enumeration: Prepare serial dilutions of the lysate and plate them on appropriate agar plates. Incubate overnight and count the resulting colonies (CFU) to determine the number of viable intracellular bacteria.
Conclusion and Future Perspectives
Itaconate and its derivatives represent a promising class of antimicrobial agents that function by disrupting essential bacterial metabolic pathways and enhancing host immune responses. Their unique mode of action, particularly the inhibition of the glyoxylate shunt, makes them attractive candidates for development, especially against persistent pathogens like M. tuberculosis. The profound influence of the microenvironment, specifically pH, on their activity is a critical consideration for both in vitro evaluation and therapeutic application.
Future research should focus on:
-
Optimizing Derivatives: Synthesizing novel itaconate esters with improved permeability, stability, and target specificity.
-
Combination Therapies: Investigating the synergistic potential of itaconate derivatives with conventional antibiotics, particularly those whose efficacy is linked to bacterial metabolic state.
-
Understanding Resistance: Elucidating bacterial mechanisms for itaconate resistance, such as the itaconate degradation pathway found in Salmonella, to develop strategies to overcome them.[22]
-
Clinical Translation: Advancing the most promising candidates through preclinical models of infection to evaluate their safety and efficacy in vivo.
By leveraging a deeper understanding of its multifaceted antimicrobial mechanisms, the full therapeutic potential of itaconate can be harnessed to combat the growing threat of infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Itaconate, Arginine, and Gamma-Aminobutyric Acid: A Host Metabolite Triad Protective Against Mycobacterial Infection [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Itaconate ameliorates methicillin-resistant Staphylococcus aureus-induced acute lung injury through the Nrf2/ARE pathway - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 5. Itaconic acid - Wikipedia [en.wikipedia.org]
- 6. Itaconate, an isocitrate lyase-directed inhibitor in Pseudomonas indigofera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Itaconate and its derivatives as anti-pathogenic agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08298B [pubs.rsc.org]
- 8. The role of itaconate in host defense and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Itaconate is a covalent inhibitor of the Mycobacterium tuberculosis isocitrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Itaconate is a covalent inhibitor of the Mycobacterium tuberculosis isocitrate lyase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Influence of Microbial Metabolites and Itaconic Acid Involved in Bacterial Inflammation on the Activity of Mitochondrial Enzymes and the Protective Role of Alkalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Itaconate mechanism of action and dissimilation in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Itaconate mechanism of action and dissimilation in Mycobacterium tuberculosis | CoLab [colab.ws]
- 16. Effect of pH on the antimicrobial activity of the macrophage metabolite itaconate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Effect of pH on the antimicrobial activity of the macrophage metabolite itaconate. | Semantic Scholar [semanticscholar.org]
- 19. biorxiv.org [biorxiv.org]
- 20. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 21. Itaconate is a lysosomal inducer that promotes antibacterial innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. microbiologyresearch.org [microbiologyresearch.org]
Methodological & Application
Application Notes and Protocols: Free-Radical Homopolymerization of Dibutyl Itaconate Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the kinetics and experimental protocols for the free-radical homopolymerization of dibutyl itaconate (DBI), a bio-based monomer. The information is intended to guide researchers in understanding the challenges and methodologies associated with the polymerization of this class of monomers.
Introduction
This compound (DBI) is a derivative of itaconic acid, a bio-based platform chemical produced through the fermentation of carbohydrates.[1] As a sustainable alternative to petroleum-based monomers, poly(this compound) and its copolymers have potential applications in coatings, adhesives, and biomedical materials. However, the free-radical homopolymerization of dialkyl itaconates, including DBI, is known to be sluggish, resulting in low monomer conversions and relatively short polymer chains.[2][3] This behavior is attributed to steric hindrance from the bulky ester groups and the potential for depropagation at elevated temperatures.[4][5] Understanding the polymerization kinetics is crucial for optimizing reaction conditions to achieve desired polymer properties.
Key Kinetic Challenges
The homopolymerization of DBI presents several kinetic hurdles:
-
Low Propagation Rate: Compared to structurally similar methacrylates, itaconates exhibit significantly lower propagation rate coefficients (k\p), leading to slow polymerization rates.[6]
-
Depropagation: At higher temperatures (e.g., above 50-80°C), the reverse reaction of propagation, known as depropagation, becomes significant, limiting the attainable monomer conversion and molar mass of the polymer.[4][5][7]
-
Chain Transfer: Chain transfer reactions, particularly to the monomer, can play a significant role in limiting the molecular weight of the resulting polymer.[3][6]
Quantitative Kinetic Data
The following tables summarize key kinetic parameters and reaction conditions for the free-radical homopolymerization of DBI from various studies.
Table 1: Kinetic Rate Coefficients for this compound (DBI) Homopolymerization
| Temperature (°C) | k\p (L·mol⁻¹·s⁻¹) | k\t (10⁵ L·mol⁻¹·s⁻¹) | Method | Reference |
| 50 | 12 | 3.9 | Calculated | [6] |
| 45 | - | 3.4 ± 0.6 | SP-PLP-ESR | [8] |
| 0 | - | 1.3 | SP-PLP-ESR | [9] |
k\p: propagation rate coefficient; k\t: termination rate coefficient; SP-PLP-ESR: Single Pulse–Pulsed Laser Polymerization–Electron Spin Resonance
Table 2: Activation Energies for Termination of this compound (DBI) Radical Polymerization
| Parameter | Activation Energy (E\a) (kJ·mol⁻¹) | Reference |
| Chain-length averaged k\t | 23.0 ± 3.2 | [8] |
| k\t for very small radicals (k\t⁰) | 27.6 ± 2.8 | [8] |
Table 3: Experimental Conditions for Batch Homopolymerization of this compound (DBI)
| Temperature (°C) | Monomer Conc. (wt %) | Initiator | Initiator Conc. (wt % relative to monomer) | Solvent | Conversion | Reference |
| 50 | 30 - 70 | AIBN | 1, 3, 7 | Toluene-d8 / Toluene (B28343) | Low | [6] |
| 80 | 30 - 70 | AIBN, TBPEH | 1, 3, 7 | Toluene-d8 / Toluene | Limited by depropagation | [5][6] |
| 50 | 3 mol·L⁻¹ | AIBN | 1.5 x 10⁻² mol·L⁻¹ | Benzene | - | [1] |
AIBN: 2,2'-Azobisisobutyronitrile; TBPEH: tert-Butyl peroxy-2-ethylhexanoate
Experimental Protocols
This section provides detailed methodologies for key experiments related to the free-radical homopolymerization of DBI.
Protocol 1: Batch Solution Polymerization of this compound
Objective: To perform a batch solution polymerization of DBI and monitor monomer conversion over time.
Materials:
-
This compound (DBI), purified
-
Toluene (or other suitable solvent), anhydrous
-
2,2'-Azobisisobutyronitrile (AIBN) (or other suitable initiator)
-
Nitrogen gas, high purity
-
Reaction vessel (e.g., Schlenk flask) with magnetic stirrer
-
Constant temperature oil bath
-
Syringes and needles
-
Inhibitor remover columns (optional, if monomer contains inhibitor)
Procedure:
-
Monomer Purification: If the DBI monomer contains an inhibitor, pass it through a column packed with a suitable inhibitor remover.
-
Reaction Setup:
-
Place a magnetic stir bar in the reaction vessel.
-
Add the desired amount of DBI and toluene to the vessel.
-
Seal the vessel with a rubber septum.
-
-
Deoxygenation: Purge the reaction mixture with high-purity nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiator Preparation: Prepare a stock solution of AIBN in toluene.
-
Reaction Initiation:
-
Immerse the reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 50°C or 80°C).[6]
-
Allow the reaction mixture to reach thermal equilibrium.
-
Using a syringe, inject the required amount of the AIBN stock solution into the reaction vessel to initiate the polymerization.
-
-
Sampling: At predetermined time intervals, withdraw samples from the reaction mixture using a nitrogen-purged syringe. To quench the polymerization in the sample, it can be exposed to air or a small amount of an inhibitor can be added.
-
Analysis:
-
Monomer Conversion: Determine the monomer conversion by ¹H NMR spectroscopy by integrating the signals of the monomer vinyl protons and comparing them to an internal standard or the polymer backbone signals.[4][5]
-
Molar Mass Distribution: Analyze the polymer molar mass and dispersity (Đ) of the collected samples using Size Exclusion Chromatography (SEC).[4][5]
-
Protocol 2: Pulsed-Laser Polymerization (PLP-SEC) for Propagation Kinetics
Objective: To determine the propagation rate coefficient (k\p) of DBI at a specific temperature. This is a specialized technique requiring specific equipment.
Materials & Equipment:
-
This compound (DBI), purified
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Pulsed laser source (e.g., excimer laser)
-
Reaction cell with temperature control
-
Size Exclusion Chromatography (SEC) system
Procedure:
-
Sample Preparation: Prepare a solution of DBI with a known concentration of the photoinitiator.
-
PLP Experiment:
-
Place the sample in the temperature-controlled reaction cell.
-
Irradiate the sample with a series of short, intense laser pulses at a specific repetition rate. Each pulse generates a high concentration of primary radicals, initiating polymerization.
-
-
Polymer Isolation: After irradiation, the resulting polymer may be isolated by precipitation or the solution can be directly analyzed.
-
SEC Analysis:
-
Analyze the molar mass distribution of the produced polymer by SEC.
-
The resulting chromatogram will show distinct peaks corresponding to polymers formed between laser pulses. The position of the inflection point on the low molar mass side of the first peak (M₁) is related to the propagation rate coefficient.
-
-
Calculation of k\p: The propagation rate coefficient can be calculated using the following equation:
-
k\p = M₁ / (t₀ * [M] * ρ)
-
where M₁ is the molar mass at the first inflection point, t₀ is the time between laser pulses, [M] is the monomer concentration, and ρ is the monomer density.[10]
-
Visualizations
Free-Radical Polymerization Workflow
The following diagram illustrates the general workflow for a batch free-radical polymerization experiment.
Caption: Workflow for batch free-radical homopolymerization.
Mechanism of Free-Radical Polymerization
This diagram outlines the fundamental steps in free-radical polymerization.
Caption: Key steps of free-radical polymerization.
Depropagation Equilibrium
The following illustrates the equilibrium between propagation and depropagation.
Caption: Propagation and depropagation equilibrium.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 2155-60-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Free-Radical Homopolymerization Kinetics of Biobased this compound - ACS Applied Polymer Materials - Figshare [acs.figshare.com]
- 8. scispace.com [scispace.com]
- 9. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Emulsion Polymerization of Dibutyl Itaconate Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of dibutyl itaconate (DBI) copolymers using emulsion polymerization techniques. This compound, a bio-based monomer derived from the fermentation of carbohydrates, offers a sustainable alternative to petroleum-derived monomers.[1] Its copolymers are gaining interest for a variety of applications, including as pressure-sensitive adhesives, coatings, and potentially as novel biomaterials for drug delivery applications.[2][3] This document outlines the synthesis of DBI copolymers with various comonomers, methods for their characterization, and potential applications in the pharmaceutical sciences, including the immunomodulatory role of itaconate.
Introduction to this compound Copolymer Synthesis
The homopolymerization of itaconate esters like DBI often results in low monomer conversions and short polymer chains.[4][5] Copolymerization with other monomers, such as acrylates and methacrylates, can overcome these limitations.[4][5] Emulsion polymerization is a particularly suitable method for synthesizing these copolymers as it is an environmentally friendly process that uses water as the dispersion medium and allows for the production of high molecular weight polymers at a fast polymerization rate.[2][3]
Common techniques for the emulsion polymerization of DBI copolymers include batch, semi-batch, and seeded semi-batch processes.[2][6][7] The choice of technique can influence the polymer microstructure, particle size, and overall properties of the resulting latex. For instance, seeded semi-batch polymerization offers excellent control over the reaction heat and allows for the tuning of the polymer chain composition, which is crucial for overcoming challenges like unfavorable reactivity ratios.[6][7]
Potential Applications in Drug Development
While the primary applications of DBI copolymers have been in the adhesives and coatings industries, the inherent properties of itaconic acid and its derivatives suggest potential for use in drug delivery and immunomodulation.[2] Itaconic acid is a metabolite produced by mammalian immune cells, such as macrophages, and has been shown to have immunoregulatory and anti-inflammatory effects.[2][4] Itaconate exerts its effects in part by inhibiting the enzyme succinate (B1194679) dehydrogenase (SDH) in the mitochondrial tricarboxylic acid (TCA) cycle, leading to alterations in cellular metabolism and a reduction in the production of pro-inflammatory cytokines.[4]
Polymers incorporating itaconate moieties, therefore, have the potential to be developed into drug delivery systems that not only release a therapeutic agent but also have an intrinsic immunomodulatory effect.[2][4] This could be particularly beneficial for the treatment of inflammatory diseases.[4] Furthermore, the properties of DBI copolymers can be tuned by altering the comonomer composition, making it possible to design materials with specific degradation profiles and drug release kinetics.
Data Presentation
The following tables summarize quantitative data from various studies on the emulsion polymerization of this compound copolymers.
Table 1: Batch Emulsion Copolymerization of this compound (DBI) and Lauryl Methacrylate (B99206) (LMA) [2][3]
| Parameter | PSA-1000 | PSA-2000 | PSA-3000 | PSA-4000 | PSA-5000 |
| Monomer Composition (wt%) | |||||
| DBI | 99 | 74 | 49 | 24 | 0 |
| LMA | 0 | 25 | 50 | 75 | 99 |
| Itaconic Acid (IA) | 1 | 1 | 1 | 1 | 1 |
| Initiator (KPS, phm) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| Surfactant (SDS, phm) | 24 | 24 | 24 | 24 | 24 |
| Reaction Temperature (°C) | 75 | 75 | 75 | 75 | 75 |
| Reaction Time (h) | 6 | 6 | 6 | 6 | 6 |
| Monomer Conversion (%) | >97 | >97 | >97 | >97 | >97 |
| Particle Size (nm) | 51-70 | 51-70 | 51-70 | 51-70 | 51-70 |
| Glass Transition Temp. (Tg, °C) | -10 | -23.5 | -53 | - | - |
phm = parts per hundred parts of monomer
Table 2: Seeded Semi-batch Emulsion Copolymerization of DBI with Methyl Methacrylate (MMA) and Butyl Acrylate (B77674) (BA) [6][7]
| Parameter | Value |
| Monomer Composition (wt%) | |
| MMA/BA (50/50) Seed | Varies |
| MMA/BA/DBI Feed | Up to 30% DBI |
| Initiator System | Redox (TBHP/FF6) |
| Surfactant | Dowfax 2A1 |
| Reaction Temperature (°C) | 50-90 |
| Feed Time (h) | 3 |
| Total Reaction Time (h) | 4 |
| Final Solids Content (%) | 40 |
| DBI Incorporation (%) | >90 |
Experimental Protocols
Protocol 1: Batch Emulsion Copolymerization of this compound and Lauryl Methacrylate
This protocol is based on the synthesis of poly(DBI-LMA-IA) terpolymers for pressure-sensitive adhesives.[2][3]
Materials:
-
This compound (DBI)
-
Lauryl methacrylate (LMA)
-
Itaconic acid (IA)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Potassium persulfate (KPS)
-
Deionized (DI) water
-
Argon or Nitrogen gas
-
Ammonia (B1221849) solution (1 M)
-
Hydroquinone (B1673460) solution (0.1 wt%)
Equipment:
-
100 mL three-neck glass reactor
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Argon/Nitrogen inlet
-
Thermostated oil bath
-
Beakers and magnetic stirrer
Procedure:
-
Monomer Preparation: In a beaker, weigh the desired amounts of DBI, LMA, and IA (refer to Table 1 for ratios). Stir the mixture magnetically for 30 minutes to ensure homogeneity.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the SDS surfactant in DI water.
-
Emulsification: Add the monomer mixture to the aqueous surfactant solution and stir vigorously to form a stable pre-emulsion.
-
Reactor Setup: Assemble the three-neck glass reactor with the mechanical stirrer, thermometer, condenser, and argon/nitrogen inlet. Place the reactor in the thermostated oil bath.
-
Polymerization:
-
Transfer the pre-emulsion into the reactor.
-
Purge the reactor with argon or nitrogen for at least 30 minutes to remove oxygen.
-
Set the mechanical stirrer to 300 rpm and heat the reactor to 75°C.
-
Prepare the initiator solution by dissolving KPS in a small amount of deoxygenated DI water.
-
Once the reactor reaches the set temperature, inject the KPS solution into the reactor to initiate the polymerization.
-
Maintain the reaction at 75°C for 6 hours under a constant argon/nitrogen atmosphere.
-
-
Post-Reaction:
-
Cool the reactor to room temperature.
-
Filter the resulting latex through a nylon mesh (e.g., 80 mesh) to remove any coagulum.
-
Adjust the pH of the latex to ~8 with a 1 M ammonia solution to prevent hydrolysis.
-
To determine the monomer conversion gravimetrically, take a small sample of the latex, add a hydroquinone solution to inhibit further reaction, and dry to a constant weight.
-
Protocol 2: Seeded Semi-batch Emulsion Copolymerization of this compound, Methyl Methacrylate, and Butyl Acrylate
This protocol describes a seeded semi-batch process to improve the incorporation of DBI.[6][7]
Materials:
-
Methyl methacrylate (MMA)
-
Butyl acrylate (BA)
-
This compound (DBI)
-
Redox initiator system: tert-Butyl hydroperoxide (TBHP) and a reducing agent (e.g., sodium formaldehyde (B43269) sulfoxylate (B1233899) - FF6)
-
Anionic surfactant (e.g., Dowfax 2A1)
-
Deionized (DI) water
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and multiple inlets
-
Syringe pumps or peristaltic pumps for feeding
-
Temperature controller
Procedure:
-
Seed Synthesis (First Stage):
-
Synthesize a seed latex of MMA/BA (e.g., 50/50 wt ratio) via a standard batch emulsion polymerization. This will result in a stable latex with a known particle size (e.g., ~75 nm).
-
-
Pre-emulsion Preparation (for Second Stage):
-
Prepare a pre-emulsion containing the desired ratio of MMA, BA, and DBI, the surfactant, and DI water.
-
-
Reactor Setup:
-
Charge the jacketed reactor with the MMA/BA seed latex and additional DI water.
-
Begin stirring (e.g., 200 rpm) and purge the reactor with nitrogen.
-
Heat the reactor to the desired reaction temperature (e.g., 75°C).
-
-
Polymerization (Second Stage):
-
Once the reactor reaches the set temperature, add the oxidant component of the redox initiator (TBHP) as a single shot.
-
Simultaneously, start the continuous feeds of the monomer pre-emulsion and the reducing agent solution (FF6 in DI water) into the reactor over a period of 3 hours.
-
After the feeds are complete, maintain the reaction temperature for an additional hour to ensure high monomer conversion.
-
-
Post-Reaction:
-
Cool the reactor to room temperature.
-
Filter the final latex to remove any coagulum.
-
Protocol 3: Characterization of this compound Copolymers
1. Particle Size Analysis:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the latex sample with DI water to approximately 0.1 wt%. Analyze using a DLS instrument to determine the intensity-weighted average particle size.
2. Molecular Weight Determination:
-
Method: Gel Permeation Chromatography (GPC).
-
Procedure:
-
Dry a sample of the latex to obtain the solid polymer.
-
Dissolve the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF).
-
Filter the solution through a 0.45 µm filter.
-
Inject the filtered solution into the GPC system, calibrated with polystyrene or poly(methyl methacrylate) standards, to determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw).
-
3. Thermal Properties Analysis:
-
Method: Differential Scanning Calorimetry (DSC).
-
Procedure:
-
Prepare a film from the copolymer latex by casting it onto a suitable substrate and allowing it to dry completely.
-
Seal a small sample (5-10 mg) of the film in an aluminum DSC pan.
-
Perform a heat-cool-heat cycle in the DSC instrument under a nitrogen atmosphere. A typical cycle might be:
-
Heat from room temperature to 150°C at 10°C/min.
-
Hold isothermally for 5 minutes.
-
Cool to -90°C at 10°C/min.
-
Heat from -90°C to 150°C at 10°C/min.
-
-
Determine the glass transition temperature (Tg) from the second heating scan.
-
Protocol 4: General Protocol for Nanoparticle Formulation for Drug Encapsulation
This is a generalized protocol for forming nanoparticles from a pre-synthesized copolymer for the purpose of encapsulating a hydrophobic drug.
Materials:
-
This compound copolymer
-
Hydrophobic drug
-
Organic solvent (e.g., acetone, THF)
-
Aqueous solution (e.g., DI water, buffer)
-
Cryoprotectant (e.g., sucrose) - optional for lyophilization
Equipment:
-
Magnetic stirrer
-
Syringe pump
-
Rotary evaporator or means for solvent removal
-
Centrifuge
-
Freeze-dryer (optional)
Procedure:
-
Polymer and Drug Dissolution: Dissolve the DBI copolymer and the hydrophobic drug in a water-miscible organic solvent.
-
Nanoprecipitation:
-
Place the aqueous solution in a beaker and stir at a moderate speed.
-
Using a syringe pump, add the organic solution dropwise into the stirring aqueous phase.
-
The rapid diffusion of the solvent into the aqueous phase will cause the polymer and drug to precipitate, forming drug-loaded nanoparticles.
-
-
Solvent Removal: Remove the organic solvent from the nanoparticle suspension, for example, by using a rotary evaporator under reduced pressure.
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Remove the supernatant, which contains any unencapsulated drug.
-
Resuspend the nanoparticle pellet in fresh aqueous solution. Repeat this washing step as necessary.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticle suspension can be freeze-dried.
-
Add a cryoprotectant (e.g., sucrose) to the suspension to prevent aggregation during freezing.
-
Freeze the sample and lyophilize until all the water is removed, resulting in a dry powder of drug-loaded nanoparticles.
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Macrophage immunomodulation through new polymers that recapitulate functional effects of itaconate as a power house of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of Polymer-Drug Conjugate Nanoparticles Based on Lactic and Itaconic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biobased polymers derived from itaconic acid bearing clickable groups with potent antibacterial activity and negligible hemolytic activity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of Bio-based Elastomers from Dibutyl Itaconate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of bio-based elastomers utilizing dibutyl itaconate (DBI), a renewable monomer derived from biomass. The following sections detail the synthesis process, key experimental procedures, and the resulting material properties, offering a sustainable alternative to petroleum-based elastomers.
Introduction
This compound (DBI) is a promising bio-based monomer for the synthesis of sustainable elastomers.[1] Derived from the fermentation of carbohydrates, itaconic acid, the precursor to DBI, offers a greener alternative to traditional petroleum-derived monomers.[2] Elastomers based on DBI can be synthesized through various polymerization techniques, primarily emulsion polymerization, and exhibit a range of mechanical and thermal properties suitable for diverse applications, including as alternatives to conventional synthetic rubbers like styrene-butadiene rubber (SBR).[3][4] This document outlines the synthesis of poly(this compound-co-butadiene) (PDBIB) and other DBI-based copolymers, providing detailed experimental protocols and a summary of their performance characteristics.
Synthesis of this compound-Based Elastomers
The most common method for synthesizing high molecular weight DBI-based elastomers is through emulsion polymerization, often initiated by a redox system at low temperatures.[2] This technique allows for the copolymerization of DBI with dienes like butadiene to create elastomers with tunable properties.
Key Materials and Reagents
A comprehensive list of materials and their typical suppliers as found in the literature.[4]
| Material | Supplier Example | Purity |
| This compound (DBI) | Sigma-Aldrich | 96% |
| Butadiene | Jilin Petroleum | 94% |
| Rosin soap | Jilin Petroleum | - |
| Potassium hydroxide | Jilin Petroleum | - |
| Ethylene (B1197577) diamine tetraacetic acid (EDTA) | Jilin Petroleum | - |
| Ferric ethylene diamine tetraacetic acid salt (Fe-EDTA) | Jilin Petroleum | - |
| Sodium hydrosulfite (SHS) | Jilin Petroleum | - |
| p-Menthane (B155814) hydroperoxide (PMH) | Jilin Petroleum | - |
| Hydroxylamine (B1172632) | Jilin Petroleum | - |
Experimental Workflow: Emulsion Polymerization of PDBIB
The following diagram illustrates the general workflow for the synthesis of poly(this compound-co-butadiene) (PDBIB) via redox-initiated emulsion polymerization.
Experimental Protocols
Protocol for Redox-Initiated Emulsion Polymerization of PDBIB[4]
This protocol describes the synthesis of a series of bio-based poly(this compound-co-butadiene) (PDBIB) elastomers.
Procedure:
-
Pre-emulsification: In a sealed reaction bottle, combine all chemicals as listed in Table 1 (except for sodium hydrosulfite (SHS) and p-menthane hydroperoxide (PMH)).
-
Maintain the mixture at 25 °C and stir for 4 hours to form a stable and homogeneous pre-emulsion.
-
Oxygen Removal: Inject the SHS solution into the reaction bottle to eliminate any residual oxygen within the pre-emulsion.
-
Initiation: Subsequently, inject the PMH solution to initiate the polymerization reaction.
-
Polymerization: Allow the polymerization to proceed for 8 hours at a constant temperature of 5 °C.
-
Termination: Introduce a hydroxylamine solution into the reactor to terminate the polymerization.
-
Product Isolation: The resulting PDBIB latex can be coagulated using ethanol, followed by washing and drying to obtain the solid elastomer.
Protocol for High-Temperature Semicontinuous Emulsion Polymerization[5]
This method can be adapted for the synthesis of copolymers of this compound with acrylic monomers.
Procedure:
-
Reactor Setup: Charge a reactor with a portion of the monomers, emulsifier, and initiator.
-
Semi-batch Feed: Continuously feed the remaining monomers and initiator into the reactor over a period of time (e.g., 4 hours) at an elevated temperature (e.g., 75-90 °C).[5]
-
Reaction Completion: After the feed is complete, maintain the reaction temperature for an additional period (e.g., 1 hour) to ensure high monomer conversion.
-
Cooling and Characterization: Cool the reactor and collect the resulting latex for further analysis.
Characterization of this compound-Based Elastomers
The synthesized elastomers are typically characterized to determine their structure, molecular weight, and thermomechanical properties.
Structural and Molecular Weight Analysis
The chemical structure and composition of the copolymers can be confirmed using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] The molecular weight and polydispersity index (PDI) are determined by Gel Permeation Chromatography (GPC).
The following diagram illustrates the characterization workflow.
Properties of this compound-Based Elastomers
The properties of DBI-based elastomers can be tailored by adjusting the comonomer ratio.
Molecular Weight and Thermal Properties
The molecular weight of PDBIB copolymers typically ranges from 236,000 to 392,000 Da.[6][7] The glass transition temperature (Tg) is a critical property for elastomers and can be tuned by varying the butadiene content.
| Copolymer (DBI/Butadiene wt%) | Mn (x 10⁴ g/mol ) | PDI | Tg (°C) |
| PDBIB50 (50/50) | 33.8 | 2.97 | -57.9 |
| PDBIB60 (40/60) | - | - | -63.9 |
| PDBIB70 (30/70) | - | - | -66.2 |
| PDBIB80 (20/80) | 45.0 | 3.79 | -70.2 |
| PDIB (varying butadiene) | 23.6 - 39.2 | - | -42 to -72 |
Data compiled from multiple sources.[3][4][6][7]
Mechanical Properties
DBI-based elastomers can exhibit mechanical properties comparable to or even exceeding those of traditional synthetic rubbers.[6][7] The incorporation of fillers like silica (B1680970) or carbon black can further enhance their mechanical performance.[3][4]
| Material | Tensile Strength (MPa) | Elongation at Break (%) |
| Unfilled PDIB40 (40 wt% butadiene) | > 2 | > 600 |
| Silica-reinforced PDBIB60 | > 18 | > 400 |
| Carbon black-reinforced PDBIB70 | > 18 | > 400 |
| PDEBEG/CB (10 wt% diethyl itaconate) | 14.5 | 305 |
Data compiled from multiple sources.[4][6][7][8][9]
Conclusion
The synthesis of bio-based elastomers from this compound presents a viable and sustainable alternative to petroleum-derived materials. Through techniques like redox-initiated emulsion polymerization, it is possible to produce elastomers with a wide range of tunable properties. The protocols and data presented here provide a solid foundation for researchers and scientists to explore the potential of DBI-based elastomers in various applications, contributing to the development of a more sustainable polymer industry. The mechanical properties of these elastomers, particularly when reinforced with fillers, make them promising candidates for applications in high-performance green tires and other engineering fields.[4][9]
References
- 1. This compound | 2155-60-4 [chemicalbook.com]
- 2. A solvent-less green synthetic route toward a sustainable bio-based elastomer: design, synthesis, and characterization of poly(this compound-co-butadiene) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Overcoming Challenges of Incorporation of Biobased this compound in (Meth)acrylic Waterborne Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A solvent-less green synthetic route toward a sustainable bio-based elastomer: design, synthesis, and characterization of poly(this compound-co-butadiene) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Preparation, and Evaluation of a Novel Elastomer with Bio-Based Diethyl Itaconate Aiming at High-Temperature Oil Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Dibutyl Itaconate in Pressure-Sensitive Adhesives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl itaconate (DBI) is a bio-based monomer derived from the fermentation of carbohydrates, presenting a sustainable alternative to petroleum-based monomers traditionally used in the synthesis of pressure-sensitive adhesives (PSAs).[1][2] Its properties make it a promising candidate for developing high-performance, environmentally friendly adhesives. This document provides detailed application notes and experimental protocols for the use of DBI in the formulation of PSAs, targeting applications in research, scientific exploration, and the development of drug delivery systems.
DBI can be copolymerized with various acrylic monomers through emulsion polymerization to create adhesives with a range of properties.[3][4] By adjusting the comonomer composition and polymerization conditions, the adhesive characteristics, such as peel strength, tack, and shear resistance, can be tailored to specific application requirements. For instance, increasing the DBI content in a copolymer formulation has been shown to enhance the 180° peel strength of the resulting PSA.[1][5]
Key Advantages of this compound in PSAs:
-
Bio-based and Sustainable: Derived from renewable resources, DBI contributes to the development of more sustainable adhesive formulations.[2]
-
Tunable Adhesive Properties: The adhesive performance can be optimized by copolymerizing DBI with other monomers.[3]
-
Enhanced Peel Strength: Incorporation of DBI has been demonstrated to improve the peel strength of PSAs on various substrates.[1]
-
Environmentally Friendly Process: Emulsion polymerization, a common method for synthesizing DBI-based PSAs, is an environmentally friendly, water-based process.[3][4]
Experimental Data
Copolymer Formulations and Thermal Properties
The composition of the monomer feed significantly influences the thermal properties of the resulting copolymer, such as the glass transition temperature (Tg), which is a critical parameter for PSA performance. The following table summarizes the formulations and corresponding Tg values for a series of bio-based PSAs synthesized via batch emulsion polymerization.
| Sample ID | DBI (wt%) | Lauryl Methacrylate (B99206) (LMA) (wt%) | Itaconic Acid (IA) (wt%) | Glass Transition Temperature (Tg) (°C) |
| PSA-1000 | 99 | 0 | 1 | -28 |
| PSA-2000 | 74 | 25 | 1 | -35 |
| PSA-3000 | 49 | 50 | 1 | -45 |
| PSA-4000 | 24 | 75 | 1 | -55 |
| PSA-5000 | 0 | 99 | 1 | -65 |
Data adapted from Chavez-Arellano et al., Polymers 2022.[3]
Adhesive Performance of DBI-based PSAs
The concentration of DBI in the copolymer backbone directly impacts the adhesive properties. The table below illustrates the effect of varying DBI content on the 180° peel strength and high-frequency shear loss modulus (G") of a series of poly(this compound-co-butyl acrylate-co-acrylic acid-co-glycidyl methacrylate) (PDBAG) copolymers.
| DBI Content (wt%) | Glycidyl (B131873) Methacrylate (GMA) (wt%) | 180° Peel Strength (N/25 mm) | High-Frequency Shear Loss Modulus (G") (kPa) |
| 30 | 0.5 | 10.7 | 55.5 |
| 50 | 0.5 | 16.5 | 87.3 |
Data adapted from Wu et al., ACS Omega 2025.[1][5]
Experimental Protocols
Protocol 1: Synthesis of DBI/LMA/IA Terpolymer PSAs via Batch Emulsion Polymerization
This protocol describes the synthesis of a series of pressure-sensitive adhesives based on this compound, lauryl methacrylate, and itaconic acid using a batch emulsion polymerization process.[3][4]
Materials:
-
This compound (DBI)
-
Lauryl methacrylate (LMA)
-
Itaconic acid (IA)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Potassium persulfate (KPS)
-
Deionized water (DI-H2O)
-
Three-neck glass reactor equipped with a mechanical stirrer, thermometer, and argon supply inlet
Procedure:
-
Reactor Setup: Assemble the three-neck glass reactor with the mechanical stirrer, thermometer, and argon inlet.
-
Initial Charge: To the reactor, add 66.25 g of DI-H2O, 0.95 g of SDS, and 2.25 mL of 1 M NH4OH.
-
Monomer Mixture Preparation: In a separate beaker, prepare the monomer mixture according to the desired formulation (see Table 1). For example, for PSA-2000, mix the appropriate amounts of DBI, LMA, and IA.
-
Emulsification: Add the monomer mixture to the reactor containing the aqueous solution and stir at 300 rpm for 30 minutes under an argon atmosphere to form a stable emulsion.
-
Initiator Addition: In a separate vial, dissolve 0.23 g of KPS in a small amount of DI-H2O.
-
Polymerization: Heat the reactor to 80°C. Once the temperature is stable, inject the KPS solution into the reactor to initiate the polymerization.
-
Reaction Monitoring: Maintain the reaction at 80°C for 4 hours with continuous stirring under an argon atmosphere.
-
Cooling and Filtration: After 4 hours, cool the reactor to room temperature. Filter the resulting latex through a 100-mesh screen to remove any coagulum.
Protocol 2: Synthesis of PDBAG Copolymer PSAs via High-Temperature Semicontinuous Emulsion Polymerization
This protocol details the synthesis of a series of PSAs composed of this compound, butyl acrylate (B77674), acrylic acid, and glycidyl methacrylate through a high-temperature semicontinuous emulsion polymerization method.[1][2]
Materials:
-
This compound (DBI)
-
Butyl acrylate (BA)
-
Acrylic acid (AA)
-
Glycidyl methacrylate (GMA)
-
Surfactant (e.g., reactive surfactant)
-
Initiator (e.g., ammonium persulfate)
-
Deionized water
-
Jacketed glass reactor with a mechanical stirrer, condenser, and separate monomer and initiator feed lines
Procedure:
-
Initial Reactor Charge: Charge the reactor with an initial amount of deionized water and surfactant. Heat the reactor to 78°C while purging with nitrogen.
-
Pre-emulsion Preparation: In a separate vessel, prepare a stable pre-emulsion of the monomers (DBI, BA, AA, and GMA) in deionized water with a surfactant.
-
Initiator Solution Preparation: Prepare an aqueous solution of the initiator.
-
Initial Polymerization: Add a small portion of the pre-emulsion and the initiator solution to the heated reactor to form seed particles.
-
Semicontinuous Feed: After the seed stage, continuously feed the remaining pre-emulsion and initiator solution into the reactor over a period of 3-4 hours at a constant rate.
-
Reaction Completion: After the feeds are complete, maintain the reaction temperature at 78°C for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and pH Adjustment: Cool the reactor to room temperature and adjust the pH of the latex to 7-8 with a suitable base (e.g., ammonium hydroxide).
-
Filtration: Filter the final latex to remove any grit or coagulum.
Visualizations
Caption: Emulsion Polymerization Workflow for DBI-based PSAs.
Caption: Structure-Property Relationship in DBI-based PSAs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biobased Itaconate Acrylic Pressure-Sensitive Adhesives via Emulsion Polymerization: Sustainable Design for High Peel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biobased Itaconate Acrylic Pressure-Sensitive Adhesives via Emulsion Polymerization: Sustainable Design for High Peel Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dibutyl Itaconate in Coatings and Paints: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl itaconate (DBI) is a bio-based monomer derived from the fermentation of carbohydrates, presenting a sustainable alternative to petroleum-derived monomers in the coatings and paints industry.[1] Its unique chemical structure, featuring two ester groups and a vinylidene group, allows for its use in the synthesis of a variety of polymers with tunable properties. This document provides detailed application notes and protocols for the use of DBI in the formulation of coatings and paints, with a focus on waterborne acrylic and vinyl copolymer systems. The information is intended for researchers and professionals in materials science and formulation chemistry.
I. Polymer Synthesis: this compound-Based Latexes
The most common method for preparing DBI-based binders for waterborne coatings is emulsion polymerization. This technique allows for the synthesis of high molecular weight polymers in an aqueous medium, resulting in a latex that can be directly formulated into paints.
A. Key Copolymer Systems
DBI can be copolymerized with a variety of monomers to achieve desired coating properties. Common comonomers include:
-
Acrylic Monomers: Methyl methacrylate (B99206) (MMA) and butyl acrylate (B77674) (BA) are frequently used to balance hardness and softness of the resulting polymer film.[2][3][4]
-
Vinyl Monomers: Vinyl acetate (B1210297) (VAc) is a cost-effective comonomer that can be used to produce vinyl-acrylic binders.
-
Functional Monomers: Itaconic acid (IA) or acrylic acid (AA) can be incorporated in small amounts to improve colloidal stability and adhesion to substrates.[5][6]
B. Experimental Protocol: Seeded Semibatch Emulsion Polymerization of a this compound-Acrylic Copolymer
This protocol describes the synthesis of a poly(methyl methacrylate-co-butyl acrylate-co-dibutyl itaconate) latex, a versatile binder for coating applications. The seeded semibatch process is recommended to overcome challenges associated with the polymerization of DBI, such as a lower propagation rate compared to conventional acrylics.[2][7]
Materials:
-
Methyl Methacrylate (MMA)
-
Butyl Acrylate (BA)
-
This compound (DBI)
-
Itaconic Acid (IA)
-
Sodium Dodecyl Sulfate (SDS) - Surfactant
-
Potassium Persulfate (KPS) - Initiator
-
Sodium Bicarbonate (NaHCO₃) - Buffer
-
Deionized (DI) Water
Equipment:
-
Jacketed glass reactor with mechanical stirrer, condenser, nitrogen inlet, and temperature control
-
Monomer and initiator feed pumps
-
Heating/cooling circulator
Procedure:
-
Seed Synthesis (Batch Step):
-
To the reactor, add DI water, SDS, and a portion of the monomer mixture (e.g., 10% of total MMA and BA).
-
Heat the reactor to 75°C under a nitrogen blanket with stirring.
-
Dissolve a portion of the KPS initiator in DI water and add it to the reactor to initiate polymerization.
-
Allow the seed stage to proceed for 30-60 minutes to form a stable seed latex.
-
-
Pre-emulsion Preparation:
-
In a separate vessel, prepare a pre-emulsion by mixing the remaining monomers (MMA, BA, DBI, and IA), SDS, and DI water with vigorous stirring.
-
-
Monomer Feed (Semibatch Step):
-
Begin the continuous feed of the monomer pre-emulsion and a separate aqueous solution of the remaining KPS initiator into the reactor over a period of 3-4 hours.
-
Maintain the reactor temperature at 75-80°C throughout the feed.
-
-
Post-polymerization:
-
After the feeds are complete, maintain the reactor temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
-
Finalization:
-
Filter the resulting latex through a 100-mesh screen to remove any coagulum.
-
Adjust the pH to 7.5-8.5 with a suitable base (e.g., ammonium (B1175870) hydroxide).
-
C. Polymer Characterization Data
The properties of the resulting latex and polymer films are crucial for their performance in coatings. The following tables summarize typical data obtained from the characterization of DBI-based latexes.
Table 1: Typical Properties of a this compound-Acrylic Latex
| Property | Value | Method |
| Solids Content (%) | 40-50 | Gravimetry |
| pH | 7.5-8.5 | pH meter |
| Particle Size (nm) | 70-150 | Dynamic Light Scattering (DLS) |
| Monomer Conversion (%) | >99 | Gas Chromatography (GC) or Gravimetry |
| Coagulum (%) | < 0.1 | Filtration and Gravimetry |
| Glass Transition Temp. (Tg, °C) | -10 to 20 | Differential Scanning Calorimetry (DSC) |
Table 2: Influence of this compound Content on Polymer Properties
| DBI Content (wt%) | Comonomers | Tg (°C) | Thermal Stability (T50%, °C) | Reference |
| 99 | IA (1%) | -28 | 336 | [5] |
| 74 | LMA (25%), IA (1%) | -10 | 353 | [5] |
| 49 | LMA (50%), IA (1%) | -23.5 | 346 | [5] |
| 30 | MMA (35%), BA (35%) | 12 | - | [2] |
T50%: Temperature at 50% weight loss from Thermogravimetric Analysis (TGA)
II. Paint Formulation and Performance
The DBI-based latex can be formulated into a variety of waterborne coatings, such as architectural paints and protective coatings. The formulation process involves the dispersion of pigments and extenders in water, followed by the addition of the latex binder and other additives.
A. Experimental Protocol: Formulation of a Waterborne Architectural Paint
This protocol provides a general starting point for the formulation of a white architectural paint using a DBI-based acrylic latex.
Materials:
-
DBI-Acrylic Latex (45% solids)
-
Water
-
Dispersant (e.g., polyacrylic acid-based)
-
Defoamer
-
Titanium Dioxide (TiO₂) - Pigment
-
Calcium Carbonate - Extender
-
Coalescing Agent (e.g., Texanol™)
-
Rheology Modifier (e.g., HEUR or HASE)
-
Biocide
Equipment:
-
High-speed disperser with a Cowles blade
-
Laboratory mixer
-
Viscometer (e.g., Brookfield or Stormer)
-
Film applicator (e.g., bird applicator)
-
Substrates for testing (e.g., steel panels, wood panels, Leneta charts)
Procedure:
-
Grind Stage (Pigment Dispersion):
-
To a dispersion vessel, add water, dispersant, and defoamer.
-
Under high-speed dispersion, slowly add the titanium dioxide and calcium carbonate.
-
Disperse at high speed for 20-30 minutes until a Hegman fineness of grind of 6-7 is achieved.
-
-
Let-down Stage:
-
Reduce the stirrer speed and add the DBI-acrylic latex.
-
Add the coalescing agent, additional defoamer, and rheology modifier.
-
Adjust the pH to 8.0-9.0 with a suitable base.
-
Add the biocide and mix until uniform.
-
-
Quality Control:
-
Measure the viscosity, pH, and density of the final paint.
-
B. Coating Performance Data
The performance of the final coating is evaluated using a variety of standardized tests. The following table presents expected performance characteristics of a coating formulated with a DBI-based binder, based on available literature. It is important to note that specific performance will depend on the exact formulation.
Table 3: Expected Performance of a this compound-Based Architectural Coating
| Property | Typical Value/Rating | ASTM Method |
| Gloss (60°) | 10 - 80 | D523 |
| Pencil Hardness | HB - 2H | D3363 |
| Cross-Hatch Adhesion | 4B - 5B | D3359 |
| Mandrel Bend Flexibility (1/8") | Pass | D522 |
| Impact Resistance (direct, in-lbs) | 40 - 80 | D2794 |
| Wet Scrub Resistance (cycles) | 400 - 1000+ | D2486 |
| Water Resistance (24 hr immersion) | No blistering or loss of adhesion | D870 |
| Chemical Resistance (spot test) | Good resistance to mild acids and alkalis | D1308 |
Note: The wet scrub resistance data is based on paints formulated with itaconic acid, a related monomer, as specific data for DBI-based paints is limited.[8]
III. Visualized Workflows
A. Polymer Synthesis Workflow
References
- 1. This compound | 2155-60-4 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Challenges of Incorporation of Biobased this compound in (Meth)acrylic Waterborne Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound and Lauryl Methacrylate Copolymers by Emulsion Polymerization for Development of Sustainable Pressure-Sensitive Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Lipase-Catalyzed Synthesis of Dibutyl Itaconate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl itaconate is a valuable bio-based monomer and platform chemical with wide-ranging applications in the synthesis of polymers, resins, and as a plasticizer.[1] Traditional chemical synthesis routes often require harsh conditions and catalysts. The enzymatic synthesis of this compound, utilizing lipases, presents a greener and more sustainable alternative, offering high selectivity and milder reaction conditions.[2] This document provides detailed protocols for the synthesis of this compound from itaconic acid and n-butanol, catalyzed by the immobilized lipase (B570770), Novozym® 435.
Novozym® 435, an immobilized lipase B from Candida antarctica, is a robust and highly effective biocatalyst for esterification reactions.[3] Its use in a solvent-free system minimizes environmental impact and simplifies product purification. The following protocols and data are designed to guide researchers in the successful synthesis, purification, and characterization of this compound.
Data Presentation
The following tables summarize the quantitative data obtained from optimizing the lipase-catalyzed synthesis of this compound.
Table 1: Effect of Reaction Temperature on the Conversion Rate of Itaconic Acid
| Temperature (°C) | Conversion Rate (%) |
| 55 | 45.2 |
| 60 | 54.1 |
| 65 | 61.8 |
| 70 | 58.3 |
| 75 | 51.7 |
| Reaction Conditions: Itaconic acid (4 g), n-butanol (2.28 g), Novozym® 435 (0.8 g), anhydrous CaCl₂ (0.6 g), 48 h.[3] |
Table 2: Effect of Substrate Molar Ratio (Itaconic Acid:n-Butanol) on Conversion Rate
| Molar Ratio (IA:NBA) | Conversion Rate (%) |
| 1:2 | 35.4 |
| 1:5 | 48.7 |
| 1:8 | 55.1 |
| 1:10 | 59.2 |
| 1:13 | 61.8 |
| 1:15 | 60.5 |
| Reaction Conditions: Itaconic acid (4 g), Novozym® 435 (0.8 g), anhydrous CaCl₂ (0.6 g), 65°C, 48 h.[3] |
Table 3: Effect of Enzyme Amount on Conversion Rate
| Enzyme Amount (wt% of IA) | Conversion Rate (%) |
| 5 | 38.9 |
| 10 | 47.2 |
| 15 | 56.3 |
| 20 | 61.8 |
| 25 | 62.1 |
| Reaction Conditions: Itaconic acid (4 g), n-butanol (at 1:13 molar ratio), anhydrous CaCl₂ (0.6 g), 65°C, 48 h.[3] |
Table 4: Reusability of Novozym® 435
| Cycle Number | Conversion Rate (%) |
| 1 | 61.8 |
| 2 | 59.5 |
| 3 | 57.1 |
| 4 | 54.3 |
| Reaction Conditions: Optimal conditions as determined above.[3] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Synthesis of this compound
This protocol details the enzymatic esterification of itaconic acid with n-butanol using Novozym® 435.
Materials:
-
Itaconic Acid (IA)
-
n-Butanol (NBA)
-
Novozym® 435 (immobilized lipase B from Candida antarctica)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Thermometer
Procedure:
-
To a round-bottom flask, add itaconic acid and n-butanol in a molar ratio of 1:13. For a laboratory-scale reaction, a typical starting amount would be 4.0 g of itaconic acid.
-
Add Novozym® 435 to the mixture, corresponding to 20% of the weight of the itaconic acid (e.g., 0.8 g for 4.0 g of IA).
-
Add anhydrous calcium chloride to the flask as a dehydrating agent.
-
Set up the reaction vessel with a condenser and place it on a magnetic stirrer with a heating mantle.
-
Commence stirring and heat the reaction mixture to 65°C.
-
Maintain the reaction at this temperature with continuous stirring for 48 hours.
-
After the reaction is complete, cool the mixture to room temperature.
Protocol 2: Purification of this compound
This protocol describes the steps to isolate and purify the synthesized this compound.
Materials:
-
Reaction mixture from Protocol 1
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Glass column for chromatography
Procedure:
-
Enzyme Removal: Separate the immobilized enzyme (Novozym® 435) from the reaction mixture by vacuum filtration using a Buchner funnel. The recovered enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse.[4]
-
Solvent Removal: If any solvent was used, or to remove excess n-butanol, concentrate the filtrate using a rotary evaporator.
-
Column Chromatography: Purify the crude this compound by silica gel column chromatography.[5]
-
Pack a glass column with silica gel slurried in hexane.
-
Load the crude product onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate to separate the desired product from any unreacted starting materials or byproducts.
-
-
Final Concentration: Collect the fractions containing the pure this compound (as determined by thin-layer chromatography) and concentrate them using a rotary evaporator to yield the final product.
Protocol 3: Characterization of this compound
This protocol outlines the analytical methods for confirming the identity and purity of the synthesized this compound.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To determine the purity of the synthesized this compound and confirm its molecular weight.
-
Sample Preparation: Dilute a small sample of the purified product in a suitable solvent (e.g., ethyl acetate).
-
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
-
Expected Result: A major peak corresponding to this compound with a molecular ion peak (m/z) of 242.31.[6]
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the this compound molecule.
-
Sample Preparation: A small drop of the neat liquid product can be placed between two salt plates (e.g., NaCl or KBr).
-
Expected Absorptions:
-
C=O stretching (ester): ~1720-1740 cm⁻¹
-
C=C stretching (alkene): ~1640 cm⁻¹
-
C-O stretching (ester): ~1150-1250 cm⁻¹
-
C-H stretching (alkane): ~2850-3000 cm⁻¹[7]
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the detailed chemical structure of the synthesized this compound.
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Expected ¹H NMR Chemical Shifts (δ, ppm):
-
Signals corresponding to the two vinyl protons (=CH₂)
-
A singlet for the methylene (B1212753) group adjacent to the double bond (-C(=CH₂)-CH₂-)
-
Triplets and multiplets for the butyl ester groups (-O-CH₂-CH₂-CH₂-CH₃)[8]
-
-
Expected ¹³C NMR Chemical Shifts (δ, ppm):
-
Signals for the two carbonyl carbons of the ester groups.
-
Signals for the two carbons of the double bond.
-
Signals for the methylene carbon adjacent to the double bond.
-
Signals for the four carbons of each butyl group.
-
Visualizations
Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.
Caption: Generalized mechanism of lipase-catalyzed esterification.
References
- 1. scielo.br [scielo.br]
- 2. Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates [mdpi.com]
- 5. Lipase-Catalyzed Synthesis, Antioxidant Activity, Antimicrobial Properties and Molecular Docking Studies of Butyl Dihydrocaffeate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C13H22O4 | CID 75080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound(2155-60-4) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for Dibutyl Itaconate Synthesis Using Zeolite Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of dibutyl itaconate (DBI) utilizing zeolites as heterogeneous catalysts. This compound is a valuable monomer and platform chemical with applications in the production of polymers, plasticizers, adhesives, and lubricants.[1][2] The use of solid acid catalysts like zeolites offers a more environmentally friendly and sustainable alternative to traditional homogeneous acid catalysts.
Introduction to Zeolite Catalysis in Esterification
Zeolites are crystalline aluminosilicates with a porous structure and strong acid sites, making them effective catalysts for a variety of organic reactions, including esterification.[3] Their high thermal stability, shape selectivity, and the ability to be recycled make them particularly attractive for industrial applications. In the synthesis of this compound, zeolites facilitate the esterification of itaconic acid with n-butanol. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the product by removing water, a byproduct of the reaction.
Hierarchical zeolites, which possess both micropores and mesopores, have shown particular promise in this application. The mesopores enhance the diffusion of bulky molecules like this compound, leading to higher catalytic activity and yields compared to conventional microporous zeolites.[1]
Comparative Catalytic Performance
The choice of catalyst and reaction conditions significantly impacts the yield of this compound. The following table summarizes the performance of different catalysts under their respective optimized conditions.
| Catalyst | Molar Ratio (Itaconic Acid:n-Butanol) | Catalyst Loading (wt%) | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) | Reference |
| HTYK Zeolite (Hierarchical H-BEA) | 1:10 | 10 | 10 | 120 | 93.0 | [1] |
| Parent H-BEA Zeolite | 1:10 | 10 | 10 | 120 | 84.0 | [1] |
| La³⁺∼SO₄²⁻/TiO₂–SiO₂ | 1:3 | 4.5 | 3 | 120 | 94.8 | [1] |
| Novozym 435 (Lipase) | 1:13 | 20 | 48 | 65 | 61.8 | [1] |
Experimental Protocols
Catalyst Preparation: Synthesis of Hierarchical H-BEA Zeolite (HTYK)
This protocol is adapted from the synthesis of a hierarchical H-BEA zeolite, which has demonstrated high activity for this compound synthesis.[1]
Materials:
-
Parent H-BEA zeolite (Si/Al ratio of 18)
-
Sodium hydroxide (B78521) (NaOH)
-
Tetradecyltrimethylammonium bromide (TTAB)
-
Yeast
-
Deionized water
Procedure:
-
Prepare a 0.2 M NaOH solution.
-
Add the parent H-BEA zeolite to the NaOH solution and stir continuously for 4 hours at 80°C.
-
Filter the solution to recover the zeolite.
-
To the filtrate, add 0.5 g of TTAB and 0.5 g of yeast with continuous stirring at 500 rpm.
-
Adjust the pH of the resulting gel to 11.29.
-
Age the gel at room temperature for 24 hours with continuous stirring.
-
Filter the gel to recover the hierarchical zeolite.
-
Dry the zeolite in an oven at 120°C for 2 hours.
-
Calcine the dried zeolite in a muffle furnace at a heating rate of 1°C/min to a final temperature for 5 hours to obtain the hierarchical H-BEA (HTYK) catalyst.
Esterification of Itaconic Acid with n-Butanol
This protocol describes the general procedure for the synthesis of this compound using a zeolite catalyst.[1][4]
Materials:
-
Itaconic acid (ITA)
-
n-Butanol
-
Hierarchical H-BEA (HTYK) zeolite catalyst
-
Nitrogen gas (optional, for inert atmosphere)
Equipment:
-
100 mL two-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Oil bath
-
Filtration apparatus
-
Rotary evaporator (for solvent removal)
-
Gas chromatograph (GC) or Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
To the round-bottom flask, add itaconic acid, n-butanol, and the zeolite catalyst. A typical molar ratio of ITA to n-butanol is 1:10, and the catalyst loading is 10 wt% relative to the itaconic acid.[1]
-
Place the flask in an oil bath on the magnetic stirrer and attach the reflux condenser.
-
Begin stirring the reaction mixture at 400 rpm.
-
Heat the reaction mixture to the desired temperature (e.g., 120°C) and maintain for the specified reaction time (e.g., 10 hours).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration.
-
The recovered catalyst can be washed, dried, and reused.
-
Remove the excess n-butanol from the filtrate using a rotary evaporator.
-
Analyze the product mixture using GC or GC-MS to determine the yield and selectivity of this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound using a hierarchical H-BEA zeolite catalyst.
Proposed Reaction Mechanism
The esterification of itaconic acid over a zeolite catalyst is proposed to follow a mechanism involving the activation of the carboxylic acid by the Brønsted acid sites of the zeolite.
Caption: Proposed reaction mechanism for the zeolite-catalyzed esterification of itaconic acid with n-butanol.
Concluding Remarks
The use of zeolite catalysts, particularly hierarchical structures, presents an efficient and sustainable method for the synthesis of this compound. The optimized reaction conditions can lead to high yields, and the heterogeneous nature of the catalyst allows for easy separation and potential reuse. These protocols and data provide a solid foundation for researchers to explore and further optimize the synthesis of this important platform chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. Sustainable Synthesis of this compound from Biomass Derived Acid via Esterification Reaction over Hierarchical Zeol… [ouci.dntb.gov.ua]
- 3. Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Formation [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Copolymerization of Dibutyl Itaconate with Acrylates and Methacrylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the copolymerization of the bio-based monomer, dibutyl itaconate (DBI), with common acrylates and methacrylates such as butyl acrylate (B77674) (BA) and methyl methacrylate (B99206) (MMA). This document is intended to guide researchers in synthesizing novel copolymers with potential applications in coatings, adhesives, and drug delivery systems.
Introduction
This compound (DBI), derived from the fermentation of carbohydrates, is a promising renewable alternative to petroleum-based monomers.[1][2] Its copolymerization with acrylates and methacrylates allows for the tailoring of polymer properties, including glass transition temperature (Tg), adhesion, and mechanical strength. However, the copolymerization of DBI presents unique challenges, such as a lower propagation rate and the potential for depropagation at elevated temperatures, which must be considered for successful synthesis.[3][4] This document outlines various polymerization techniques to incorporate DBI into polymer chains effectively.
Quantitative Data Summary
The reactivity ratios of monomers are crucial for predicting copolymer composition. The following tables summarize the reactivity ratios for the copolymerization of DBI with methyl methacrylate (MMA) and butyl acrylate (BA) under different conditions.
Table 1: Reactivity Ratios for this compound (DBI) and Methyl Methacrylate (MMA) Copolymerization
| Temperature (°C) | rMMA (MMA) | rDBI (DBI) | Polymerization Method | Reference |
| 50 | 1.329 ± 0.09 | 0.717 ± 0.11 | Solution | [3] |
| 70 | 3.53 ± 0.55 | 0.38 ± 0.10 | Solution | [3] |
-
Interpretation: The reactivity ratios indicate that MMA is more reactive than DBI and tends to homopolymerize more readily.[3] This suggests that in a batch polymerization, the resulting copolymer will initially be rich in MMA, leading to compositional drift as the reaction progresses.[3]
Table 2: Reactivity Ratios for this compound (DBI) and Butyl Acrylate (BA) Copolymerization
| Temperature (°C) | rBA (BA) | rDBI (DBI) | Polymerization Method | Reference |
| 50 | 0.59 ± 0.03 | 0.76 ± 0.08 | Solution | [3] |
| 50 | 0.5 | 1.26 | Solution | [3] |
| 60 | 0.50 | 1.26 | Solution | [4][5] |
-
Interpretation: The reactivity ratios for the BA/DBI system are closer to unity, particularly at 50°C as reported by Pirman et al., suggesting a higher tendency for random copolymerization where both monomers are incorporated more evenly.[3] However, other studies show a preference for DBI incorporation.[3][4] The presence of BA as a comonomer can significantly increase the conversion and molar mass of the resulting copolymer.[1][6]
Experimental Protocols
This section provides detailed protocols for three common methods of copolymerizing DBI with acrylates and methacrylates: solution polymerization, emulsion polymerization, and semi-batch polymerization.
Solution Polymerization
Solution polymerization is a homogeneous process suitable for fundamental kinetic studies and the synthesis of soluble polymers.
Materials:
-
This compound (DBI)
-
Methyl methacrylate (MMA) or Butyl acrylate (BA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Dioxane or Toluene (solvent)
-
Nitrogen gas
Protocol:
-
Monomer and Initiator Preparation: Prepare a solution with the desired molar ratio of DBI and the comonomer (e.g., MMA or BA) in the chosen solvent (e.g., 50 vol% dioxane).[5]
-
Initiator Addition: Add the initiator, AIBN (e.g., 0.015 mol·L−1), to the monomer solution.[5]
-
Deoxygenation: Purge the reaction mixture with nitrogen for at least 10 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[5]
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60°C or 80°C) and stir.[1][4]
-
Sampling and Analysis: Periodically take samples to monitor monomer conversion and copolymer composition using techniques like ¹H NMR spectroscopy and size-exclusion chromatography (SEC).[1][4]
-
Termination and Purification: After the desired reaction time or conversion is reached, terminate the polymerization by rapid cooling. Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.
Emulsion Polymerization
Emulsion polymerization is an environmentally friendly method that uses water as the continuous phase and is suitable for producing high molecular weight polymers at a fast rate.
Materials:
-
This compound (DBI)
-
Methyl methacrylate (MMA)
-
Butyl acrylate (BA)
-
Itaconic acid (IA) (functional monomer)
-
Potassium persulfate (KPS) (initiator)
-
Surfactant (e.g., alkyldiphenyl-oxide disulfonate)
-
Deionized water
-
Argon gas
Protocol:
-
Emulsion Preparation: Prepare an emulsion by dispersing the monomers (e.g., a specific DBI:LMA ratio with 1 wt% IA) in deionized water with a surfactant under mechanical stirring.[2]
-
Reactor Setup: Transfer the emulsion to a reactor equipped with a mechanical stirrer, condenser, and nitrogen/argon inlet. Place the reactor in a thermostated oil bath.[2]
-
Deoxygenation: Purge the reactor with argon while stirring (e.g., at 300 rpm).[2]
-
Initiation: Prepare an aqueous solution of the initiator (KPS) and inject it into the reactor to start the polymerization.[2]
-
Reaction: Maintain the reaction at a constant temperature (e.g., 75°C) for a specified duration (e.g., 6 hours).[2]
-
Post-Reaction: Cool the reactor to room temperature. Filter the resulting latex to remove any coagulum and adjust the pH to ~8.[2]
Semi-Batch Polymerization
Semi-batch polymerization is an industrially relevant process that allows for better control of copolymer composition and reaction temperature, which is particularly important for systems with monomers that have different reactivity ratios.[7]
Materials:
-
This compound (DBI)
-
Comonomer (e.g., BA, MMA, or Styrene)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Butyl acetate (B1210297) (BAc) (solvent)
Protocol:
-
Reactor Preparation: Charge the reactor with the solvent (BAc) and heat it to the desired reaction temperature (e.g., 110°C).[7]
-
Feed Preparation: Prepare a mixture of the monomers (DBI and comonomer at a specific molar ratio) and the initiator (AIBN, e.g., 2 wt% of total monomers).[7]
-
Monomer Feed: Continuously feed the monomer/initiator mixture into the hot solvent in the reactor at a constant rate over a defined period (e.g., 5 hours).[7]
-
Reaction: Maintain the reactor at a constant temperature with continuous stirring throughout the feed and for a period after the feed is complete to ensure high monomer conversion.
-
Sampling and Analysis: Take samples periodically to monitor the overall monomer conversion and the molecular weight distribution of the polymer using techniques like HPLC and SEC.[7]
-
Cooling and Collection: Once the reaction is complete, cool the reactor and collect the polymer solution.
Visualizations
The following diagrams illustrate the logical workflow of the experimental protocols described above.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 6. researchgate.net [researchgate.net]
- 7. press.um.si [press.um.si]
Application Note: Protocol for NMR Characterization of Poly(dibutyl itaconate)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(dibutyl itaconate) (PDBI) is a polymer with growing interest due to its potential applications in various fields, including as a biomaterial and in drug delivery systems. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and essential analytical technique for the structural characterization of PDBI. This application note provides a detailed protocol for the synthesis and subsequent NMR characterization of PDBI, including ¹H and ¹³C NMR analysis for structural elucidation and tacticity determination.
Data Presentation
Table 1: ¹H NMR Chemical Shift Assignments for Poly(this compound) in CDCl₃
| Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂- (backbone) | 2.0 - 3.0 | Broad multiplet |
| -CH- (backbone) | 1.8 - 2.5 | Broad multiplet |
| -O-CH₂- | 3.9 - 4.2 | Multiplet |
| -CH₂-CH₂-CH₃ | 1.5 - 1.7 | Multiplet |
| -CH₂-CH₃ | 1.3 - 1.5 | Multiplet |
| -CH₃ | 0.9 - 1.0 | Triplet |
Note: The broadness of the backbone proton signals is characteristic of polymers.
Table 2: ¹³C NMR Chemical Shift Assignments for Poly(this compound) in CDCl₃
| Assignment | Chemical Shift (δ, ppm) |
| C=O (ester) | 173 - 176 |
| -O-CH₂- | 64 - 66 |
| -CH₂- (backbone) | 40 - 45 |
| -CH- (backbone) | 35 - 40 |
| -O-CH₂-CH₂ - | 30 - 31 |
| -CH₂ -CH₃ | 19 - 20 |
| -CH₃ | 13 - 14 |
Note: The chemical shifts of the carbonyl carbons are sensitive to the tacticity of the polymer and may appear as multiple resolved peaks.[1]
Experimental Protocols
Synthesis of Poly(this compound) via Free-Radical Polymerization
This protocol describes a typical free-radical polymerization of this compound.
Materials:
-
This compound (monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Dimethyl 2,2'-azobis(2-methylpropionate) (MAIB) (initiator)
-
Toluene (B28343) (solvent)
-
Methanol
-
Deionized water
-
Nitrogen gas
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and hotplate
-
Vacuum filtration apparatus
Procedure:
-
In a Schlenk flask, dissolve this compound in toluene (e.g., a 2 M solution).
-
Add the radical initiator (e.g., AIBN, typically 1 mol% with respect to the monomer).
-
De-gas the solution by bubbling with nitrogen for 20-30 minutes to remove oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to 60-70 °C under a nitrogen atmosphere with constant stirring.
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).
-
To terminate the polymerization, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as a methanol/water mixture (e.g., 9:1 v/v).[1]
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
NMR Sample Preparation
Materials:
-
Dried poly(this compound)
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent (e.g., toluene-d₈, 1,4-dioxane-d₈)
-
NMR tubes (5 mm)
-
Vortex mixer
-
Pipette
Procedure:
-
Weigh approximately 10-20 mg of the dried poly(this compound) for ¹H NMR analysis and 50-100 mg for ¹³C NMR analysis.
-
Transfer the polymer into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Cap the vial and vortex or gently agitate until the polymer is completely dissolved. This may take some time.
-
Using a pipette, transfer the polymer solution into a 5 mm NMR tube.
-
Ensure the height of the solution in the NMR tube is sufficient for analysis (typically around 4-5 cm).
-
Cap the NMR tube securely.
NMR Data Acquisition
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Typical ¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg)
-
Solvent: CDCl₃
-
Temperature: 25 °C (or 55 °C for better resolution)[1]
-
Number of Scans (NS): 16-64
-
Relaxation Delay (D1): 1-5 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
Spectral Width (SW): 10-15 ppm
Typical ¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse (zgpg)
-
Solvent: CDCl₃
-
Temperature: 25 °C (or 55 °C for better resolution)[1]
-
Number of Scans (NS): 1024-4096 (or more, depending on concentration and instrument sensitivity)
-
Relaxation Delay (D1): 2-5 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 0-200 ppm
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine relative proton ratios.
-
Analyze the chemical shifts and multiplicities to confirm the polymer structure. For ¹³C NMR, analyze the carbonyl region to assess the polymer's tacticity.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and NMR characterization of poly(this compound).
Caption: Logical relationship between NMR techniques and the structural information obtained for PDBI.
References
Application Notes and Protocols for Monitoring Dibutyl Itaconate Polymerization using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for real-time monitoring of chemical reactions, offering significant advantages in polymer science.[1][2][3] In-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy, in particular, provides a non-invasive window into the reaction vessel, allowing for continuous tracking of monomer conversion and polymerization kinetics without the need for sampling.[2][4][5] This is especially valuable for understanding the polymerization behavior of monomers like dibutyl itaconate (DBI), a bio-based monomer of growing interest. The polymerization of itaconic acid and its derivatives can be complex, and real-time monitoring can provide crucial insights into reaction rates and mechanisms.[6][7]
These application notes provide a detailed protocol for utilizing in-situ ATR-FTIR spectroscopy to monitor the free-radical polymerization of this compound. The methodology allows for the quantitative determination of monomer conversion by tracking the disappearance of the carbon-carbon double bond (C=C) stretching vibration of the itaconate monomer.
Key FTIR Spectral Bands for this compound Polymerization
The progress of the polymerization is monitored by observing the change in specific infrared absorption bands corresponding to the monomer and the resulting polymer.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Monomer (this compound) | ||
| C=C Stretch | ~1640 | This peak is characteristic of the vinyl group in the itaconate monomer. Its decrease in intensity is directly proportional to the consumption of the monomer. |
| C=O Stretch (Ester) | ~1730 | This strong absorption band from the ester carbonyl groups remains relatively constant and can be used as an internal reference. |
| Polymer (Poly(this compound)) | ||
| C-C Stretch (Backbone) | Varies | Appearance of new peaks or changes in the fingerprint region (below 1500 cm⁻¹) indicates the formation of the polymer backbone. |
Experimental Protocol: In-Situ ATR-FTIR Monitoring of this compound Bulk Polymerization
This protocol outlines the steps for monitoring the bulk free-radical polymerization of this compound using an ATR-FTIR spectrometer equipped with a heated ATR accessory.
Materials and Equipment:
-
This compound (DBI) monomer
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Nitrogen gas supply for inert atmosphere
-
FTIR spectrometer with a heated Diamond or ZnSe ATR accessory
-
Software for time-resolved spectral acquisition and analysis
-
Small glass vial and magnetic stirrer
-
Syringe and needle
Procedure:
-
Spectrometer Setup:
-
Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.
-
Set the data acquisition parameters. A typical starting point would be:
-
Heat the ATR crystal to the desired reaction temperature (e.g., 70 °C for AIBN-initiated polymerization). Allow the temperature to stabilize.
-
-
Sample Preparation:
-
In a small glass vial, prepare the reaction mixture. For a 1% initiator concentration, dissolve 10 mg of AIBN in 1 g of this compound. Gently stir until the initiator is fully dissolved.
-
Purge the monomer-initiator mixture with nitrogen for 15-20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, heated ATR crystal.
-
Carefully place a small drop of the prepared reaction mixture onto the ATR crystal, ensuring it completely covers the crystal surface.
-
Immediately start the time-resolved spectral acquisition.
-
The first spectrum collected (at time t=0) will serve as the reference for the uncured monomer.
-
Continue collecting spectra at the predefined intervals for the duration of the polymerization (e.g., 2-3 hours, or until the reaction reaches a plateau).
-
-
Data Analysis and Calculation of Monomer Conversion:
-
The conversion of this compound can be calculated by monitoring the decrease in the area or height of the C=C stretching peak at approximately 1640 cm⁻¹.[8]
-
To account for any variations in sample thickness or contact with the ATR crystal, it is recommended to use an internal reference peak that does not change during the reaction, such as the C=O ester peak around 1730 cm⁻¹.[9]
-
The degree of conversion (DC) at any given time (t) can be calculated using the following formula: DC(%) = [1 - ( (Peak Area of C=C at time t) / (Peak Area of C=O at time t) ) / ( (Peak Area of C=C at time 0) / (Peak Area of C=O at time 0) )] x 100 [2][9]
-
Quantitative Data Summary
The following table presents representative data for the bulk polymerization of this compound at 70°C with 1% AIBN, monitored by in-situ ATR-FTIR.
| Time (minutes) | Normalized Peak Area of C=C (~1640 cm⁻¹) | Monomer Conversion (%) |
| 0 | 1.00 | 0 |
| 10 | 0.92 | 8 |
| 20 | 0.83 | 17 |
| 30 | 0.74 | 26 |
| 40 | 0.65 | 35 |
| 50 | 0.56 | 44 |
| 60 | 0.48 | 52 |
| 70 | 0.41 | 59 |
| 80 | 0.35 | 65 |
| 90 | 0.30 | 70 |
| 100 | 0.26 | 74 |
| 110 | 0.23 | 77 |
| 120 | 0.21 | 79 |
Visualizations
Caption: Experimental workflow for in-situ FTIR monitoring of this compound polymerization.
Caption: General signaling pathway for free-radical polymerization of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. adhesivesmag.com [adhesivesmag.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ichp.vot.pl [ichp.vot.pl]
- 8. researchgate.net [researchgate.net]
- 9. ERIC - EJ1224908 - Analysis of Double Bond Conversion of Photopolymerizable Monomers by FTIR-ATR Spectroscopy, Journal of Chemical Education, 2019-Aug [eric.ed.gov]
Application Notes and Protocols: Dibutyl Itaconate as a Plasticizer in Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl itaconate (DBI) is a bio-based, non-phthalate plasticizer derived from the fermentation of carbohydrates.[1] As a derivative of itaconic acid, a top-12 promising bio-based platform chemical identified by the US Department of Energy, DBI presents a sustainable alternative to traditional petroleum-based plasticizers.[1] Its properties, including low toxicity and the ability to enhance flexibility and durability in polymers, make it a compound of significant interest in various industrial applications, including coatings, adhesives, and plastics.[2] This document provides detailed application notes and experimental protocols for utilizing this compound as a plasticizer in polymer formulations, with a particular focus on its effects on polylactide (PLA), a widely used biodegradable polymer.
Mechanism of Action
Plasticizers are additives that increase the flexibility or plasticity of a material. They work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg). This increased mobility of the polymer chains allows them to slide past one another more easily, resulting in a softer and more flexible material.[3] this compound, with its two butyl ester groups, effectively reduces the intermolecular forces between polymer chains.[2]
Data Presentation: Effects of this compound on Polymer Properties
The incorporation of this compound as a plasticizer has a significant impact on the mechanical and thermal properties of polymers. The following tables summarize the quantitative data from studies on PLA plasticized with DBI.
Mechanical Properties of PLA Plasticized with this compound
| DBI Content (wt%) | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Shore D Hardness |
| 0 (Neat PLA) | - | - | 4.6 | - |
| 10 | 1572 | 23.8 | 322 | - |
| 15 | - | - | No more increase | - |
| 20 | - | - | No more increase | - |
| Data sourced from a study on injection-molded polylactide parts.[4] |
In another study involving reactive extrusion (REX) to improve the interaction between PLA and DBI, the following mechanical properties were reported:
| Formulation | Tensile Strength (MPa) | Elongation at Break (%) |
| PLA with DBI (standard extrusion) | 20.3 | >100[5] |
| PLA with DBI (reactive extrusion with organic peroxides) | 25.1 | >270 |
| Data sourced from a study on reactive extrusion of plasticized polylactide formulations.[3] |
Thermal Properties of PLA Plasticized with this compound
| DBI Content (wt%) | Glass Transition Temperature (Tg) (°C) |
| 0 (Neat PLA) | 61.3 |
| 20 | 23.4 |
| Data sourced from a study on injection-molded polylactide parts, demonstrating the high plasticization efficiency of DBI.[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effectiveness of this compound as a plasticizer in polymer formulations.
Protocol 1: Formulation of Plasticized PLA via Twin-Screw Extrusion and Injection Molding
This protocol is suitable for preparing standardized test specimens for mechanical and thermal analysis.
Materials:
-
Polylactide (PLA) pellets
-
This compound (DBI)
-
Co-rotating twin-screw extruder
-
Pelletizer
-
Injection molding machine
Procedure:
-
Drying: Dry PLA pellets in a vacuum oven at a specified temperature (e.g., 80°C) for a designated time (e.g., 4 hours) to remove any moisture.
-
Premixing: Prepare physical blends of PLA pellets and liquid DBI at the desired weight percentages (e.g., 2.5, 5, 10, 15, 20 wt% DBI).
-
Extrusion:
-
Set the temperature profile of the co-rotating twin-screw extruder. A typical profile might range from 160°C to 190°C from the hopper to the die.
-
Feed the premixed PLA/DBI blend into the extruder at a constant rate.
-
The molten polymer blend is extruded through a die into strands.
-
-
Pelletizing: Cool the extruded strands in a water bath and then feed them into a pelletizer to produce compounded pellets.
-
Drying of Compounded Pellets: Dry the resulting pellets in a vacuum oven to remove any absorbed moisture before injection molding.
-
Injection Molding:
-
Set the temperature profile of the injection molding machine (e.g., barrel temperatures from 180°C to 200°C and a mold temperature of 30°C).
-
Feed the compounded pellets into the injection molding machine to produce standardized test specimens (e.g., dog-bone shapes for tensile testing).
-
Protocol 2: Characterization of Mechanical Properties (Tensile Testing)
This protocol follows standards such as ASTM D638 to determine the tensile properties of the plasticized polymer.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Extensometer (optional, for precise strain measurement)
-
Calipers for measuring specimen dimensions
Procedure:
-
Conditioning: Condition the injection-molded specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours.
-
Measurement: Measure the width and thickness of the gauge section of each specimen.
-
Testing:
-
Mount the specimen in the grips of the UTM.
-
Set the crosshead speed (e.g., 5 mm/min).
-
Start the test and record the load and displacement (or strain) until the specimen fractures.
-
-
Data Analysis: From the stress-strain curve, calculate the following:
-
Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the curve.
-
Tensile Strength: The maximum stress the material can withstand before fracture.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Protocol 3: Characterization of Thermal Properties (Differential Scanning Calorimetry - DSC)
This protocol is used to determine the glass transition temperature (Tg) of the plasticized polymer.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum crucibles and lids
Procedure:
-
Sample Preparation: Accurately weigh a small sample of the polymer (typically 4-8 mg) into an aluminum crucible and seal it.[6]
-
Thermal Cycling:
-
Place the sample crucible and an empty reference crucible in the DSC cell.
-
Heat the sample to a temperature above its expected melting point to erase any prior thermal history (e.g., heat at 10°C/min to 200°C).
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C).
-
Heat the sample again at a controlled rate (e.g., 10°C/min) through the glass transition and melting regions.
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
Protocol 4: Characterization of Thermomechanical Properties (Dynamic Mechanical Analysis - DMA)
DMA provides information on the viscoelastic properties of the material as a function of temperature.
Equipment:
-
Dynamic Mechanical Analyzer (DMA) with a suitable clamping fixture (e.g., tensile or three-point bending)
Procedure:
-
Sample Preparation: Prepare a rectangular specimen of the plasticized polymer with precise dimensions.
-
Testing:
-
Mount the specimen in the DMA fixture.
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and a small amplitude.
-
Ramp the temperature over a desired range (e.g., from -80°C to 100°C) at a constant heating rate (e.g., 3 K/min).[7]
-
The instrument measures the storage modulus (E'), loss modulus (E''), and tan delta (E''/E').
-
-
Data Analysis: The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve. The storage modulus curve shows a significant drop in the glass transition region.
Protocol 5: Plasticizer Migration Testing
This protocol provides a method to assess the potential for the plasticizer to leach out of the polymer matrix. A common standardized method is based on ASTM D1239.[8]
Materials:
-
Test specimens of the plasticized polymer
-
Test liquid (e.g., distilled water, isopropanol, or a specific simulant for the intended application)
-
Constant temperature bath
-
Analytical balance
Procedure:
-
Initial Weighing: Accurately weigh the conditioned test specimens.
-
Immersion: Completely immerse the specimens in the test liquid in a container. Ensure the specimens are fully submerged and do not touch each other.[8]
-
Incubation: Place the container in a constant temperature bath for a specified time and temperature (e.g., 24 hours at 23°C).[8]
-
Drying and Final Weighing:
-
Remove the specimens from the liquid.
-
Gently wipe the specimens with a soft, lint-free cloth to remove excess surface liquid.
-
Allow the specimens to dry completely (e.g., in a desiccator) and then reweigh them.
-
-
Calculation: Calculate the percentage weight loss due to plasticizer extraction.
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationship of plasticization.
Caption: Workflow for preparing plasticized polymer test specimens.
Caption: Workflow for the characterization of plasticized polymers.
Caption: Logical relationship of the plasticization mechanism.
References
- 1. This compound | 2155-60-4 | Benchchem [benchchem.com]
- 2. CAS 2155-60-4: this compound | CymitQuimica [cymitquimica.com]
- 3. Effect of Reactive Extrusion in Plasticized Polylactide Formulations with Biobased this compound | Scientific.Net [scientific.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
Controlled Radical Polymerization of Dibutyl Itaconate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl itaconate (DBI), a bio-based monomer derived from itaconic acid, is a promising building block for the synthesis of sustainable and functional polymers.[1] However, the conventional free-radical polymerization of DBI is often plagued by slow polymerization rates and a lack of control over the polymer architecture, primarily due to steric hindrance and depropagation issues.[2][3] Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer robust solutions to these challenges. By establishing a dynamic equilibrium between active and dormant polymer chains, CRP methods enable the synthesis of well-defined poly(this compound) (PDBI) with predictable molecular weights, low polydispersity, and advanced architectures like block copolymers.[4][5][6] These controlled characteristics are crucial for applications in drug delivery, biomedical materials, and other high-performance fields.
This document provides detailed application notes and experimental protocols for the controlled radical polymerization of this compound using ATRP and RAFT techniques.
Controlled Polymerization Techniques for this compound
Atom Transfer Radical Polymerization (ATRP)
ATRP is a powerful CRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate propagating polymer chains. This process allows for the controlled growth of polymer chains, leading to polymers with predetermined molecular weights and narrow molecular weight distributions.[3] For sterically hindered monomers like DBI, the choice of catalyst system and reaction conditions is critical to achieve good control over the polymerization.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a versatile CRP method that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The RAFT agent reversibly caps (B75204) the growing polymer chains, allowing for controlled chain growth and the synthesis of polymers with complex architectures.[7] The selection of an appropriate RAFT agent is crucial for the successful controlled polymerization of DBI.
Data Presentation
The following tables summarize quantitative data for the controlled radical polymerization of this compound.
| Entry | Catalyst System/Initiator | Molar Ratio [Monomer]:[Initiator]:[Catalyst]:[Ligand] | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (PDI) | Reference |
| 1 | CuBr/PMDETA | Not specified | Bulk, 0-100 | Not specified | 23 - 31 | 4900 - 7500 | 1.2 - 1.3 | [4] |
Table 1: Atom Transfer Radical Polymerization (ATRP) of this compound. Mn = Number-average molecular weight, Đ = Dispersity (Polydispersity Index).
| Entry | RAFT Agent | Molar Ratio [Monomer]:[RAFT Agent]:[Initiator] | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (PDI) | Reference |
| 1 | Cumyl dithiobenzoate (CDB) | Not specified | MEK | 65 | ~150 | Up to ~60 | ~20000 | ~1.2 | [4] |
| 2 | Cumyl phenyldithioacetate (CPDA) | Not specified | MEK | 65 | ~150 | Up to ~80 | ~25000 | ~1.2 | [4] |
| 3 | S,S′-bis(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (B1256668) (TRIT) | Not specified | MEK | 65 | ~150 | Up to ~90 | ~30000 | ~1.1 | [4] |
Table 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound. Mn = Number-average molecular weight, Đ = Dispersity (Polydispersity Index), MEK = Methyl ethyl ketone.
Experimental Protocols
Protocol 1: Atom Transfer Radical Polymerization (ATRP) of this compound
This protocol is adapted from procedures for similar itaconate monomers and specific conditions reported for this compound.[2][4]
Materials:
-
This compound (DBI), purified by passing through a column of basic alumina (B75360) to remove inhibitor.
-
Copper(I) bromide (CuBr), 99.999%
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), 99%, distilled before use.
-
Ethyl α-bromoisobutyrate (EBiB), 98%
-
Anisole (B1667542) (solvent), anhydrous
-
Nitrogen or Argon gas, high purity
-
Tetrahydrofuran (THF)
Procedure:
-
Preparation of the Reaction Mixture:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.071 g, 0.5 mmol).
-
Add the desired amount of DBI monomer (e.g., 11.41 g, 50 mmol) and anisole (e.g., 10 mL).
-
Add the initiator, EBiB (e.g., 0.097 g, 0.5 mmol).
-
The molar ratio of the components is crucial for controlling the polymerization. A typical ratio is [DBI]:[EBiB]:[CuBr]:[PMDETA] = 100:1:1:1.
-
-
Degassing:
-
Seal the Schlenk flask with a rubber septum.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
-
Initiation of Polymerization:
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Using a degassed syringe, add the ligand, PMDETA (e.g., 0.087 g, 0.5 mmol), to the reaction mixture.
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 90°C).
-
Allow the polymerization to proceed for the specified time (e.g., 24 hours), with continuous stirring.
-
-
Termination and Purification:
-
To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Dilute the mixture with THF.
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol.
-
Isolate the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer, catalyst, and initiator residues.
-
Dry the purified poly(this compound) in a vacuum oven until a constant weight is achieved.
-
-
Characterization:
-
Determine the monomer conversion by ¹H NMR spectroscopy or gravimetry.
-
Analyze the molecular weight (Mn) and polydispersity (Đ) of the polymer by Gel Permeation Chromatography (GPC).
-
Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound
This protocol provides a general procedure for the RAFT polymerization of this compound based on established methods.[4][7][8]
Materials:
-
This compound (DBI), purified by passing through a column of basic alumina.
-
RAFT agent, e.g., S,S′-bis(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (TRIT).
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol.
-
Methyl ethyl ketone (MEK) or other suitable solvent, anhydrous.
-
Nitrogen or Argon gas, high purity.
-
Methanol.
-
Tetrahydrofuran (THF).
Procedure:
-
Preparation of the Reaction Mixture:
-
In a Schlenk tube equipped with a magnetic stir bar, dissolve the RAFT agent (e.g., TRIT, 0.141 g, 0.5 mmol) and AIBN (e.g., 0.016 g, 0.1 mmol) in the desired amount of solvent (e.g., MEK, 10 mL).
-
Add the purified DBI monomer (e.g., 11.41 g, 50 mmol).
-
The molar ratio of [DBI]:[RAFT agent]:[AIBN] can be varied to target different molecular weights, a typical ratio is 100:1:0.2.
-
-
Degassing:
-
Seal the Schlenk tube with a rubber septum.
-
Perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Polymerization:
-
After the final thaw, backfill the tube with nitrogen or argon.
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 65°C).
-
Stir the reaction mixture for the required duration (e.g., up to 150 hours), taking aliquots at different time intervals to monitor conversion and molecular weight evolution.
-
-
Termination and Purification:
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Dilute the polymer solution with THF.
-
Precipitate the polymer in a large excess of cold methanol.
-
Filter and wash the polymer with cold methanol.
-
Dry the final polymer under vacuum at room temperature.
-
-
Characterization:
-
Determine monomer conversion via ¹H NMR or gravimetry.
-
Characterize the molecular weight (Mn) and polydispersity (Đ) using GPC.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Procedures for Initiation of an ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 5. researchgate.net [researchgate.net]
- 6. polymersource.ca [polymersource.ca]
- 7. boronmolecular.com [boronmolecular.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: Dibutyl Itaconate in Thermoset Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl itaconate (DBI), a bio-based monomer derived from the fermentation of carbohydrates, is a promising sustainable alternative to petroleum-derived monomers in the synthesis of thermoset materials.[1] Its unique chemical structure, featuring two ester groups and a vinylidene group, allows for versatile reactivity and the development of polymers with a wide range of properties.[2] These materials are finding applications in coatings, adhesives, composites, and biomedical devices.[1][3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of thermoset materials utilizing this compound.
Applications of this compound in Thermoset Synthesis
This compound can be incorporated into thermoset networks through various polymerization techniques, primarily free-radical polymerization. It can be homopolymerized, though this process can be sluggish, or more commonly, copolymerized with other monomers to tailor the final properties of the thermoset.[1][6]
Key application areas include:
-
Bio-based Resins and Composites: DBI can be a key component in the formulation of bio-based unsaturated polyester (B1180765) resins and vinyl ester resins. These resins can be crosslinked, often with styrene (B11656) or other reactive diluents, and reinforced with natural or synthetic fibers to create high-performance composite materials.
-
Epoxy Resin Modification: Itaconic acid, the precursor to DBI, has been used to create novel epoxy resins with curable double bonds.[7] While direct use of DBI as a primary resin is less common, it can be used as a reactive diluent or comonomer to modify the properties of traditional epoxy thermosets, such as diglycidyl ether of bisphenol A (DGEBA), improving their flexibility and bio-based content.[7]
-
Thiol-Ene Click Chemistry: Polyesters synthesized with itaconate-derived monomers can be crosslinked via thiol-ene click reactions to form thermoset materials.[3][8] This method offers high efficiency and mild reaction conditions.
-
Elastomers and Toughened Thermosets: Copolymerization of DBI with monomers like butadiene can produce elastomers with curable double bonds.[9][10] Incorporating such elastomeric properties can be a strategy for toughening brittle thermoset matrices.
Experimental Protocols
Protocol 1: Synthesis of a this compound-Based Unsaturated Polyester Resin
This protocol describes the synthesis of an unsaturated polyester resin using this compound as a comonomer, which can be subsequently crosslinked to form a thermoset.
Materials:
-
This compound (DBI)
-
Maleic anhydride (B1165640)
-
Phthalic anhydride
-
1,2-Propanediol
-
Ethylene (B1197577) glycol
-
Zinc acetate (B1210297) (catalyst)
-
Hydroquinone (B1673460) (inhibitor)
-
Styrene (reactive diluent)
-
Methyl ethyl ketone peroxide (MEKP) (initiator)
-
Cobalt naphthenate (promoter)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen inlet
-
Vacuum pump
Procedure:
-
Charging the Reactor: In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge maleic anhydride, phthalic anhydride, 1,2-propanediol, and ethylene glycol in the desired molar ratios.
-
First Stage of Polycondensation: Heat the mixture under a nitrogen blanket to 150-160°C with continuous stirring. The reaction will start, and water will begin to distill off.
-
Second Stage of Polycondensation: After the initial water evolution slows down, raise the temperature to 180-200°C. Apply a vacuum to facilitate the removal of water and drive the reaction to completion. Monitor the reaction by measuring the acid value of the resin. The reaction is considered complete when the acid value is below 30 mg KOH/g.
-
Incorporation of this compound: Cool the reactor to below 100°C. Add this compound and a small amount of hydroquinone inhibitor to the polyester resin. Stir the mixture until a homogeneous solution is obtained.
-
Blending with Reactive Diluent: Cool the resin to room temperature. Add styrene as a reactive diluent to adjust the viscosity. The typical resin to styrene ratio is 70:30 by weight.
-
Curing: To cure the resin, add 2% (by weight) of MEKP as an initiator and 0.5% (by weight) of cobalt naphthenate as a promoter. Mix thoroughly and pour into a mold. Allow to cure at room temperature for 24 hours, followed by a post-curing at 80°C for 3 hours.
Workflow for Unsaturated Polyester Resin Synthesis
Caption: Workflow for the synthesis and curing of a DBI-based unsaturated polyester thermoset.
Protocol 2: Free-Radical Copolymerization of this compound with Styrene
This protocol details the synthesis of a crosslinked copolymer of this compound and styrene, forming a rigid thermoset material.
Materials:
-
This compound (DBI)
-
Styrene (St)
-
Divinylbenzene (DVB) (crosslinker)
-
Benzoyl peroxide (BPO) (initiator)
-
Toluene (solvent)
Equipment:
-
Schlenk flask or sealed polymerization tube
-
Magnetic stirrer and hot plate
-
Vacuum line
-
Oven
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, prepare a solution of this compound, styrene, divinylbenzene, and benzoyl peroxide in toluene. The molar ratio of DBI to styrene can be varied to achieve different properties. A typical formulation is provided in the data table below.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: After degassing, backfill the flask with nitrogen or argon and seal it. Place the flask in a preheated oil bath or oven at 80°C. Allow the polymerization to proceed for 24 hours.
-
Isolation and Drying: After polymerization, the resulting solid polymer can be removed from the flask. If the polymer is soluble, it can be precipitated in a non-solvent like methanol. Dry the thermoset material in a vacuum oven at 60°C to a constant weight to remove any residual solvent and unreacted monomers.
Reaction Pathway for DBI-Styrene Copolymerization
Caption: Simplified reaction pathway for the free-radical copolymerization of DBI and styrene.
Data Presentation
The following tables summarize typical formulations and resulting properties for DBI-based thermosets.
Table 1: Formulation for this compound-Styrene Thermoset
| Component | Molar Ratio | Weight (g) for a 10g batch | Purpose |
| This compound (DBI) | 0.5 | 5.3 | Monomer |
| Styrene (St) | 0.5 | 2.3 | Comonomer |
| Divinylbenzene (DVB) | 0.05 | 0.14 | Crosslinker |
| Benzoyl Peroxide (BPO) | 0.01 | 0.05 | Initiator |
| Toluene | - | 10 mL | Solvent |
Table 2: Typical Properties of Cured this compound-Based Thermosets
| Property | DBI-Unsaturated Polyester | DBI-Styrene Copolymer | Test Method |
| Glass Transition Temperature (Tg) | 60 - 100 °C | 80 - 120 °C | DSC |
| Tensile Strength | 30 - 50 MPa | 40 - 60 MPa | ASTM D638 |
| Tensile Modulus | 1.5 - 2.5 GPa | 2.0 - 3.5 GPa | ASTM D638 |
| Thermal Decomposition Temp. (T5%) | > 250 °C | > 280 °C | TGA |
Note: The properties are indicative and can vary significantly based on the exact formulation, curing conditions, and presence of fillers or reinforcements.
Characterization Methods
A comprehensive characterization of the synthesized thermosets is crucial for understanding their structure-property relationships.
Table 3: Key Characterization Techniques
| Technique | Purpose | Sample Preparation |
| FTIR Spectroscopy | To confirm the chemical structure, functional groups, and extent of polymerization. | A small amount of the cured polymer is ground with KBr and pressed into a pellet, or analyzed directly using an ATR accessory. |
| NMR Spectroscopy | To determine the copolymer composition and microstructure. | The soluble prepolymer is dissolved in a suitable deuterated solvent (e.g., CDCl3). |
| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (Tg) and curing kinetics. | A small sample (5-10 mg) is sealed in an aluminum pan. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition profile. | A small sample (5-10 mg) is heated in a controlled atmosphere (e.g., nitrogen or air). |
| Dynamic Mechanical Analysis (DMA) | To determine the viscoelastic properties, such as storage modulus, loss modulus, and tan delta, as a function of temperature. | A rectangular bar of the cured material is subjected to an oscillating force. |
| Mechanical Testing | To measure tensile strength, modulus, and elongation at break. | Dog-bone shaped specimens are prepared according to ASTM standards. |
By following these protocols and utilizing the appropriate characterization techniques, researchers can effectively synthesize and evaluate novel thermoset materials based on the versatile and sustainable monomer, this compound.
References
- 1. This compound | 2155-60-4 | Benchchem [benchchem.com]
- 2. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polyesters derived from itaconic acid for the properties and bio-based content enhancement of soybean oil-based thermosets - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Bio-based epoxy resin from itaconic acid and its thermosets cured with anhydride and comonomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Itaconate Based Elastomer as a Green Alternative to Styrene–Butadiene Rubber for Engineering Applications: Performance Comparison [mdpi.com]
Application Notes and Protocols: Dibutyl Itaconate in Cross-Linked Polymers for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dibutyl itaconate (DBI), a bio-based monomer, in the synthesis of cross-linked polymers. The focus is on the potential applications of these materials in drug delivery and other advanced fields, supported by detailed experimental protocols and characterization data.
Introduction: this compound as a Versatile Monomer
This compound (DBI) is an ester of itaconic acid, a bio-based platform chemical produced from the fermentation of carbohydrates.[1] Its renewable origin makes it an attractive and sustainable alternative to petroleum-derived monomers.[1] While DBI itself is a monofunctional monomer and does not act as a direct cross-linking agent, it can be readily copolymerized with other monomers to create polymers that are subsequently cross-linked. The incorporation of DBI into polymer chains can impart desirable properties such as flexibility and hydrophobicity, making it a valuable component in the design of advanced materials for various applications, including pressure-sensitive adhesives, elastomers, and coatings.[2][3]
In the context of biomedical applications, particularly drug delivery, cross-linked polymers containing DBI are of interest for the development of controlled-release systems. The properties of the final cross-linked material, such as its swelling behavior, mechanical strength, and degradation profile, can be tailored by adjusting the polymer composition and cross-linking density.
Synthesis and Cross-Linking of this compound-Containing Polymers
Polymers incorporating DBI are typically synthesized through free-radical polymerization techniques, with emulsion polymerization being a common and environmentally friendly method.[2] A significant challenge in the polymerization of itaconate esters is their lower propagation rate compared to conventional acrylic and methacrylic monomers.[4] To overcome this, strategies such as seeded semibatch emulsion polymerization are employed to achieve high incorporation of DBI and control the polymer microstructure.[4][5]
Cross-linking of DBI-containing polymers can be achieved through several methods:
-
Use of a Difunctional Cross-linker: A common approach is to include a monomer with two polymerizable groups, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), in the polymerization mixture.
-
Chain Transfer to Polymer: In certain copolymer systems, such as those with lauryl methacrylate (B99206) (LMA), a cross-linked network can form at high monomer conversion and temperature due to chain transfer reactions to the polymer backbone.[3]
-
Post-Polymerization Cross-linking: Functional groups within the polymer can be reacted in a subsequent step to form cross-links.
A notable development is the synthesis of bio-based cross-linkers derived from itaconic acid itself, which can be used in conjunction with DBI to create fully bio-based cross-linked polymers.[4]
Data Presentation: Properties of this compound-Containing Polymers
The incorporation of DBI and the subsequent cross-linking significantly influence the physicochemical properties of the resulting polymers. The following tables summarize key quantitative data from the literature.
Table 1: Mechanical Properties of a Cross-linked Copolymer of this compound, Lauryl Methacrylate, and Itaconic Acid (DBI:LMA:IA).
| Property | Value |
| Tensile Strength | 14.5 MPa |
| Elongation at Break | 305% |
Data for a copolymer composite with 10 wt% diethyl itaconate and carbon black.
Table 2: Gel Content of Copolymers of this compound, Lauryl Methacrylate, and Itaconic Acid (DBI:LMA:IA) with Varying Monomer Ratios.
| DBI:LMA Ratio | Gel Content (%) |
| 80:20 | 60 |
| 60:40 | 75 |
| 40:60 | 85 |
| 20:80 | 90 |
Table 3: Swelling Ratio of Itaconic Acid-Based Hydrogels at Different pH Values.
| pH | Swelling Ratio (%) |
| 2.0 | ~200 |
| 4.0 | ~400 |
| 6.0 | ~1200 |
| 7.4 | ~2000 |
| 10.0 | ~1800 |
Application in Drug Delivery: Controlled Release of Itaconate
A promising application of itaconate-based polymers is in the controlled delivery of itaconic acid itself, which is an endogenous metabolite with potent anti-inflammatory properties.[6] Degradable polyester (B1180765) microparticles containing itaconate have been developed for the intracellular delivery of itaconic acid to macrophages.[6] This approach offers a targeted therapy for inflammatory diseases by modulating the immune response.
Anti-inflammatory Signaling Pathway of Itaconate
Itaconate exerts its anti-inflammatory effects through multiple mechanisms, primarily by activating the Nrf2 pathway and inhibiting succinate (B1194679) dehydrogenase (SDH). The following diagram illustrates this signaling cascade.
Caption: Anti-inflammatory signaling pathway of itaconate.
Experimental Protocols
Protocol for Seeded Semibatch Emulsion Copolymerization of this compound
This protocol describes the synthesis of a copolymer latex containing this compound (DBI), methyl methacrylate (MMA), and butyl acrylate (B77674) (BA).
Materials:
-
This compound (DBI)
-
Methyl methacrylate (MMA)
-
Butyl acrylate (BA)
-
Surfactant (e.g., sodium dodecyl sulfate)
-
Initiator (e.g., potassium persulfate)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, nitrogen inlet, and feeding pump
-
Temperature controller
-
Monomer and initiator feed vessels
Procedure:
-
Seed Synthesis (Batch Step):
-
Charge the reactor with deionized water and surfactant.
-
Purge with nitrogen for 30 minutes while stirring.
-
Heat the reactor to the desired polymerization temperature (e.g., 75 °C).
-
Add a portion of the MMA and BA monomer mixture to the reactor.
-
Add the initiator solution to start the polymerization.
-
Allow the seed polymerization to proceed for 1-2 hours.
-
-
Monomer Emulsion Preparation:
-
In a separate vessel, prepare a monomer emulsion by mixing DBI, the remaining MMA and BA, surfactant, and deionized water.
-
Stir the emulsion to ensure homogeneity.
-
-
Semicontinuous Feed:
-
After the seed stage is complete, start the continuous feed of the monomer emulsion and an initiator solution into the reactor over a period of 3-4 hours at a constant rate.
-
Maintain the reaction temperature and stirring throughout the feed.
-
-
Post-Polymerization:
-
After the feeds are complete, continue the reaction for an additional 1-2 hours to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
Filter the resulting latex to remove any coagulum.
-
Protocol for Synthesis of a Bio-based Itaconate Cross-linker
This protocol describes the synthesis of bis[2-(methacryloyloxy)ethyl]-2-methylenesuccinate, a cross-linker derived from itaconic acid and 2-hydroxyethyl methacrylate (HEMA).[4]
Materials:
-
Itaconic acid
-
2-Hydroxyethyl methacrylate (HEMA)
-
p-Toluenesulfonic acid (p-TSA) as a catalyst
-
Hydroquinone (inhibitor)
-
Sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask with a Dean-Stark trap and condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
Combine itaconic acid, HEMA, hydroquinone, and toluene in the round-bottom flask.
-
Heat the mixture to reflux and add the p-TSA catalyst.
-
Continue the reaction for several hours, collecting the water byproduct in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography or NMR.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic phase with sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to obtain the cross-linker.
Characterization of Cross-linked this compound Polymers
A comprehensive characterization of the synthesized polymers is essential to understand their structure and properties.
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the monomers into the copolymer and the formation of the cross-linked network.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the copolymer composition and microstructure.
-
Gel Permeation Chromatography (GPC): To measure the molecular weight and molecular weight distribution of the soluble polymer fraction.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Swelling Studies:
-
Prepare disk-shaped samples of the cross-linked polymer.
-
Dry the samples to a constant weight.
-
Immerse the samples in buffer solutions of different pH values (e.g., 2, 4, 6, 7.4, 9).
-
At regular intervals, remove the samples, blot excess surface water, and weigh them.
-
Calculate the swelling ratio as (Ws - Wd) / Wd, where Ws is the weight of the swollen sample and Wd is the weight of the dry sample.
-
Experimental Workflow
The following diagram outlines the typical experimental workflow for the synthesis and characterization of cross-linked polymers containing this compound.
Caption: Experimental workflow for DBI-containing polymers.
Conclusion
This compound is a valuable bio-based monomer for the synthesis of cross-linked polymers with tunable properties. While not a cross-linking agent itself, its incorporation into polymer backbones allows for the creation of materials with potential applications in advanced fields, including controlled drug delivery. The ability to create fully bio-based systems by using itaconate-derived cross-linkers further enhances the sustainability of these materials. The provided protocols and data serve as a foundation for researchers to explore and develop novel DBI-containing polymers for their specific applications.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Lauryl Methacrylate Copolymers by Emulsion Polymerization for Development of Sustainable Pressure-Sensitive Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Overcoming Challenges of Incorporation of Biobased this compound in (Meth)acrylic Waterborne Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. re.public.polimi.it [re.public.polimi.it]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Conversion in Dibutyl Itaconate Homopolymerization
Welcome to the technical support center for dibutyl itaconate (DBI) homopolymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to low monomer conversion in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low conversion in my this compound (DBI) homopolymerization?
A1: Low conversion in free-radical homopolymerization of dialkyl itaconates like DBI is a well-documented issue.[1][2] Several kinetic hurdles contribute to this sluggishness:
-
Steric Hindrance: The bulky ester groups on the itaconate monomer create steric hindrance, which can impede the approach of the monomer to the growing polymer chain, thus lowering the propagation rate.[3]
-
Depropagation: At elevated temperatures, the reverse reaction of propagation, known as depropagation, becomes significant.[1][4][5] This equilibrium between propagation and depropagation limits the overall conversion and the molecular weight of the resulting polymer.[4][5]
-
Chain Transfer to Monomer: This side reaction can terminate growing polymer chains, leading to the formation of shorter polymer chains and contributing to lower overall conversion.[1]
-
Low Propagation Rate Coefficient (k_p): The inherent reactivity of the itaconate radical is lower compared to more common monomers like acrylates and methacrylates, resulting in a slower polymerization rate.[2][6]
Troubleshooting Guide
Problem: My DBI homopolymerization has stalled at a low conversion.
-
Potential Cause 1: Suboptimal Reaction Temperature.
-
Explanation: The polymerization of DBI is highly sensitive to temperature. While higher temperatures generally increase the rate of initiation, they also significantly favor depropagation, creating a ceiling temperature effect that limits conversion.[4][5] The effective propagation rate coefficient for DBI is optimal around 65 °C in solution polymerization.[7]
-
Solution:
-
Review your reaction temperature. Temperatures above 80 °C are likely to significantly increase depropagation, limiting conversion.[4]
-
Consider running a series of polymerizations at different temperatures (e.g., 50 °C, 60 °C, 70 °C) to determine the optimal condition for your specific system.
-
For emulsion polymerization, a reaction temperature of 75 °C has been shown to yield high conversion.[5]
-
-
-
Potential Cause 2: Inefficient Initiation.
-
Explanation: The choice and concentration of the initiator are crucial. Insufficient initiator concentration can lead to a low concentration of radicals and a slow polymerization rate.
-
Solution:
-
Ensure the initiator is appropriate for the chosen reaction temperature and solvent. Azobisisobutyronitrile (AIBN) is a commonly used initiator.[3]
-
Verify the initiator concentration. Typical concentrations can be varied to optimize the initiation rate.
-
Consider using a redox initiator system, especially for emulsion polymerization, as the radical generation is dependent on concentration rather than temperature, allowing for more control over the polymerization kinetics.[5]
-
-
-
Potential Cause 3: Inherent Limitations of Homopolymerization.
-
Explanation: The inherent chemical properties of DBI make its homopolymerization challenging, often resulting in low molecular weights and conversions.[2][8]
-
Solution:
-
Copolymerization: Introducing a more reactive comonomer, such as n-butyl acrylate (B77674) (BA) or methyl methacrylate (B99206) (MMA), can significantly increase the overall polymerization rate and conversion.[8][9]
-
Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) can provide better control over the polymerization, leading to higher conversions and polymers with well-defined molar masses.[3]
-
Emulsion Polymerization: Seeded semibatch emulsion polymerization has been demonstrated to be an effective method to achieve high conversion (>90%) of DBI in relatively short reaction times.[5][7]
-
-
Quantitative Data Summary
The following table summarizes experimental conditions and resulting conversions for DBI polymerization from various studies. This data can help in designing and optimizing your experiments.
| Polymerization Method | Comonomer(s) | Initiator | Temperature (°C) | Solvent/Medium | Time (h) | Conversion (%) | Reference |
| Free Radical Polymerization | None (Homopolymerization) | AIBN | 50 | Toluene | - | Low | [4] |
| Free Radical Polymerization | None (Homopolymerization) | AIBN | 80 | Toluene | - | Limited by depropagation | [4] |
| Emulsion Polymerization | Lauryl Methacrylate, Itaconic Acid | KPS | 75 | Water | 6 | >97 | [10] |
| Seeded Semibatch Emulsion | MMA, BA | Redox Initiator | 50 | Water | 4 | 89 (DBI) | [7] |
| Seeded Semibatch Emulsion | MMA, BA | Redox Initiator | 75 | Water | 4 | 93 (DBI) | [7] |
| Seeded Semibatch Emulsion | MMA, BA | Redox Initiator | 90 | Water | 4 | 80 (DBI) | [5] |
| RAFT Polymerization | None (Homopolymerization) | - | 65 | MEK | - | Controlled, high M_n | [3] |
| NMP | Styrene | NHS-BlocBuilder | 70-110 | 1,4-Dioxane | - | First-order kinetics | [11] |
Experimental Protocols
Detailed Methodology for Seeded Semibatch Emulsion Polymerization of this compound
This protocol is based on successful methods reported for incorporating high amounts of DBI into waterborne polymers.[5][7]
1. Seed Synthesis (First Stage):
-
A pre-emulsion of methyl methacrylate (MMA) and butyl acrylate (BA) is prepared in deionized water with a suitable surfactant (e.g., sodium dodecyl sulfate).
-
The emulsion is charged to a reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet.
-
The reactor is heated to the desired reaction temperature (e.g., 75 °C).
-
An initiator solution (e.g., potassium persulfate) is added to initiate the polymerization of the seed particles.
-
The reaction is allowed to proceed to high conversion (typically >99%) to form a stable latex seed.
2. Monomer Emulsion Feed (Second Stage):
-
A second monomer emulsion is prepared containing this compound (DBI), MMA, and BA in the desired ratio, along with deionized water and surfactant.
-
A redox initiator system is prepared (e.g., tert-Butyl hydroperoxide as the oxidizing agent and sodium formaldehyde (B43269) sulfoxylate (B1233899) as the reducing agent).
-
The monomer emulsion and the initiator solutions are fed into the reactor containing the seed latex over a period of several hours (e.g., 4 hours) at a constant rate.
-
The reaction temperature is maintained throughout the feed.
3. Chasing and Cooling:
-
After the feeds are complete, a chaser initiator is added to polymerize any residual monomer.
-
The reaction is held at the reaction temperature for an additional period (e.g., 1 hour) to ensure complete conversion.
-
The reactor is then cooled to room temperature, and the resulting latex is filtered.
Visualizations
Caption: Troubleshooting workflow for low conversion in DBI homopolymerization.
Caption: Effect of temperature on the propagation-depropagation equilibrium in DBI polymerization.
References
- 1. This compound | 2155-60-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Overcoming Challenges of Incorporation of Biobased this compound in (Meth)acrylic Waterborne Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: High-Temperature Polymerization of Dibutyl Itaconate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding depropagation and other issues encountered during the high-temperature polymerization of dibutyl itaconate (DBI).
Troubleshooting Guide
This guide addresses common problems observed during the polymerization of this compound, offering potential causes and solutions to get your experiments back on track.
1. Issue: Low Monomer Conversion and/or Low Polymerization Rate
-
Question: My high-temperature polymerization of this compound is resulting in unexpectedly low monomer conversion and a slow reaction rate. What could be the cause and how can I fix it?
-
Answer: Low conversion and slow rates in DBI polymerization, especially at elevated temperatures, are classic signs of depropagation. The polymerization of DBI is a reversible process, and as the temperature increases, the rate of depropagation (the polymer reverting to monomer) becomes more significant.
Potential Causes and Solutions:
-
High Reaction Temperature: You may be operating too close to or above the ceiling temperature (Tc) of this compound, which is approximately 110°C.[1][2] Depropagation effects are notable even at temperatures above 60°C.[3]
-
Steric Hindrance: The structure of the itaconate monomer can lead to steric hindrance, which contributes to a lower propagation rate.[1][2]
-
Solution: Consider copolymerization. Introducing a comonomer with more favorable polymerization kinetics, such as n-butyl acrylate (B77674) (BA), methyl methacrylate (B99206) (MMA), or styrene, can significantly increase both the conversion and the molar mass of the resulting polymer.[4][5][6]
-
-
Homopolymerization Limitations: The homopolymerization of itaconates is known to result in shorter polymer chains and lower monomer conversions.[4][5]
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting logic for low monomer conversion in DBI polymerization.
-
2. Issue: Low Molecular Weight of the Final Polymer
-
Question: The molecular weight of my poly(this compound) is consistently lower than expected. Why is this happening?
-
Answer: Low molecular weights in poly(this compound) are also often linked to depropagation, but other side reactions can also play a role.
Potential Causes and Solutions:
-
Depropagation: As with low conversion, the equilibrium between propagation and depropagation at higher temperatures limits the growth of long polymer chains.[4][7]
-
Chain Transfer Reactions: Intramolecular chain transfer reactions have been observed at polymerization temperatures above 60°C, which can lead to the formation of shorter chains.[3]
-
Solution: Again, optimizing the temperature to below 60°C can help minimize these side reactions.
-
-
Initiator Concentration: While not directly related to depropagation, a high initiator concentration will lead to a higher number of polymer chains being initiated, resulting in a lower average molecular weight.
-
Solution: Review and optimize your initiator concentration based on your target molecular weight.
-
-
Frequently Asked Questions (FAQs)
1. What is the ceiling temperature of this compound and why is it important?
The ceiling temperature (Tc) is the temperature at which the rate of polymerization equals the rate of depropagation.[8] For this compound, the ceiling temperature is approximately 110°C.[1][2] Operating near or above this temperature makes it very difficult to form high molecular weight polymers, as the polymer will readily revert to its monomer form. It is a critical parameter to consider when designing your polymerization conditions.
2. How does copolymerization help with depropagation issues?
Copolymerization introduces a second, often more reactive, monomer into the reaction. When this comonomer is added to the growing polymer chain, the resulting radical may have a lower tendency to depropagate. This effectively "traps" the itaconate monomer in the polymer chain and allows for the formation of higher molecular weight copolymers with higher overall monomer conversion.[5][6]
3. What are the typical kinetic parameters for this compound polymerization?
The following table summarizes key kinetic and thermodynamic parameters for the bulk homopolymerization of this compound.
| Parameter | Value | Units | Notes |
| Activation Energy for Propagation (Ep) | 21.3 | kJ mol-1 | In the temperature region where depropagation is not observed.[9] |
| Pre-exponential Factor (ln Ap) | 10.4 | L mol-1 s-1 | In the temperature region where depropagation is not observed.[9] |
| Enthalpy of Polymerization (ΔH) | -42.0 | kJ mol-1 | [9] |
| Entropy of Polymerization (ΔS) | -110 | J mol-1 K-1 | [9] |
| Ceiling Temperature (Tc) | ~110 | °C | [1][2] |
4. Can you provide a starting point for an experimental protocol to minimize depropagation?
Yes, a seeded semi-batch emulsion polymerization has been shown to be effective for incorporating high amounts of DBI while mitigating depropagation.
Experimental Protocols
Seeded Semi-Batch Emulsion Copolymerization of this compound
This protocol is based on methodologies that have successfully incorporated up to 30 wt% of this compound into (meth)acrylic waterborne polymers.[1][2]
1. Materials:
- This compound (DBI)
- Methyl methacrylate (MMA)
- Butyl acrylate (BA)
- Surfactant (e.g., sodium dodecyl sulfate)
- Initiator (e.g., potassium persulfate, KPS)
- Deionized water
- Buffer (e.g., sodium bicarbonate)
2. Reactor Setup:
- A stirred glass reactor equipped with a reflux condenser, nitrogen inlet, temperature probe, and feeding pumps.
3. Procedure:
- Seed Preparation: In the reactor, prepare an initial seed latex by polymerizing a small amount of the monomer mixture (e.g., MMA/BA) in water with surfactant and buffer under a nitrogen atmosphere.
- Monomer Emulsion Preparation: In a separate vessel, prepare an emulsion of the main monomer mixture (DBI, MMA, BA) with water and surfactant.
- Semi-Batch Feed: Heat the reactor to the desired temperature (e.g., 75°C). Once the seed polymerization is complete, begin the continuous feed of the monomer emulsion and an aqueous initiator solution into the reactor over a period of several hours (e.g., 4 hours).[2]
- Post-Polymerization: After the feed is complete, maintain the reaction temperature for an additional period (e.g., 1-2 hours) to ensure high conversion of the remaining monomers.
- Cooling and Characterization: Cool the reactor to room temperature. The resulting latex can be analyzed for monomer conversion (via 1H NMR or gas chromatography), polymer molecular weight (via size-exclusion chromatography), and thermal properties (via differential scanning calorimetry).[1][7]
Schematic of Semi-Batch Polymerization Setup:
Caption: A simplified schematic of a semi-batch reactor setup for emulsion polymerization.
Propagation-Depropagation Equilibrium:
The core issue in high-temperature DBI polymerization is the equilibrium between the forward propagation reaction and the reverse depropagation reaction.
Caption: The reversible equilibrium between propagation and depropagation in radical polymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Overcoming Challenges of Incorporation of Biobased this compound in (Meth)acrylic Waterborne Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 4. researchgate.net [researchgate.net]
- 5. press.um.si [press.um.si]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ceiling temperature - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Side Reactions in Dibutyl Itaconate Synthesis
Welcome to the technical support center for dibutyl itaconate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures. Here you will find answers to frequently asked questions and detailed guides to minimize common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the esterification of itaconic acid to produce this compound?
A1: The primary synthesis of this compound is a straightforward esterification of itaconic acid with n-butanol. However, several side reactions can occur, leading to reduced yield and product purity. The most prevalent side reactions include:
-
Polymerization: The double bond in the itaconate molecule can undergo radical polymerization, especially at elevated temperatures.[1]
-
Isomerization: Itaconic acid can isomerize to the less reactive mesaconic acid, which can also be esterified but is often an undesired byproduct.
-
Michael Addition: Nucleophiles present in the reaction mixture can add across the activated double bond of the itaconate.
-
Hydrolysis: As the esterification reaction is reversible, the presence of water can lead to the hydrolysis of the this compound product back to itaconic acid and butanol.[2]
Q2: How can I prevent the polymerization of this compound during synthesis?
A2: Polymerization is a significant side reaction, particularly at higher temperatures. To mitigate this, the following strategies are recommended:
-
Use of a Polymerization Inhibitor: The addition of a radical scavenger, such as hydroquinone (B1673460) or resorcinol, is a common and effective method to prevent polymerization during the reaction.[1]
-
Temperature Control: Maintaining the reaction temperature within the optimal range for esterification without initiating polymerization is crucial. For many catalytic systems, this is typically between 90°C and 130°C.[1]
Q3: What is the impact of the chosen catalyst on side reactions?
A3: The choice of catalyst has a significant impact on both the reaction rate and the prevalence of side reactions.
-
Strong Mineral Acids (e.g., H₂SO₄, p-TSA): While effective in catalyzing the esterification, these can lead to more side products and product discoloration.[1] They can also present challenges in separation and waste disposal.
-
Solid Acid Catalysts (e.g., Zeolites, Ion Exchange Resins): These catalysts are often preferred as they are easily separable from the reaction mixture, can be reused, and tend to result in higher selectivity and fewer byproducts.[1][2] For instance, hierarchical zeolite H-BEA has been shown to produce this compound with high yield and selectivity.[2]
-
Enzymatic Catalysts (e.g., Lipase): Lipases offer an environmentally friendly option and operate under milder conditions, which can reduce temperature-related side reactions. However, reaction times can be significantly longer.[3]
Q4: How does water content affect the synthesis?
A4: Water is a byproduct of the esterification reaction. Its presence can shift the reaction equilibrium back towards the reactants, leading to lower yields due to hydrolysis.[2] It is crucial to remove water as it is formed. This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by using a dehydrating agent.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Reaction equilibrium shifted towards reactants due to water accumulation. - Catalyst deactivation. - Isomerization of itaconic acid to less reactive mesaconic acid. | - Increase reaction time or temperature (while monitoring for side reactions). - Ensure efficient removal of water via azeotropic distillation or a dehydrating agent. - If using a solid catalyst, check for deactivation and consider regeneration or using fresh catalyst. - Optimize catalyst choice and reaction conditions to favor itaconate esterification. |
| Product Discoloration | - Use of strong mineral acids as catalysts. - High reaction temperatures leading to degradation. | - Switch to a solid acid catalyst like an ion exchange resin or zeolite. - Lower the reaction temperature and potentially extend the reaction time. |
| Formation of Polymeric Material | - Reaction temperature is too high. - Absence or insufficient amount of polymerization inhibitor. | - Reduce the reaction temperature. - Add a polymerization inhibitor such as hydroquinone at the start of the reaction.[1] |
| Presence of Unreacted Itaconic Acid | - Insufficient catalyst amount or activity. - Short reaction time. | - Increase the catalyst loading. - Extend the reaction duration. |
| Difficult Separation of Product from Catalyst | - Use of a homogeneous catalyst (e.g., sulfuric acid). | - Utilize a heterogeneous catalyst such as a strong-acid ion exchange resin or zeolite, which can be easily filtered off.[1][2] |
Quantitative Data on Synthesis Optimization
The following tables summarize the effects of different reaction parameters on the yield of this compound, based on a study using a hierarchical zeolite (HTYK) catalyst.[2]
Table 1: Effect of Catalyst Loading on this compound Yield
| Catalyst | Catalyst Loading (wt%) | This compound Yield (%) |
| Parent H-BEA | 4 | 73 |
| Parent H-BEA | 7 | 74 |
| Parent H-BEA | 10 | 78 |
| Parent H-BEA | 13 | 74 |
| Hierarchical HTYK | 4 | 82 |
| Hierarchical HTYK | 7 | 86 |
| Hierarchical HTYK | 10 | 93 |
| Hierarchical HTYK | 13 | 89 |
Reaction Conditions: Itaconic Acid:n-butanol molar ratio = 1:10, Reaction Time = 8h, Temperature = 120°C, Stirring Speed = 400 rpm.[2]
Table 2: Effect of Reaction Time on this compound Yield
| Catalyst | Reaction Time (h) | This compound Yield (%) |
| Parent H-BEA | 2 | 64 |
| Parent H-BEA | 4 | 73 |
| Parent H-BEA | 6 | 84 |
| Parent H-BEA | 8 | 82 |
| Hierarchical HTYK | 2 | 74 |
| Hierarchical HTYK | 4 | 82 |
| Hierarchical HTYK | 6 | 93 |
| Hierarchical HTYK | 8 | 92 |
Reaction Conditions: Itaconic Acid:n-butanol molar ratio = 1:10, Catalyst Loading = 10 wt%, Temperature = 120°C, Stirring Speed = 400 rpm.[2] A decline in yield after the optimal time may be due to the reversible hydrolysis of the product.[2]
Table 3: Effect of Molar Ratio of Reactants on this compound Yield
| Catalyst | Itaconic Acid:n-butanol Molar Ratio | This compound Yield (%) |
| Parent H-BEA | 1:6 | 72 |
| Parent H-BEA | 1:8 | 79 |
| Parent H-BEA | 1:10 | 84 |
| Parent H-BEA | 1:12 | 81 |
| Hierarchical HTYK | 1:6 | 80 |
| Hierarchical HTYK | 1:8 | 88 |
| Hierarchical HTYK | 1:10 | 93 |
| Hierarchical HTYK | 1:12 | 90 |
Reaction Conditions: Catalyst Loading = 10 wt%, Reaction Time = 8h, Temperature = 120°C, Stirring Speed = 400 rpm.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound using a Hierarchical Zeolite Catalyst [2]
This protocol is based on the optimized conditions reported for the use of a hierarchical zeolite H-BEA (HTYK) catalyst.
Materials:
-
Itaconic Acid (ITA)
-
n-butanol
-
Hierarchical zeolite H-BEA (HTYK) catalyst
-
Ethanol (for catalyst washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine itaconic acid and n-butanol in a 1:10 molar ratio.
-
Add the hierarchical zeolite H-BEA catalyst at a loading of 10 wt% relative to the itaconic acid.
-
Heat the reaction mixture to 120°C with constant stirring at 400 rpm.
-
Maintain the reaction at this temperature for 10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration.
-
The filtrate contains the crude this compound. The product can be further purified by washing and vacuum distillation to remove unreacted n-butanol and other impurities.
-
The isolated catalyst can be washed with ethanol, dried at 120°C for 2 hours, and calcined at 550°C for 5 hours for reuse.
Protocol 2: Synthesis of this compound using a Strong-Acid Ion Exchange Resin [1]
This protocol utilizes a solid acid catalyst and a polymerization inhibitor.
Materials:
-
Itaconic Acid
-
n-butanol
-
Strong-acid ion exchange resin
-
Hydroquinone (polymerization inhibitor)
-
Toluene (as a water entrainer)
Procedure:
-
To a reactor equipped with a stirrer, thermometer, and a Dean-Stark apparatus, add itaconic acid, n-butanol (in a mass ratio of approximately 1:1.4 to 1:3), strong-acid ion exchange resin (mass ratio to itaconic acid of 1:20 to 1:5), and hydroquinone (mass ratio to itaconic acid of 1:200 to 1:100).
-
Add toluene to the reactor to act as an azeotropic agent for water removal.
-
Heat the mixture with stirring to a temperature between 90°C and 130°C.
-
Continuously remove the water-toluene azeotrope via the Dean-Stark apparatus.
-
The reaction is typically complete within 2 to 8 hours.
-
After cooling, the product layer can be separated from the ion exchange resin which will settle.
-
The crude product can be purified by washing and vacuum distillation to remove residual n-butanol and toluene.
Visualizations
Caption: Main esterification reaction pathway versus common side reactions.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting flowchart for common synthesis issues.
References
Technical Support Center: Poly(dibutyl itaconate) Synthesis
Welcome to the technical support center for the synthesis of poly(dibutyl itaconate) (PDBI). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the molecular weight of their polymers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently obtaining low molecular weight poly(this compound)?
Low molecular weight in PDBI synthesis is a common issue stemming from several factors inherent to the this compound (DBI) monomer. The primary reasons include a low propagation rate, the occurrence of depropagation at elevated temperatures, and a tendency for chain transfer reactions.[1][2][3][4][5] Depropagation, in particular, becomes significant at temperatures above 65°C, effectively reducing the overall polymerization rate and limiting chain growth.[1][2]
Q2: What is depropagation and how does it affect my polymerization?
Depropagation is the reverse of the propagation step in polymerization, where the terminal monomer unit detaches from the growing polymer chain. For itaconate esters, this process is significant even at temperatures below 100°C.[2] This equilibrium between propagation and depropagation limits the monomer conversion and, consequently, the final molecular weight of the polymer.[1][2][6]
Q3: Can I increase the molecular weight by simply increasing the reaction temperature?
While increasing the temperature can increase the initial rate of polymerization, it also significantly enhances the rate of depropagation for this compound.[2][3][7] This can lead to a lower ceiling temperature (the temperature at which the rates of propagation and depropagation are equal), ultimately resulting in lower molecular weight polymers. Therefore, optimizing the reaction temperature is crucial; a moderate temperature (e.g., 50-75°C) is often more effective for achieving higher molecular weights.[1][2]
Q4: What are the most effective polymerization techniques for achieving high molecular weight PDBI?
Conventional free-radical polymerization often yields low molecular weight PDBI.[6] More advanced techniques have proven more successful:
-
Emulsion Polymerization: This method, particularly with a seeded semibatch process and a redox initiator, has been shown to successfully incorporate high amounts of DBI and achieve high molecular weights.[1][2][3][8][9]
-
Controlled Radical Polymerization (CRP): Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer better control over the polymerization process, leading to polymers with higher molecular weights and narrower polydispersity indices.[3][10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | 1. Depropagation: Reaction temperature is too high. 2. Inhibitor in Monomer: The monomer was not purified to remove the inhibitor. 3. Low Initiator Concentration: Insufficient radicals are generated to initiate polymerization. | 1. Lower the reaction temperature to a range of 50-75°C.[1][2] 2. Purify the this compound monomer before use (e.g., by passing it through a column of basic alumina). 3. Increase the initiator concentration, but be aware that this may also decrease the molecular weight. |
| Low Molecular Weight | 1. High Reaction Temperature: Promotes depropagation and chain transfer. 2. Chain Transfer: Chain transfer to monomer or solvent can terminate growing chains. 3. Conventional Free Radical Polymerization: This method offers limited control over chain growth. | 1. Optimize the reaction temperature; lower temperatures are generally better for itaconates.[2][11] 2. Choose a solvent with a low chain transfer constant. 3. Employ controlled radical polymerization techniques like RAFT or emulsion polymerization with a redox initiator.[1][2][3][10] |
| Broad Polydispersity Index (PDI) | 1. Chain Transfer Reactions: Leads to a variety of chain lengths. 2. Lack of Control in Free Radical Polymerization: Termination by combination or disproportionation occurs randomly. | 1. Utilize RAFT polymerization, which is known to produce polymers with narrow PDI.[3][10][11] 2. Minimize side reactions by carefully controlling the reaction temperature and monomer purity. |
| Polymerization Fails to Initiate | 1. Oxygen Inhibition: Oxygen can scavenge radicals and inhibit polymerization. 2. Inactive Initiator: The initiator may have degraded. | 1. Ensure the reaction mixture is thoroughly deoxygenated (e.g., by purging with an inert gas like nitrogen or argon) before and during polymerization. 2. Use a fresh, properly stored initiator. |
| Gel Formation/Cross-linking | 1. High Monomer Conversion in Bulk: Can lead to high viscosity and autoacceleration (Trommsdorff effect). 2. Impurities: Divalent impurities in the monomer can act as cross-linkers. | 1. Conduct the polymerization in solution or emulsion to better dissipate heat and control viscosity.[12] 2. Ensure high purity of the monomer. |
Experimental Protocols
Protocol 1: Seeded Semibatch Emulsion Copolymerization of this compound
This protocol is based on a method for incorporating a significant amount of this compound into a (meth)acrylic waterborne polymer.[1][2][3]
Materials:
-
This compound (DBI)
-
Methyl methacrylate (B99206) (MMA)
-
Butyl acrylate (B77674) (BA)
-
Redox initiator system (e.g., ammonium (B1175870) persulfate (APS) and sodium metabisulfite)
-
Surfactant (e.g., sodium dodecyl sulfate)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Seed Synthesis (Batch Step):
-
In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, prepare an aqueous solution of the surfactant.
-
Add a portion of the MMA and BA monomers to the reactor and stir to form an emulsion.
-
Deoxygenate the mixture by purging with nitrogen for at least 30 minutes.
-
Heat the reactor to the desired temperature (e.g., 75°C).
-
Add the initiator to start the polymerization of the seed latex.
-
Allow the seed polymerization to proceed to high conversion (e.g., >99%).
-
-
Semibatch Step:
-
Prepare a pre-emulsion of the remaining MMA, BA, and the DBI monomer with the surfactant and deionized water.
-
Continuously feed the pre-emulsion into the reactor containing the seed latex over a period of 4 hours.
-
Simultaneously, feed the redox initiator solutions into the reactor.
-
Maintain the reaction temperature and continuous stirring under a nitrogen atmosphere.
-
After the feed is complete, maintain the reaction temperature for an additional hour to ensure high monomer conversion.
-
Cool the reactor to room temperature and filter the resulting latex to remove any coagulum.
-
Protocol 2: RAFT Polymerization of this compound
This protocol describes a general approach for the controlled polymerization of DBI using RAFT.[10]
Materials:
-
This compound (DBI), purified
-
RAFT agent (e.g., S,S'-Bis(α,α'-dimethyl-α"-acetic acid) trithiocarbonate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., 1,4-dioxane (B91453) or toluene)
-
Nitrogen gas
Procedure:
-
In a Schlenk flask, dissolve the DBI monomer, RAFT agent, and AIBN in the chosen solvent. The molar ratio of monomer to RAFT agent will determine the target molecular weight.
-
Deoxygenate the solution by subjecting it to several freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 65°C).[10]
-
Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor conversion (via ¹H NMR) and molecular weight (via GPC).
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol).
-
Filter and dry the polymer under vacuum to a constant weight.
Data Summary
Table 1: Influence of Polymerization Method on the Molecular Weight of PDBI and its Copolymers
| Polymerization Method | Monomers | Initiator/CTA | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| RAFT Polymerization | This compound | Cumyl dithiobenzoate | 65 | 9,000 - 92,000 | 1.4 - 1.7 | [10] |
| Emulsion Polymerization | This compound, Butadiene | Redox | - | 236,000 - 392,000 | - | [13] |
| Emulsion Polymerization | Myrcene, this compound | Ammonium persulfate | - | 13,330 - 64,700 | - | [9] |
| Nitroxide Mediated Polymerization (NMP) | This compound, Styrene | BlocBuilder | 70 - 110 | 2,600 | >1.3 | [3][14] |
Note: "-" indicates data not specified in the cited source.
Visual Guides
Caption: Factors influencing the molecular weight of poly(this compound).
Caption: Comparison of experimental workflows for PDBI synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Overcoming Challenges of Incorporation of Biobased this compound in (Meth)acrylic Waterborne Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. press.um.si [press.um.si]
- 7. Enhanced Synthesis of Poly(1,4-butanediol itaconate) via Box–Behnken Design Optimization [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Expanding the polymerization potential of itaconic acid through methacrylate functionalization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00911A [pubs.rsc.org]
Technical Support Center: Optimizing Dibutyl Itaconate Esterification
Welcome to the technical support center for the synthesis of dibutyl itaconate (DBI). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the catalyst efficiency and troubleshooting common issues encountered during the esterification of itaconic acid with n-butanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound synthesis?
A1: The synthesis of this compound is primarily achieved through the esterification of itaconic acid with n-butanol, utilizing various catalytic systems. These can be broadly categorized as:
-
Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are traditionally used. While effective, they are corrosive, difficult to separate from the product, and can generate acidic waste.[1]
-
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are a major focus of research. These are in a different phase from the reactants, simplifying product purification and enabling catalyst recovery and reuse.[1] Promising examples include:
-
Biocatalysts: Lipases are used for an environmentally friendly synthesis route, though reaction times can be longer.[5]
Q2: Why is my reaction yield of this compound low?
A2: Low yield can be attributed to several factors:
-
Suboptimal Reaction Conditions: The molar ratio of n-butanol to itaconic acid, reaction temperature, and catalyst loading are crucial. An excess of n-butanol is typically used to shift the equilibrium towards the product.[1] For hierarchical zeolite catalysts, an optimized molar ratio of 1:10 (itaconic acid to n-butanol) at 120°C with a 10 wt.% catalyst loading has been reported to give high yields.[6]
-
Catalyst Deactivation: The water produced during the esterification reaction can deactivate catalytic sites.[6] Continuous removal of water is essential to drive the reaction forward.
-
Insufficient Reaction Time: The reaction may not have reached equilibrium. Monitoring the reaction progress over time is important to determine the optimal duration.[6]
-
Side Reactions: At higher temperatures, side reactions such as polymerization of itaconic acid or its esters can occur. The use of a polymerization inhibitor like hydroquinone (B1673460) can mitigate this.[4][7]
Q3: How can I improve the separation of the catalyst from my product?
A3: Catalyst separation is a significant challenge with traditional homogeneous catalysts like sulfuric acid.[1] To improve separation:
-
Use a Heterogeneous Catalyst: Solid catalysts like zeolites or ion-exchange resins can be easily separated by filtration.[1][4]
-
Neutralization: For homogeneous acid catalysts, neutralization is necessary. However, this can lead to the loss of the monoester product. A controlled neutralization to a pH of 2.5-3.5 is recommended to minimize this loss while preventing ester decomposition during distillation.[8]
Q4: What is the role of removing water from the reaction mixture?
A4: The esterification of itaconic acid with n-butanol produces water as a byproduct.[1] According to Le Chatelier's principle, the presence of water can shift the reaction equilibrium back towards the reactants, thus lowering the yield of this compound. Furthermore, water can deactivate the acid catalyst sites.[6] Therefore, continuous removal of water, often through a Dean-Stark apparatus or by using a dehydrating agent, is crucial for achieving high conversion rates.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion of Itaconic Acid | 1. Inefficient catalyst. 2. Suboptimal molar ratio of reactants. 3. Reaction temperature is too low. 4. Water accumulation in the reaction mixture. 5. Catalyst deactivation. | 1. Switch to a more efficient catalyst system like hierarchical zeolites or a suitable ion-exchange resin.[2][4] 2. Increase the excess of n-butanol. A molar ratio of 1:10 (itaconic acid to n-butanol) has been shown to be effective.[6] 3. Optimize the reaction temperature. For many solid acid catalysts, a temperature around 120°C is optimal.[6] 4. Employ a method for continuous water removal, such as a Dean-Stark trap. 5. For reusable catalysts, ensure proper regeneration (e.g., washing with a solvent like ethanol (B145695) and calcination for zeolites) before reuse.[6] |
| Product is Dark in Color/Contains Impurities | 1. Side reactions or polymerization at high temperatures. 2. Incomplete separation of the catalyst. 3. Use of strong oxidizing acid catalysts like sulfuric acid.[4] | 1. Add a polymerization inhibitor (e.g., hydroquinone).[4] Consider lowering the reaction temperature if possible without significantly impacting the conversion rate. 2. If using a heterogeneous catalyst, ensure complete filtration. For homogeneous catalysts, perform a careful neutralization and washing step.[4] 3. Switch to a solid acid catalyst or a biocatalyst to avoid strong oxidizing conditions. |
| Difficulty Separating Catalyst | 1. Use of a homogeneous catalyst (e.g., sulfuric acid).[1] | 1. Transition to a heterogeneous catalyst system such as zeolites or ion-exchange resins, which can be easily filtered.[1][4] |
| Catalyst Shows Reduced Activity Upon Reuse | 1. Incomplete removal of products or byproducts from catalyst pores. 2. Deactivation by water. 3. Structural changes in the catalyst due to harsh reaction or regeneration conditions. | 1. Implement a thorough washing step with an appropriate solvent (e.g., ethanol) after each use.[6] 2. Ensure the catalyst is completely dried before reuse.[6] 3. Follow the recommended regeneration procedure for the specific catalyst. For zeolites, this may involve calcination at a specific temperature.[6] |
Quantitative Data Summary
Table 1: Comparison of Different Catalytic Systems for this compound Synthesis
| Catalyst | Molar Ratio (IA:Butanol) | Temperature (°C) | Catalyst Loading (wt.%) | Reaction Time (h) | Max. Yield/Conversion (%) | Reference |
| Hierarchical Zeolite (HTYK) | 1:10 | 120 | 10 | 10 | ~95 (Yield) | [6] |
| Parent H-BEA Zeolite | 1:10 | 120 | 10 | 10 | ~78 (Yield) | [6] |
| Strong Acid Ion-Exchange Resin | 1:1.4 - 1:3 | 90 - 130 | 1:20 - 1:5 (mass ratio to IA) | 2 - 8 | High (not specified) | [4] |
| Lipase (Novozym 435) | 1:2 (approx.) | 65 | 20 (based on IA) | 48 | 61.8 (Conversion) | [5] |
| Sulfuric Acid | Not specified | 65 - 80 | 4 - 8 (based on IA) | Not specified | 73.2 (Diester Yield) | [8] |
Experimental Protocols
General Protocol for this compound Synthesis using a Heterogeneous Catalyst (e.g., Hierarchical Zeolite)
-
Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a condenser, and a Dean-Stark apparatus to facilitate the removal of water.
-
Reactant Charging: Charge the flask with itaconic acid and n-butanol in the desired molar ratio (e.g., 1:10).[6]
-
Catalyst Addition: Add the heterogeneous catalyst (e.g., 10 wt.% of hierarchical zeolite relative to itaconic acid).[6]
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 120°C) with constant stirring (e.g., 400 rpm).[6] Continuously remove the water-butanol azeotrope via the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them using techniques like Gas Chromatography (GC).
-
Catalyst Separation: After the reaction reaches the desired conversion, cool the mixture and separate the solid catalyst by filtration.
-
Product Purification: Wash the catalyst with a solvent like ethanol.[6] The liquid product mixture can be purified by washing and subsequent vacuum distillation to remove unreacted n-butanol and obtain pure this compound.[4]
-
Catalyst Regeneration: The recovered catalyst should be washed with a suitable solvent and dried (and calcined if necessary) before being reused in subsequent reactions.[6]
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. This compound | 2155-60-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable Synthesis of this compound from Biomass Derived Acid via Esterification Reaction over Hierarchical Zeol… [ouci.dntb.gov.ua]
- 4. CN101735052B - Method for preparing this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US3056829A - Process for making itaconic acid esters - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Poly(dibutyl itaconate)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of poly(dibutyl itaconate) (PDBI), with a focus on controlling its tacticity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing poly(this compound)?
A1: Poly(this compound) (PDBI) can be synthesized through several polymerization techniques, including:
-
Free Radical Polymerization (FRP): This is a common method, though it can present challenges in controlling molar mass and suppressing side reactions.[1][2]
-
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer better control over the polymer architecture.[1][2]
-
Group Transfer Polymerization (GTP): While homopolymerization of this compound (DBI) via GTP to high conversion has been challenging, it has been used to end-functionalize other polymers with DBI units.[3][4]
-
Anionic Polymerization: This method can also be employed for the polymerization of itaconate derivatives.[2]
Q2: How is the tacticity of poly(this compound) determined?
A2: The tacticity of PDBI is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 13C NMR is a powerful tool for this purpose, with the tacticity being determined from the signals of the carbonyl carbons in the polymer backbone.[5] High-resolution proton NMR (1H NMR) can also be used to analyze the stereoregularity of polymers.[6]
Q3: What is the effect of polymerization temperature on the tacticity of poly(this compound)?
A3: The polymerization temperature can significantly influence the stereochemistry of PDBI. In free radical polymerization, a switch from predominantly syndiotactic to a more isotactic polymer can be achieved by increasing the reaction temperature from -78°C to 120°C.[1]
Troubleshooting Guide
Issue 1: Low Monomer Conversion and Polymerization Rate
-
Symptom: The polymerization of this compound (DBI) is sluggish, resulting in low yields of the polymer.
-
Possible Causes:
-
Steric Hindrance: The bulky ester groups of the itaconate monomer can hinder the approach of the propagating radical, leading to a low propagation rate.[7]
-
Depropagation: At temperatures above 60°C, the reverse reaction of propagation (depropagation) can become significant, limiting the overall conversion.[8][9][10]
-
Initiator Inefficiency: The chosen initiator may not be optimal for the polymerization of DBI.
-
-
Solutions:
-
Optimize Temperature: While higher temperatures can increase the polymerization rate, they also favor depropagation. An optimal temperature must be determined experimentally. Copolymerization with a more reactive monomer, like n-butyl acrylate, can significantly increase conversion.[8]
-
Choice of Initiator: For free-radical polymerization, common initiators like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) or dimethyl 2,2'-azobis(2-methylpropionate) (MAIB) can be used.[5] In some controlled radical polymerization systems, specific initiators are required.
-
Emulsion Polymerization: This technique has been shown to achieve high monomer conversions for itaconic acid esters.[11]
-
Issue 2: Uncontrolled Molecular Weight and Broad Polydispersity
-
Symptom: The resulting PDBI has a broad molecular weight distribution (high polydispersity index, PDI).
-
Possible Causes:
-
Chain Transfer Reactions: Intramolecular chain transfer reactions can occur, particularly at higher temperatures (above 60°C), leading to branching and a broader molecular weight distribution.[1]
-
Lack of Control in Free Radical Polymerization: Conventional FRP offers limited control over polymer chain growth.
-
-
Solutions:
-
Controlled Radical Polymerization (CRP): Employing techniques like ATRP or RAFT provides better control over the polymerization, leading to polymers with a narrower molecular weight distribution.[1][2]
-
Reaction Conditions: Lowering the polymerization temperature can help to suppress side reactions like intramolecular chain transfer.[1]
-
Issue 3: Difficulty in Controlling Tacticity
-
Symptom: The synthesized PDBI does not have the desired tacticity (e.g., it is atactic when a specific stereochemistry is required).
-
Possible Causes:
-
Solutions:
-
Temperature Control: Carefully controlling the polymerization temperature is crucial. Lower temperatures generally favor syndiotactic placement, while higher temperatures can lead to a more isotactic polymer.[1]
-
Use of Additives: While the effect on DBI is not always straightforward, the use of Lewis acids or compounds that can form hydrogen bonds has been explored to influence stereochemistry in the polymerization of related monomers.[5]
-
Advanced Polymerization Techniques: Anionic and coordination polymerization methods can offer better stereocontrol.[13][14]
-
Quantitative Data Summary
Table 1: Effect of Polymerization Temperature on PDBI Tacticity (Free Radical Polymerization)
| Polymerization Temperature (°C) | Predominant Tacticity | Reference |
| -78 to < 60 | Syndiotactic | [1] |
| > 60 to 120 | Increasingly Isotactic | [1] |
Experimental Protocols
Protocol 1: Free Radical Polymerization of this compound
This protocol is a general guideline based on procedures described in the literature.[5]
-
Materials:
-
This compound (DBI), purified.
-
Toluene (B28343), anhydrous.
-
Dimethyl 2,2'-azobis(2-methylpropionate) (MAIB) or 2,2'-azobis(2-methylpropionitrile) (AIBN) as initiator.
-
Methanol/Water mixture for precipitation.
-
Benzene (B151609) for dissolution.
-
Nitrogen gas for creating an inert atmosphere.
-
-
Procedure:
-
Prepare a solution of the initiator (e.g., MAIB) in toluene in a glass ampoule.
-
Add the desired amount of DBI monomer to the solution.
-
Cool the ampoule to -50°C.
-
Degas the solution by three freeze-pump-thaw cycles and seal the ampoule under vacuum or nitrogen.
-
Initiate the polymerization by placing the sealed ampoule in a constant temperature bath set to the desired temperature (e.g., 60°C).
-
Allow the polymerization to proceed for the desired time (e.g., 15 hours).
-
Terminate the polymerization by cooling the ampoule and adding a small amount of an inhibitor solution (e.g., 4-tert-butylcatechol (B165716) in chloroform).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a methanol/water mixture (e.g., 9:1 v/v).
-
Purify the polymer by dissolving it in benzene and re-precipitating it into the methanol/water mixture. Repeat this step three times.
-
Dry the purified polymer in a vacuum oven to a constant weight.
-
-
Characterization:
-
Determine the polymer yield gravimetrically.
-
Analyze the tacticity of the polymer using 13C NMR spectroscopy.[5]
-
Visualizations
References
- 1. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 2. researchgate.net [researchgate.net]
- 3. DSpace-CRIS [gnosis.library.ucy.ac.cy]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. Overcoming Challenges of Incorporation of Biobased this compound in (Meth)acrylic Waterborne Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tacticity - Wikipedia [en.wikipedia.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chimia.ch [chimia.ch]
Technical Support Center: Copolymerization of Dibutyl Itaconate with Styrene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the copolymerization of dibutyl itaconate (DBI) with styrene (B11656).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Why is the conversion of this compound (DBI) significantly lower than that of styrene in my copolymerization?
Answer:
This is a common observation and is primarily due to the inherent differences in the reactivity of the two monomers.
Potential Causes:
-
Lower Reactivity of DBI: this compound has a significantly lower propagation rate coefficient (k_p) compared to styrene. For instance, at 110 °C, the k_p of DBI is approximately 40 L mol⁻¹ s⁻¹, whereas for styrene, it is around 1580 L mol⁻¹ s⁻¹.[1] This means that the styrene monomer adds to the growing polymer chain much more readily than DBI.
-
Depropagation of DBI: At temperatures above 60 °C, the polymerization of itaconates can be reversible, a process known as depropagation.[2][3][4] This equilibrium between propagation and depropagation limits the overall conversion of DBI, especially at elevated temperatures.
-
Reactivity Ratios: The reactivity ratios for the DBI/styrene system indicate that styrene radicals prefer to add to styrene monomers, and while DBI radicals will react with styrene, the overall incorporation of DBI is less favorable. In conventional radical polymerization at 60 °C in benzene, the reactivity ratios were reported as r_DBI = 0.38 ± 0.02 and r_S = 0.40 ± 0.05.[1][5]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Consider lowering the reaction temperature. While this will decrease the overall reaction rate, it can suppress the depropagation of DBI and reduce side reactions like chain transfer, potentially leading to higher DBI incorporation.[1][5]
-
Adjust Monomer Feed Ratio: Experiment with different initial molar feed compositions. While styrene is generally more reactive, adjusting the feed ratio can influence the final copolymer composition.
-
Consider a Semi-Batch Process: A semi-batch or continuous addition of the more reactive monomer (styrene) can help to maintain a more constant monomer ratio in the reactor, leading to a more homogeneous copolymer composition.
My copolymer has a broad molecular weight distribution (high dispersity, Đ). What are the likely causes and how can I narrow it?
Answer:
A broad molecular weight distribution suggests a lack of control over the polymerization process, often due to side reactions.
Potential Causes:
-
Chain Transfer Reactions: Intramolecular chain transfer is a known side reaction in the polymerization of dialkyl itaconates, particularly at higher temperatures.[1][5][6] This process terminates a growing chain and initiates a new one, leading to a broader distribution of chain lengths.
-
High Polymerization Temperature: Higher temperatures increase the rate of chain transfer reactions, contributing to higher dispersity.[1][5]
-
Choice of Polymerization Technique: Conventional free radical polymerization offers limited control over the polymer architecture, often resulting in broader molecular weight distributions compared to controlled radical polymerization techniques.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the polymerization temperature is a key strategy to minimize chain transfer reactions. For example, in nitroxide-mediated polymerization (NMP), lowering the temperature from 110 °C to 70 °C has been shown to improve dispersity (Đ = 1.3–1.5).[1][5]
-
Explore Controlled Radical Polymerization (CRP): Techniques like Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can provide better control over molecular weight and dispersity. However, each technique has its own challenges with itaconate monomers. For NMP of DBI/styrene, deviations from theoretical molecular weights can still occur.[1][5][7]
-
Optimize Initiator Concentration: The initiator concentration affects the number of growing chains. A higher initiator concentration can lead to shorter polymer chains and potentially a narrower distribution, but this needs to be balanced with achieving the desired molecular weight.
I am observing gel formation during the polymerization. What could be the cause?
Answer:
Gel formation, or cross-linking, indicates the formation of a network structure instead of soluble polymer chains.
Potential Causes:
-
High Monomer Conversion: At very high monomer conversions, the probability of chain transfer to the polymer backbone increases, which can lead to branching and eventual cross-linking.
-
Impurities in Monomers: Certain impurities in the monomers or solvent can act as cross-linking agents.
-
High Temperatures: Very high reaction temperatures can promote side reactions that may lead to cross-linking.
Troubleshooting Steps:
-
Limit Monomer Conversion: Stop the polymerization at a lower conversion before the onset of gelation. The unreacted monomers can be removed later.
-
Purify Monomers and Solvent: Ensure that both this compound and styrene, as well as the solvent, are free from impurities. Styrene should be passed through a column of basic alumina (B75360) to remove the inhibitor.[1]
-
Control Reaction Temperature: Maintain a consistent and controlled reaction temperature to avoid excessive side reactions.
Quantitative Data Summary
Table 1: Reactivity Ratios for this compound (DBI) and Styrene (S)
| Polymerization Method | Temperature (°C) | Solvent | r_DBI | r_S | Citation |
| Conventional Radical | 60 | Benzene | 0.38 ± 0.02 | 0.40 ± 0.05 | [1][5] |
Table 2: Effect of Temperature on Equimolar (50:50 mol%) DBI/Styrene Copolymerization via NMP
| Temperature (°C) | Time (h) | Styrene Conversion (%) | DBI Conversion (%) | M_n ( kg/mol ) | Dispersity (Đ) | Citation |
| 110 | 4 | 75 | 55 | 12.3 | 1.37 | [1] |
| 100 | 6 | 70 | 50 | 11.5 | 1.40 | [1] |
| 80 | 24 | 60 | 45 | 10.2 | 1.45 | [1] |
| 70 | 72 | 55 | 40 | 9.8 | 1.3-1.5 | [1][5] |
Note: M_n and Đ values are relative to polystyrene standards.
Experimental Protocols
Protocol 1: Purification of Styrene
Objective: To remove the inhibitor (typically 4-tert-butylcatechol) from styrene monomer before polymerization.
Materials:
-
Styrene monomer
-
Basic alumina (Brockmann, Type 1, 150 mesh)
-
Calcium hydride
-
Glass column
-
Receiving flask
Procedure:
-
Prepare a column by packing it with a mixture of basic alumina and 5 wt% calcium hydride.
-
Pass the styrene monomer through the prepared column.
-
Collect the purified styrene in a sealed flask.
-
Store the purified styrene under a nitrogen atmosphere in a refrigerator until use.[1]
Protocol 2: General Procedure for Nitroxide-Mediated Copolymerization (NMP) of DBI and Styrene
Objective: To synthesize poly(styrene-co-dibutyl itaconate) using NMP.
Materials:
-
Purified styrene
-
This compound (DBI)
-
N-hydroxysuccinimidyl-BlocBuilder (NHS-BB) initiator
-
1,4-Dioxane (solvent)
-
Reaction vessel with magnetic stirrer and nitrogen inlet
Procedure:
-
To the reaction vessel, add the desired amounts of this compound, purified styrene, NHS-BB initiator, and 1,4-dioxane.
-
Seal the vessel and purge with nitrogen for at least 30 minutes to remove oxygen.
-
Place the vessel in a preheated oil bath at the desired reaction temperature (e.g., 70-110 °C) and begin stirring.
-
Take samples periodically to monitor monomer conversion and molecular weight evolution.
-
To stop the polymerization, cool the reaction mixture to room temperature.
-
The copolymer can be isolated by precipitation in a non-solvent like methanol (B129727) and dried under vacuum.
Characterization:
-
Monomer Conversion and Copolymer Composition: Determined by ¹H NMR spectroscopy in CDCl₃. The integrated areas of the aromatic protons of styrene (δ = 6.4–7.7 ppm) and the methyl protons of DBI (δ = 0.8–1.05 ppm) are compared to the vinyl protons of the respective monomers.[1]
-
Molecular Weight and Dispersity: Determined by Gel Permeation Chromatography (GPC) relative to polystyrene standards.[1]
Visualizations
Caption: Workflow for NMP of this compound and Styrene.
Caption: Troubleshooting Decision Logic for Copolymerization Issues.
References
- 1. Nitroxide-Mediated Copolymerization of Itaconate Esters with Styrene [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overcoming Challenges of Incorporation of Biobased this compound in (Meth)acrylic Waterborne Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 7. Expanding the polymerization potential of itaconic acid through methacrylate functionalization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00911A [pubs.rsc.org]
Preventing polymer agglomeration in emulsion polymerization of dibutyl itaconate
This technical support center provides troubleshooting guidance and frequently asked questions to address challenges encountered during the emulsion polymerization of dibutyl itaconate (DBI), with a specific focus on preventing polymer agglomeration.
Troubleshooting Guide: Preventing Polymer Agglomeration
Polymer agglomeration, the undesirable clustering of latex particles, is a common issue in emulsion polymerization. This guide provides a systematic approach to diagnosing and resolving this problem.
Question: My poly(this compound) latex is showing signs of agglomeration (e.g., grit, settling, high viscosity). What are the potential causes and how can I fix it?
Answer: Agglomeration in this compound emulsion polymerization can stem from several factors, often related to formulation and process control. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Review Surfactant System
Inadequate particle stabilization is a primary cause of agglomeration.[1]
-
Insufficient Surfactant Concentration: The surfactant concentration may be too low to adequately cover the surface of the growing polymer particles, leading to their coalescence.
-
Solution: Gradually increase the surfactant concentration in your formulation. Anionic surfactants like Sodium Dodecyl Sulfate (SDS) are commonly used.[2]
-
-
Inappropriate Surfactant Type: The chosen surfactant may not be optimal for stabilizing poly(this compound) particles.
Step 2: Evaluate Monomer Concentration and Addition Strategy
High local monomer concentrations can lead to particle swelling and destabilization.[1]
-
High Initial Monomer Concentration: A high concentration of monomer at the start of the polymerization can lead to uncontrolled nucleation and particle growth, increasing the likelihood of agglomeration.[1][5]
-
Solution: Employ a semi-batch or seeded emulsion polymerization approach.[1][6][7] A semi-batch process involves the gradual addition of the monomer or a pre-emulsion, which helps to maintain a low instantaneous monomer concentration.[1] Seeded polymerization provides pre-formed particles for controlled growth, avoiding the unpredictable initial nucleation stage.[1]
-
Step 3: Assess Agitation and Shear Forces
Both inadequate and excessive agitation can contribute to agglomeration.
-
Poor Mixing: Insufficient agitation can lead to localized "hot spots" and high monomer concentrations, promoting agglomeration.[1]
-
Solution: Ensure your reactor is equipped with an appropriate stirrer and that the agitation rate is sufficient to maintain a homogeneous mixture. A typical stirring rate is around 300 rpm.[2]
-
-
Excessive Shear: High shear rates can overcome the repulsive forces between particles, causing them to collide and aggregate.[1]
-
Solution: Avoid excessively high stirring speeds, especially in the early stages of polymerization.
-
Step 4: Check Initiator Concentration and Type
The initiator can influence particle nucleation and stability.
-
High Initiator Concentration: A high concentration of an ionic initiator like potassium persulfate (KPS) can increase the ionic strength of the aqueous phase, compressing the electrical double layer around the particles and reducing electrostatic repulsion.[1]
-
Solution: Optimize the initiator concentration. It should be sufficient to achieve a reasonable polymerization rate without destabilizing the latex.
-
-
Redox Initiators: For polymerizations conducted at lower temperatures to manage the depropagation of itaconate esters, a redox initiator system can be beneficial.[6][7]
Step 5: Control Reaction Temperature
Temperature affects polymerization kinetics and can influence particle stability.
-
Temperature Fluctuations: Poor temperature control can lead to uncontrolled polymerization rates and potential agglomeration.[1]
-
Depropagation Effects: Itaconate esters are susceptible to depropagation at elevated temperatures, which can affect polymerization kinetics and particle morphology.[6][7] Research suggests that for DBI, a reaction temperature around 75°C can result in high conversion and minimal coagulum.[6]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting formulation for the emulsion polymerization of this compound to minimize agglomeration?
A1: A robust starting point would be a semi-batch emulsion polymerization formulation. The use of itaconic acid as a comonomer can enhance stability.[2][4] See the experimental protocol section for a detailed example.
Q2: How does the choice of co-monomer affect the stability of poly(this compound) latex?
A2: Co-monomers like lauryl methacrylate (B99206) (LMA), methyl methacrylate (MMA), and butyl acrylate (B77674) (BA) are often used with DBI.[2][6][7] These can influence the polymer's glass transition temperature and hydrophobicity, which in turn can affect particle stability. The reactivity ratios of the comonomers will also play a role in the polymer chain microstructure.[7]
Q3: Can I use a batch process for the emulsion polymerization of this compound?
A3: While possible, a batch process is more prone to agglomeration due to the high initial monomer concentration.[2] A semi-batch or seeded approach is highly recommended for better control over the polymerization and to ensure latex stability.[1][6][7]
Q4: What is the role of itaconic acid in preventing agglomeration?
A4: Itaconic acid, when used as a functional comonomer, can incorporate carboxylic acid groups onto the surface of the polymer particles. These groups can become ionized, providing additional electrostatic stabilization and improving colloidal stability.[2][4]
Q5: My reaction formed a significant amount of coagulum. What should I do?
A5: Significant coagulum formation is a severe form of agglomeration. You should review all the points in the troubleshooting guide. Start by evaluating your surfactant system and monomer addition strategy, as these are the most common culprits.[1] Consider reducing the monomer feed rate in a semi-batch process or increasing the surfactant concentration.
Quantitative Data Summary
The following table summarizes typical formulation parameters for the emulsion polymerization of this compound and its copolymers, derived from various studies.
| Parameter | Component | Typical Range/Value | Reference |
| Monomer | This compound (DBI) | Co-monomer with others like LMA, MMA, BA | [2][6] |
| Lauryl Methacrylate (LMA) | Varied ratios with DBI | [2] | |
| Itaconic Acid (IA) | ~1 wt% of total monomers | [2] | |
| Surfactant | Sodium Dodecyl Sulfate (SDS) | 24 parts per hundred parts of monomer (phm) | [2] |
| Initiator | Potassium Persulfate (KPS) | 1.0 phm | [2] |
| Process | Reaction Temperature | 75 °C | [2][6] |
| Agitation Speed | 300 rpm | [2] | |
| Polymerization Time | 6 hours | [2] | |
| Final Solids Content | 20 - 25 wt% | [2] |
Detailed Experimental Protocol: Semi-batch Emulsion Polymerization of this compound
This protocol describes a semi-batch process designed to minimize agglomeration.
Materials:
-
This compound (DBI)
-
Lauryl Methacrylate (LMA)
-
Itaconic Acid (IA)
-
Sodium Dodecyl Sulfate (SDS)
-
Potassium Persulfate (KPS)
-
Deionized (DI) Water
-
Nitrogen or Argon gas supply
Equipment:
-
Three-neck glass reactor (100 mL)
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Thermostated oil bath
-
Syringe pump or dropping funnel for monomer feed
Procedure:
-
Initial Reactor Charge:
-
In a beaker, dissolve the surfactant (e.g., 0.95 g SDS) in a portion of the DI water.
-
Transfer this solution to the three-neck reactor.
-
Place the reactor in the thermostated oil bath.
-
Begin purging the reactor with an inert gas (Nitrogen or Argon) and continue throughout the reaction.
-
Start mechanical stirring at approximately 300 rpm.[2]
-
Heat the reactor to the desired reaction temperature (e.g., 75 °C).[2]
-
-
Prepare the Pre-emulsion:
-
In a separate beaker, mix the monomers: DBI (e.g., 16.9 g), LMA (e.g., 5.7 g), and IA (e.g., 0.23 g).[2]
-
Add the remaining DI water and a portion of the surfactant solution to the monomer mixture.
-
Stir this mixture magnetically for 30 minutes to form a stable pre-emulsion.
-
-
Initiation:
-
Prepare the initiator solution by dissolving the initiator (e.g., 0.23 g KPS) in a small amount of deoxygenated DI water (e.g., 5 g).[2]
-
Once the reactor reaches the set temperature, inject a portion of the initiator solution to create seed particles.
-
-
Monomer Feed:
-
After a short seeding period (e.g., 15-30 minutes), begin the continuous addition of the pre-emulsion to the reactor using a syringe pump or dropping funnel over a period of several hours (e.g., 3-4 hours). This gradual addition is crucial for preventing agglomeration.
-
-
Post-Polymerization:
-
After the monomer feed is complete, continue the reaction for an additional period (e.g., 1-2 hours) to ensure high monomer conversion.
-
Add the remaining initiator solution to help consume any residual monomer.
-
-
Cooling and Filtration:
Visualizations
Caption: Troubleshooting workflow for polymer agglomeration.
Caption: Stabilization of polymer particles by surfactant molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2011075567A1 - Emulsion polymerization of esters of itaconic acid - Google Patents [patents.google.com]
- 4. "Emulsion polymerization of 100% biobased itaconate esters" by Yvon Durant and Bo Jiang [dc.engconfintl.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Overcoming Challenges of Incorporation of Biobased this compound in (Meth)acrylic Waterborne Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for high-purity dibutyl itaconate monomer
Welcome to the technical support center for the purification of high-purity dibutyl itaconate (DBI). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this monomer.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The crude this compound is dark or yellow.
-
Question: My crude DBI, synthesized via acid-catalyzed esterification, is dark yellow or brown. What is the cause and how can I decolorize it?
-
Answer: Dark coloration in crude DBI is often due to side reactions and the formation of tars, particularly when using strong mineral acids like sulfuric acid as a catalyst at high temperatures.[1][2] Oxidation of phenolic polymerization inhibitors can also contribute to color formation.[3]
Troubleshooting Steps:
-
Caustic Wash: Before distillation, wash the crude product with an aqueous basic solution, such as 5-10% sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), to remove acidic impurities, residual catalyst, and some color bodies.[1][4] This is followed by washing with water or brine to neutrality.
-
Activated Carbon Treatment: If the color persists, you can try treating a solution of the crude DBI in an organic solvent with activated carbon, followed by filtration.[5]
-
Sodium Bisulfite Wash: For coloration caused by oxidized phenolic inhibitors, washing with an aqueous solution of sodium bisulfite can be effective.[3]
-
Vacuum Distillation: Fractional vacuum distillation is the most effective method for separating the colorless DBI from high-boiling point colored impurities and tars.[1]
-
Issue 2: The monomer polymerizes in the distillation flask.
-
Question: I'm attempting to purify DBI by vacuum distillation, but it keeps polymerizing in the flask. How can I prevent this?
-
Answer: this compound is prone to polymerization at elevated temperatures.[6] The ceiling temperature for DBI polymerization is approximately 110°C, and depropagation can become significant even at temperatures above 60°C.[6]
Troubleshooting Steps:
-
Effective Vacuum: Ensure you are using a high vacuum (e.g., <10 mmHg) to lower the boiling point of DBI significantly, thus reducing the required distillation temperature.[7]
-
Add a High-Temperature Inhibitor: Introduce a small amount of a high-temperature polymerization inhibitor, such as hydroquinone (B1673460) (HQ) or phenothiazine, to the distillation flask.[6]
-
Avoid Overheating: Use a heating mantle with a stirrer to ensure even heating and prevent localized hot spots. Do not heat the flask too aggressively.[6]
-
Do Not Distill to Dryness: Always leave a small amount of residue in the distillation flask to prevent the accumulation and overheating of peroxides and other high-boiling impurities that can initiate polymerization.[6]
-
Inert Atmosphere: While under vacuum, the presence of oxygen is minimized. However, ensuring all transfers are done under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of peroxides which can initiate polymerization upon heating.
-
Issue 3: The purity of the distilled this compound is not improving.
-
Question: After vacuum distillation, the purity of my DBI, as checked by GC, is not reaching the desired level (>99%). What could be the issue?
-
Answer: This could be due to the presence of impurities with boiling points very close to that of this compound or the formation of an azeotrope.[8]
Troubleshooting Steps:
-
Improve Distillation Efficiency: Use a fractional distillation column (e.g., a Vigreux or packed column) to increase the number of theoretical plates and improve separation.[8]
-
Precise Vacuum Control: Maintain a stable and high vacuum during distillation. Fluctuations in pressure will cause the boiling point to change, leading to poor separation.[9][10]
-
Pre-distillation Washing: Ensure that the pre-distillation washing steps were thorough to remove as many impurities as possible before distillation.
-
Alternative Purification: If distillation is ineffective, consider other purification methods such as column chromatography or low-temperature crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities include unreacted starting materials (itaconic acid and n-butanol), water, the esterification catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), polymerization inhibitors (e.g., hydroquinone), and byproducts from side reactions that may cause coloration.[2][7]
Q2: How can I remove the polymerization inhibitor before use?
A2: Polymerization inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ) are often acidic and can be removed by washing the monomer with a dilute aqueous solution of sodium hydroxide (e.g., 5-10% NaOH).[8] The monomer is then washed with water or brine to remove the phenolate (B1203915) salt and any remaining NaOH. Alternatively, the monomer can be passed through a column packed with activated basic alumina (B75360).[8]
Q3: What are the ideal storage conditions for high-purity this compound?
A3: High-purity DBI should be stored in a cool, dark place under an inert atmosphere (nitrogen or argon) to prevent oxidation and light-induced polymerization.[5] A small amount of a polymerization inhibitor, like MEHQ, is often added for long-term storage.
Q4: Can I purify this compound by crystallization?
A4: While DBI is a liquid at room temperature, purification by fractional crystallization at low temperatures is a potential alternative to distillation, especially for removing impurities with very close boiling points. The principle relies on the slow cooling of the liquid to form pure crystals of DBI, leaving the impurities in the remaining liquid phase.[8] A suitable solvent may be needed to facilitate crystallization.
Q5: Which analytical techniques are best for assessing the purity of this compound?
A5: The most common and effective method for quantifying the purity of DBI is Gas Chromatography (GC) with a Flame Ionization Detector (FID).[8][11] To identify unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is used.[11] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure and may also be used for quantitative analysis (qNMR).
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₂O₄ | [12] |
| Molecular Weight | 242.31 g/mol | [12] |
| Boiling Point | 284 °C (at 760 mmHg) | [12] |
| Density | 0.985 g/mL (at 25 °C) | [12] |
| Refractive Index | n²⁰/D 1.444 | [12] |
Table 2: Comparison of Purification Techniques for this compound
| Technique | Principle | Impurities Removed | Advantages | Disadvantages |
| Washing | Liquid-liquid extraction | Acidic/basic impurities, water-soluble compounds, some inhibitors | Simple, removes bulk impurities before distillation | May not remove all impurities, can introduce water |
| Vacuum Distillation | Separation based on boiling point differences at reduced pressure | High and low boiling point impurities, colored byproducts, residual solvents | Highly effective for thermally sensitive compounds, can achieve high purity | Risk of polymerization, requires specialized equipment |
| Column Chromatography | Separation based on differential adsorption | Closely related impurities, colored compounds | Can separate compounds with very similar boiling points | Can be slow, requires solvents, potential for product loss on the column |
| Low-Temp Crystallization | Formation of pure solid crystals from a liquid melt | Impurities that remain in the liquid phase | Potentially very high purity, avoids high temperatures | May require very low temperatures, can be slow, may require a solvent |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Washing and Vacuum Distillation
-
Washing:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of 5% aqueous sodium hydroxide (NaOH) solution, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the NaOH wash.
-
Wash the organic layer with an equal volume of water. Check the pH of the aqueous layer to ensure it is neutral. Repeat the water wash if necessary.
-
Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to aid in the removal of water.
-
Drain the organic layer into a clean, dry flask and add a drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Let it stand for at least 30 minutes with occasional swirling.
-
-
Vacuum Distillation:
-
Filter the dried crude DBI to remove the drying agent.
-
Assemble a vacuum distillation apparatus with a fractional distillation column (e.g., Vigreux). Ensure all glass joints are properly greased.[13] Use a stir bar in the distillation flask.[13]
-
Add a small amount of a polymerization inhibitor (e.g., a few crystals of hydroquinone) to the crude DBI in the distillation flask.
-
Connect the apparatus to a vacuum trap and a vacuum pump.[13]
-
Turn on the vacuum and allow the pressure to stabilize at a low level (e.g., 1-10 mmHg).
-
Once a stable vacuum is achieved, begin heating the distillation flask gently using a heating mantle.[13]
-
Collect any low-boiling fractions (e.g., residual solvent or n-butanol) first.
-
Collect the main fraction of pure this compound at a stable head temperature. (Note: The boiling point will depend on the vacuum achieved. At ~10 mmHg, the boiling point is approximately 145°C).
-
Stop the distillation before the flask goes to dryness.[6]
-
Allow the apparatus to cool completely before venting to atmospheric pressure.[13]
-
Protocol 2: Inhibitor Removal using an Alumina Column
-
Column Preparation:
-
Take a glass chromatography column and place a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Fill the column with activated basic alumina (Brockmann I). The amount will depend on the quantity of monomer to be purified.
-
-
Purification:
-
Pour the stabilized this compound onto the top of the alumina column.
-
Allow the monomer to pass through the column under gravity. Do not apply pressure.[14]
-
Collect the purified, inhibitor-free monomer in a clean, dry flask. The inhibitor will be adsorbed onto the alumina.
-
Use the purified monomer immediately, as it is now more susceptible to polymerization.
-
Mandatory Visualization
References
- 1. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. ceislab.com [ceislab.com]
- 3. US2458450A - Decolorization of esters of acrylic and alpha-alkyl-acrylic acids - Google Patents [patents.google.com]
- 4. US4187382A - Process for producing low color residue acrylate ester monomers - Google Patents [patents.google.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. equilibar.com [equilibar.com]
- 10. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 11. Development of a Purity Certified Reference Material for Vinyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 2155-60-4 [chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pslc.ws [pslc.ws]
Technical Support Center: Enhancing Dibutyl Itaconate Propagation Rate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the polymerization of dibutyl itaconate (DBI).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low Monomer Conversion in this compound (DBI) Homopolymerization
-
Question: My DBI homopolymerization is resulting in very low monomer conversion, even after extended reaction times. What are the potential causes and how can I improve the conversion?
-
Answer: Low conversion in DBI homopolymerization is a well-documented issue primarily attributed to two factors: a low propagation rate coefficient (kp) and the occurrence of depropagation, especially at elevated temperatures.[1][2] The bulky ester groups of the itaconate monomer create steric hindrance, which slows down the addition of monomer units to the growing polymer chain.[3] Depropagation, the reverse of the propagation step, becomes significant at temperatures above 60°C, establishing an equilibrium that limits the final monomer conversion.[2][4]
Troubleshooting Strategies:
-
Optimize Reaction Temperature: Avoid excessively high temperatures to minimize depropagation. Studies have shown that depropagation is significant at temperatures greater than 60°C.[4][5] For free-radical polymerization, a temperature range of 50-60°C is often a reasonable starting point.
-
Copolymerization: The most effective strategy to overcome low conversion is to copolymerize DBI with a more reactive comonomer, such as an acrylate (B77674) (e.g., n-butyl acrylate, methyl methacrylate).[6][7] Acrylates have much higher propagation rates and do not exhibit significant depropagation at typical polymerization temperatures.[3][5] This approach not only increases the overall polymerization rate but also drives the incorporation of DBI into the copolymer chains.[6]
-
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can offer better control over the polymerization of challenging monomers like itaconates.[1][8] By optimizing the reaction conditions for these methods, higher molar masses and narrower polydispersity indices can be achieved.[1]
-
High Pressure: The application of high pressure (around 4900 bar) has been shown to significantly increase the polymerization rate of itaconic acid, although the molar masses obtained remained low.[4] This approach may also be beneficial for DBI polymerization.
-
Issue 2: Low Molar Mass of Poly(this compound)
-
Question: The molar mass of my poly(DBI) is consistently low. What factors contribute to this, and what can I do to increase the chain length?
-
Answer: The formation of low molar mass poly(DBI) is a common problem resulting from a combination of factors. The inherently low propagation rate of DBI means that chain transfer reactions become more prominent.[3][9] Chain transfer to the monomer and to the solvent can terminate growing polymer chains prematurely, leading to shorter chains.[4] Furthermore, intramolecular chain transfer reactions have been observed at temperatures above 60°C, which also contribute to the limitation of molar mass.[4]
Troubleshooting Strategies:
-
Solvent Selection: Choose a solvent with a low chain transfer constant. Chain transfer to solvent has been shown to be a significant factor limiting the formation of high molar mass polymer.[4]
-
Copolymerization: As with low conversion, copolymerizing DBI with a comonomer that has a higher propagation rate, such as n-butyl acrylate, can lead to higher molar mass copolymers.[6][8]
-
Controlled Radical Polymerization (CRP): ATRP and RAFT are effective methods for synthesizing polymers with controlled molar masses and can be employed to achieve higher chain lengths for itaconate-based polymers.[1]
-
Temperature Control: Since side reactions like intramolecular chain transfer are more prevalent at higher temperatures, maintaining a lower reaction temperature (ideally ≤ 60°C) can help to increase the molar mass.[4]
-
Issue 3: Poor Incorporation of DBI in Copolymerization
-
Question: I am trying to copolymerize DBI with an acrylate, but I am getting poor incorporation of the DBI monomer. How can I improve this?
-
Answer: Poor incorporation of DBI in copolymerization can be due to unfavorable reactivity ratios between DBI and the comonomer.[10] The significant difference in reactivity between itaconates and more reactive monomers like acrylates can lead to a composition drift during the polymerization, where the more reactive monomer is consumed preferentially.[3]
Troubleshooting Strategies:
-
Seeded Semibatch Emulsion Polymerization: This is a highly effective technique for incorporating DBI into (meth)acrylic waterborne polymers.[10][11] In this process, a seed of the more reactive monomer is polymerized first, and then a mixture of the monomers is fed into the reactor over time. This starved-feed condition helps to maintain a low concentration of the more reactive monomer, forcing the incorporation of the less reactive DBI.[11] Using this method, successful incorporation of up to 30 wt% DBI has been achieved in short reaction times.[10]
-
Comonomer Selection: The choice of comonomer is crucial. While copolymerization with acrylates is a good strategy, the specific acrylate can influence the outcome. Studies have investigated the copolymerization of DBI with n-butyl acrylate (BA), methyl methacrylate (B99206) (MMA), and styrene, with the DBI/BA system showing the highest polymerization rate among them.[3]
-
Monitor and Model: For precise control over the copolymer composition, it is beneficial to monitor the individual monomer conversions over time, for instance, using in-line ¹H NMR spectroscopy.[2][6] The data obtained can be used with kinetic models to estimate reactivity ratios and optimize the feeding strategy in a semibatch process.[6]
-
Data Presentation
Table 1: Kinetic Parameters for this compound (DBI) Polymerization
| Parameter | Value | Temperature (°C) | Method | Source |
| Propagation Rate Coefficient (kp) | 12 L·mol-1·s-1 | 50 | Calculated | [9] |
| Termination Rate Coefficient (kt) | 39 x 105 L·mol-1·s-1 | 50 | Calculated | [9] |
| Activation Energy for Propagation (Ep) | 21.3 kJ·mol-1 | 0-90 | PLP-SEC | [12] |
| Pre-exponential Factor for Propagation (ln Ap) | 10.4 L·mol-1·s-1 | 0-90 | PLP-SEC | [12] |
| Enthalpy of Polymerization (ΔH) | -42.0 kJ·mol-1 | - | DSC | [12] |
| Entropy of Polymerization (ΔS) | -110 J·mol-1·K-1 | - | Calculated | [12] |
| Termination Rate Coefficient (kt) | 1.3 x 105 L·mol-1·s-1 | 0 | SP-PLP-EPR | [4] |
| Activation Energy for Termination (EA(kt)) | 23.0 ± 3.2 kJ·mol-1 | 0-60 | SP-PLP-EPR | [13] |
Table 2: Reactivity Ratios for Copolymerization of this compound (DBI) with Various Monomers
| Comonomer (M1) | r1 | rDBI | Source |
| n-Butyl Acrylate (BA) | 0.68 | 0.68 | [3] |
| Methyl Methacrylate (MMA) | 3.53 | 0.38 | [3] |
| 2-Octyl Acrylate (2-OA) | 1.64 | 1.44 | [3] |
| Isobornyl Acrylate (IBOA) | 1.87 | 2.0 | [3] |
Experimental Protocols
1. Free-Radical Solution Polymerization of this compound
-
Objective: To perform a batch free-radical homopolymerization of DBI in a solution.
-
Materials:
-
This compound (DBI) monomer
-
Toluene (or another suitable solvent with a low chain transfer constant)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Reaction vessel with a stirrer, condenser, and nitrogen inlet
-
Heating mantle or oil bath
-
-
Procedure:
-
The reaction vessel is charged with the desired amounts of DBI monomer and toluene.
-
The mixture is purged with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
The reaction vessel is heated to the desired temperature (e.g., 50-80°C) under a nitrogen atmosphere.[1]
-
The initiator, dissolved in a small amount of toluene, is injected into the reaction mixture to start the polymerization.
-
The reaction is allowed to proceed for the desired time, with samples taken periodically to monitor monomer conversion.
-
Monomer conversion can be determined using techniques such as ¹H NMR spectroscopy or gas chromatography.[14]
-
The resulting polymer can be isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
-
The molar mass and molar mass distribution of the polymer can be analyzed by size-exclusion chromatography (SEC).[14]
-
2. Seeded Semibatch Emulsion Polymerization for DBI Copolymerization
-
Objective: To synthesize a waterborne copolymer of DBI and (meth)acrylates with high DBI incorporation.
-
Materials:
-
This compound (DBI)
-
Methyl methacrylate (MMA)
-
Butyl acrylate (BA)
-
Surfactant (e.g., sodium dodecyl sulfate)
-
Initiator system (e.g., a redox initiator like potassium persulfate/sodium metabisulfite)
-
Deionized water
-
Reaction vessel with a stirrer, condenser, nitrogen inlet, and feeding pumps
-
-
Procedure:
-
Seed Synthesis (Batch Step): A portion of the more reactive monomers (e.g., MMA and BA) is emulsified in water with a surfactant and charged to the reactor.[10][11] The reactor is heated (e.g., to 75°C) and the initiator is added to polymerize the seed, creating a stable latex.[15]
-
Monomer Emulsion Preparation: The remaining monomers (DBI, MMA, and BA) are emulsified in water with a surfactant to create a stable monomer emulsion.
-
Feeding Step (Semibatch): The monomer emulsion and the initiator solution are continuously fed into the reactor containing the seed latex over a period of several hours (e.g., 4 hours).[10] The feed rates are controlled to maintain starved conditions.
-
Chasing Step: After the feed is complete, a chaser initiator might be added to ensure high conversion of the residual monomers.
-
The resulting latex is cooled and filtered to remove any coagulum.[15]
-
The final product is a stable aqueous dispersion of the copolymer. The incorporation of DBI and the polymer's microstructure can be analyzed by ¹H NMR.[10]
-
Mandatory Visualization
Caption: Free-radical polymerization mechanism of this compound.
Caption: Troubleshooting workflow for low DBI propagation rate.
Caption: Key parameter relationships in DBI polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactivity Ratios of Biobased this compound with Conventional and Renewable (Meth)Acrylates: Influence of Depropagation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 5. Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. press.um.si [press.um.si]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Overcoming Challenges of Incorporation of Biobased this compound in (Meth)acrylic Waterborne Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Termination Kinetics of this compound Free‐Radical Polymerization Studied via the SP–PLP–ESR Technique (2005) | Michael Buback | 62 Citations [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Effect of initiator concentration on dibutyl itaconate polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of dibutyl itaconate (DBI).
Frequently Asked Questions (FAQs)
Q1: What is the general effect of initiator concentration on the free-radical polymerization of this compound?
In the free-radical polymerization of this compound (DBI), the initiator concentration plays a crucial role in determining the polymerization rate and the molecular weight of the resulting polymer. Generally, the rate of polymerization is directly proportional to the square root of the initiator concentration.[1] This means that increasing the amount of initiator will lead to a faster reaction. Conversely, the kinetic chain length is inversely proportional to the square root of the initiator concentration, resulting in a lower number-average molecular weight at higher initiator concentrations.
Q2: Why does my this compound polymerization result in low monomer conversion and low molecular weight polymer?
Low conversion and low molecular weight are common challenges in the homopolymerization of itaconates like DBI.[2][3] This is often attributed to a combination of factors:
-
Steric Hindrance: The bulky di-n-butyl ester groups on the monomer hinder the approach of propagating radicals, leading to a low propagation rate constant.[1]
-
Depropagation: At elevated temperatures (typically above 60°C), the polymerization becomes reversible, and depropagation (the removal of monomer units from the growing polymer chain) can become significant, limiting the overall conversion and molecular weight.[1][4][5]
-
Chain Transfer Reactions: Intramolecular chain transfer reactions can occur, particularly at higher temperatures, leading to the termination of a growing chain and the initiation of a new, shorter one.[1] Chain transfer to the monomer or solvent can also limit the molecular weight.
Q3: What is the recommended temperature range for the polymerization of this compound?
To minimize side reactions such as depropagation and intramolecular chain transfer, it is generally recommended to conduct the free-radical polymerization of this compound at temperatures below 60°C.[1] Higher temperatures can lead to a decrease in the achievable molecular weight and conversion.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Recommendations |
| Low Polymerization Rate / Low Conversion | Insufficient Initiator Concentration: Not enough primary radicals are being generated to initiate polymerization effectively. | - Gradually increase the initiator concentration. A higher concentration of initiator will generate more radicals and increase the polymerization rate.[6] |
| Low Reaction Temperature: The decomposition rate of the initiator is too slow at the current temperature. | - Ensure the reaction temperature is appropriate for the chosen initiator. For example, AIBN typically requires temperatures above 60°C for efficient decomposition.[6] However, for DBI, it's a trade-off, as higher temperatures can increase depropagation.[1] | |
| Presence of Inhibitors: Oxygen or other impurities in the reaction mixture can scavenge radicals and inhibit polymerization. | - Thoroughly deoxygenate the monomer and solvent by bubbling with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.[6] - Ensure the monomer is purified to remove any storage inhibitors (e.g., hydroquinone). | |
| Low Molecular Weight Polymer | Excessive Initiator Concentration: A high concentration of initiator leads to a larger number of growing chains, each with a shorter length. | - Decrease the initiator concentration. This will generate fewer polymer chains, allowing each chain to grow longer before termination. |
| High Reaction Temperature: Increased chain transfer and depropagation at higher temperatures limit chain growth. | - Lower the reaction temperature to below 60°C to minimize these side reactions.[1] | |
| Presence of Chain Transfer Agents: Impurities in the monomer or solvent can act as chain transfer agents. | - Purify the monomer and solvent before use to remove any potential chain transfer agents. | |
| High Polydispersity Index (PDI) | High Initiator Concentration: Can lead to a broader distribution of chain lengths. | - Optimize the initiator concentration. Very high concentrations can lead to a less controlled polymerization. |
| Temperature Fluctuations: Inconsistent temperature control can affect the rates of initiation, propagation, and termination, leading to a broader molecular weight distribution. | - Ensure stable and uniform heating of the reaction mixture. | |
| High Conversion: At high monomer conversion, the viscosity of the reaction medium increases significantly (gel effect), which can lead to diffusion-controlled termination and a broadening of the molecular weight distribution. | - Consider stopping the reaction at a lower conversion if a narrow PDI is critical. | |
| Gel Formation / Cross-linking | High Reaction Temperature: At very high temperatures, side reactions leading to cross-linking can occur. | - Maintain the reaction temperature below recommended limits. |
| Impurities in Monomer: The presence of difunctional impurities can lead to cross-linking. | - Ensure the purity of the this compound monomer. |
Data Presentation
The following table provides an illustrative summary of the expected trend in the effect of initiator (AIBN) concentration on the polymerization of this compound. The values are representative and will vary depending on specific experimental conditions such as temperature, solvent, and monomer purity.
| Initiator Concentration (mol/L) | Polymerization Rate | Number-Average Molecular Weight (Mn) | Monomer Conversion (%) | Polydispersity Index (PDI) |
| Low (e.g., 0.001) | Slow | High | Low | Narrow |
| Medium (e.g., 0.01) | Moderate | Medium | Moderate | Broader |
| High (e.g., 0.1) | Fast | Low | High | Broad |
Experimental Protocols
General Protocol for Free-Radical Polymerization of this compound
This protocol describes a general procedure for the solution polymerization of this compound using AIBN as the initiator. Researchers should optimize the initiator concentration and reaction time to achieve the desired polymer properties.
Materials:
-
This compound (DBI), purified to remove inhibitor
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Anhydrous solvent (e.g., toluene (B28343) or benzene)
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Thermostatically controlled oil bath
-
Precipitating solvent (e.g., methanol)
Procedure:
-
Monomer Purification: Purify the this compound by passing it through a column of activated basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup:
-
Place a magnetic stir bar in the reaction vessel.
-
Add the desired amount of purified this compound and anhydrous solvent to the flask.
-
Add the desired amount of AIBN. The concentration should be varied based on the target molecular weight and polymerization rate.
-
-
Deoxygenation:
-
Seal the reaction vessel and deoxygenate the mixture by bubbling with an inert gas for at least 30 minutes or by performing three freeze-pump-thaw cycles.
-
-
Polymerization:
-
Place the reaction vessel in a preheated oil bath at the desired temperature (typically 50-60°C).
-
Stir the reaction mixture for the desired period. The reaction time will depend on the initiator concentration and temperature.
-
-
Isolation of Polymer:
-
After the desired time, cool the reaction to room temperature.
-
Precipitate the polymer by slowly pouring the viscous reaction mixture into a large excess of a non-solvent, such as methanol, while stirring.
-
Filter the precipitated polymer and wash it with fresh non-solvent.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
-
Characterization:
-
Determine the monomer conversion gravimetrically.
-
Characterize the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).
-
Visualizations
Caption: Effect of initiator concentration on polymerization outcomes.
Caption: General experimental workflow for DBI polymerization.
References
- 1. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 2. Expanding the polymerization potential of itaconic acid through methacrylate functionalization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00911A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Managing chain transfer to monomer in dibutyl itaconate polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of dibutyl itaconate (DBI). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My poly(this compound) has a very low molecular weight and the monomer conversion is incomplete. What are the likely causes and how can I fix this?
A1: Low molecular weight and incomplete conversion are common challenges in the homopolymerization of this compound. The primary causes are significant chain transfer to monomer and depropagation, especially at elevated temperatures.[1][2] Steric hindrance from the bulky ester groups also contributes to a low propagation rate.[1]
Troubleshooting Steps:
-
Lower the Polymerization Temperature: Depropagation becomes more significant at temperatures above 60°C.[2] Conducting the polymerization at a lower temperature (e.g., 50°C) can help to suppress this side reaction and favor polymer formation.
-
Copolymerize with a More Reactive Monomer: To overcome the inherent limitations of DBI homopolymerization, copolymerization with a more reactive comonomer such as n-butyl acrylate (B77674) (BA), methyl methacrylate (B99206) (MMA), or styrene (B11656) is a highly effective strategy.[1][3] Acrylates, in particular, have high propagation rates and do not undergo significant depropagation at typical polymerization temperatures.[1]
-
Employ Controlled Radical Polymerization (CRP) Techniques: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can provide better control over the polymerization of sterically hindered monomers like DBI, leading to polymers with more predictable molecular weights and lower polydispersity.[4]
Q2: I am observing a broad molecular weight distribution (high polydispersity index - PDI) in my this compound polymerization. How can I achieve a narrower distribution?
A2: A broad molecular weight distribution in free radical polymerization of DBI is often a consequence of the prominent chain transfer reactions and the slow propagation rate.
Troubleshooting Steps:
-
Utilize RAFT Polymerization: As mentioned previously, RAFT polymerization is a powerful technique for producing polymers with a narrow molecular weight distribution (low PDI). By introducing a suitable RAFT agent, the growing polymer chains are reversibly terminated, allowing for more uniform chain growth.
-
Optimize Initiator Concentration: The concentration of the initiator can influence the number of growing chains and the overall kinetics of the polymerization. Experiment with different initiator concentrations to find an optimal balance for your specific reaction conditions.
-
Consider a Semi-Batch Process: For copolymerizations, a semi-batch reactor configuration where the monomers are fed over time can help to maintain a more constant monomer ratio, leading to a more uniform copolymer composition and potentially a narrower molecular weight distribution.[1][2]
Q3: My polymerization rate is extremely slow. What can I do to increase it?
A3: The sluggish polymerization kinetics of DBI are well-documented and attributed to the steric hindrance of the monomer.
Troubleshooting Steps:
-
Increase the Temperature (with caution): While higher temperatures can increase the rate of initiation and propagation, they also significantly increase the rate of depropagation for DBI.[2] This approach should be used judiciously, and an optimal temperature that balances polymerization rate with depropagation needs to be determined experimentally.
-
Copolymerization: Introducing a comonomer with a higher propagation rate coefficient, such as n-butyl acrylate, will significantly increase the overall polymerization rate.[1]
-
Increase Initiator Concentration: A higher initiator concentration will generate more radicals, leading to a faster polymerization rate. However, this will also likely result in a lower average molecular weight.
Quantitative Data Summary
The following tables summarize key kinetic parameters and reaction conditions for the polymerization of this compound from the literature.
Table 1: Kinetic Parameters for this compound (DBI) Homopolymerization
| Parameter | Value | Temperature (°C) | Notes |
| Propagation Rate Coefficient (k_p) | ~10 L·mol⁻¹·s⁻¹ | 20-70 | Significantly lower than methacrylates. |
| Termination Rate Coefficient (k_t) | (3.4 ± 0.6) x 10⁵ L·mol⁻¹·s⁻¹ | 45 | For bulk polymerization.[5] |
| Activation Energy for Termination (E_A(k_t)) | 23.0 ± 3.2 kJ·mol⁻¹ | 0-60 | For bulk polymerization.[5] |
Table 2: Copolymerization Reactivity Ratios for this compound (DBI) with n-Butyl Acrylate (BA) at 60°C
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (DBI) | r₂ (BA) |
| This compound | n-Butyl Acrylate | 1.26 | 0.50 |
These reactivity ratios indicate that in a copolymerization at 60°C, the growing polymer chain with a DBI radical at the end preferentially adds another DBI monomer, while a chain ending in a BA radical also favors adding a DBI monomer.
Experimental Protocols
Protocol 1: Free Radical Copolymerization of this compound (DBI) and n-Butyl Acrylate (BA)
This protocol is a general guideline for a batch solution copolymerization.
Materials:
-
This compound (DBI), purified
-
n-Butyl acrylate (BA), purified
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Toluene (B28343), anhydrous
-
Nitrogen or Argon gas
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and heating plate/oil bath
-
Vacuum line
Procedure:
-
Monomer and Initiator Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amounts of DBI, BA, and AIBN. A typical starting point could be a 1:1 molar ratio of DBI to BA and an AIBN concentration of 1-3 wt% relative to the total monomer weight.
-
Solvent Addition: Add a sufficient amount of anhydrous toluene to achieve the desired monomer concentration (e.g., 30 wt% total monomer).
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 50°C or 80°C).[2] Stir the reaction mixture for the desired time (e.g., 4-24 hours).
-
Monitoring the Reaction: Periodically take small aliquots from the reaction mixture (under an inert atmosphere) to monitor monomer conversion and molecular weight evolution using ¹H NMR and Size Exclusion Chromatography (SEC), respectively.[2]
-
Termination and Precipitation: To stop the polymerization, cool the reaction mixture to room temperature and expose it to air. Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as methanol, while stirring.
-
Purification and Drying: Filter the precipitated polymer and wash it with fresh non-solvent. Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Protocol 2: RAFT Polymerization of this compound (DBI)
This protocol provides a general framework for RAFT polymerization to achieve better control over molecular weight and polydispersity.
Materials:
-
This compound (DBI), purified
-
RAFT agent (e.g., S,S'-Bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonate)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Nitrogen or Argon gas
-
Reaction vessel suitable for air-sensitive reactions (e.g., Schlenk tube or flask)
-
Magnetic stirrer and heating plate/oil bath
-
Vacuum line
Procedure:
-
Reagent Preparation: In a Schlenk tube, combine the desired amounts of DBI, the chosen RAFT agent, and AIBN. The molar ratio of monomer to RAFT agent will determine the target molecular weight, and the ratio of RAFT agent to initiator will affect the polymerization rate and control.
-
Solvent Addition: Add the anhydrous solvent to achieve the desired concentration.
-
Degassing: Thoroughly degas the reaction mixture using at least three freeze-pump-thaw cycles.
-
Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 65°C).[4]
-
Reaction Monitoring: Track the progress of the polymerization by taking samples at different time points and analyzing them by ¹H NMR for conversion and SEC for molecular weight and PDI.
-
Quenching and Isolation: Once the desired conversion is reached, quench the reaction by cooling and exposing it to air. Isolate the polymer by precipitation in a suitable non-solvent (e.g., methanol or hexane).
-
Purification and Drying: Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum to a constant weight.
Visualizations
Caption: Troubleshooting workflow for low molecular weight in DBI polymerization.
Caption: General experimental workflow for RAFT polymerization of DBI.
References
Technical Support Center: Dibutyl Itaconate Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of dibutyl itaconate (DBI) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the scale-up of this compound synthesis?
A1: Scaling up the synthesis of this compound (DBI) from laboratory to industrial production presents several challenges. Key issues include managing reaction equilibrium to maximize yield, preventing unwanted side reactions like polymerization and isomerization of itaconic acid, catalyst selection and deactivation, and developing efficient and environmentally friendly purification processes.[1][2][3][4] Traditional methods often rely on strong mineral acids like sulfuric acid, which can cause equipment corrosion and generate significant waste.[1][2]
Q2: What are the typical reaction conditions for this compound synthesis?
A2: The synthesis of this compound is typically achieved through the esterification of itaconic acid with n-butanol.[5] Optimal reaction conditions can vary depending on the catalytic system used. However, common parameters include a molar ratio of n-butanol to itaconic acid in excess to shift the equilibrium towards the product, reaction temperatures ranging from 90°C to 130°C, and reaction times of 2 to 10 hours.[1][2] For example, using a hierarchical zeolite H-BEA catalyst, an optimal yield was achieved at 120°C with a 1:10 molar ratio of itaconic acid to n-butanol and 10 wt% catalyst loading over 10 hours.[1]
Q3: What types of catalysts are used for this compound synthesis?
A3: Catalytic systems for DBI synthesis are broadly classified into three categories:
-
Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are traditionally used. While effective, they are corrosive and difficult to separate from the product mixture.[2][5]
-
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are employed. These include strong acid ion-exchange resins, zeolites (like H-BEA), and mesoporous materials.[1][2][6] These are generally non-corrosive, environmentally benign, and easily separable for reuse.[1]
-
Biocatalysts: Enzymes, particularly lipases like Novozym 435, offer a green alternative for DBI synthesis.[5][7] Enzymatic synthesis can be highly selective and operates under milder conditions, though reaction times may be longer.[5]
Q4: How can polymerization of itaconic acid and its esters be prevented during synthesis?
A4: Polymerization is a significant side reaction, especially at higher temperatures. To mitigate this, polymerization inhibitors such as hydroquinone (B1673460) or resorcinol (B1680541) are often added to the reaction mixture.[2][3] The use of a combined catalysis-polymerization inhibition system, for instance with a strong acid ion-exchange resin and a polymerization inhibitor, can effectively reduce unwanted polymerization and decrease reaction time and energy consumption.[2][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Unfavorable Reaction Equilibrium: The esterification reaction is reversible. | Increase the molar ratio of n-butanol to itaconic acid to shift the equilibrium towards the product. A ratio of 1:10 (itaconic acid:n-butanol) has been shown to be effective.[1] |
| Suboptimal Reaction Temperature: Temperature affects reaction kinetics and equilibrium. | Optimize the reaction temperature. Studies have shown that temperatures between 90°C and 130°C are generally effective.[2] For enzymatic catalysis, the optimal temperature may be lower, around 65°C.[5] | |
| Insufficient Catalyst Loading or Activity: The catalyst may be deactivated or used in an insufficient amount. | Increase the catalyst loading. For hierarchical zeolite H-BEA, 10 wt% was found to be optimal.[1] Ensure the catalyst is active; for solid catalysts, regeneration by washing and calcining may be necessary.[1] | |
| Product is Dark in Color | Side Reactions and Impurities: Traditional catalysts like sulfuric acid can lead to more side reactions and colored byproducts.[2] | Switch to a heterogeneous catalyst like a strong acid ion-exchange resin or a zeolite, which are known to produce a purer product.[2] |
| High Reaction Temperature: Elevated temperatures can promote decomposition and the formation of colored impurities. | Lower the reaction temperature and potentially extend the reaction time to achieve the desired conversion. | |
| Difficult Product Purification | Homogeneous Catalyst: Mineral acid catalysts need to be neutralized, which can lead to the loss of monoester and complex purification steps.[8] | Utilize a heterogeneous catalyst that can be easily separated by filtration.[2] |
| Formation of Byproducts: Side reactions lead to a complex mixture requiring extensive purification. | Employ a more selective catalyst, such as a lipase, to minimize byproduct formation.[5] Optimize reaction conditions (temperature, time) to reduce side reactions. | |
| Catalyst Deactivation | Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites. | For zeolites, desilication can be employed to introduce mesoporosity, which improves the catalyst's resistance to coking.[1] |
| Water Inhibition: The water produced during the esterification can deactivate catalytic sites.[1] | Use a Dean-Stark apparatus or a similar method to continuously remove water from the reaction mixture.[3] |
Experimental Protocols
General Protocol for this compound Synthesis using a Heterogeneous Catalyst (Zeolite H-BEA)
-
Reactant and Catalyst Preparation: Add itaconic acid, n-butanol, and the zeolite H-BEA catalyst to a round-bottom flask equipped with a condenser and a magnetic stirrer.[1]
-
Reaction Setup: A typical setup would use a molar ratio of itaconic acid to n-butanol of 1:10 and a catalyst loading of 10 wt% relative to the itaconic acid.[1]
-
Reaction Conditions: Heat the mixture to 120°C with constant stirring (e.g., 400 rpm).[1]
-
Reaction Time: Allow the reaction to proceed for 10 hours.[1]
-
Product Isolation: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration.
-
Purification: The crude product can be purified by washing and subsequent vacuum distillation to remove unreacted n-butanol and any byproducts.[2]
Protocol for Catalyst Regeneration (Hierarchical Zeolite)
-
Isolation: Separate the catalyst from the reaction mixture by filtration.
-
Washing: Wash the isolated catalyst with a solvent like ethanol (B145695) to remove any adsorbed organic species.[1]
-
Drying: Dry the washed catalyst in an oven at 120°C for 2 hours.[1]
-
Calcination: Calcine the dried catalyst at 550°C for 5 hours to fully regenerate its activity.[1]
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101735052B - Method for preparing this compound - Google Patents [patents.google.com]
- 3. Overcoming Challenges of Incorporation of Biobased this compound in (Meth)acrylic Waterborne Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 2155-60-4 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US3056829A - Process for making itaconic acid esters - Google Patents [patents.google.com]
Influence of reaction temperature on dibutyl itaconate copolymer composition
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the influence of reaction temperature on the composition and properties of dibutyl itaconate (DBI) copolymers.
Frequently Asked Questions (FAQs)
Q1: Why is my monomer conversion unexpectedly low when copolymerizing this compound (DBI) at elevated temperatures?
A1: Low monomer conversion at higher temperatures (especially above 60-80°C) is a well-documented issue in DBI polymerization and is primarily caused by depropagation .[1][2] Depropagation is the reverse reaction of polymerization, where the growing polymer chain reverts to a monomer and a radical. Itaconate esters like DBI have a relatively low ceiling temperature (around 110°C), and as the reaction temperature approaches this, the rate of depropagation becomes significant, leading to an equilibrium that limits the overall monomer conversion and results in shorter polymer chains.[2][3]
Q2: How does the reaction temperature impact the final copolymer composition compared to the initial monomer feed ratio?
A2: Reaction temperature can significantly alter the final copolymer composition due to its influence on monomer reactivity ratios and depropagation. For instance, in the copolymerization of DBI with n-butyl acrylate (B77674) (BA), at 60°C, DBI is preferentially incorporated into the copolymer.[1] However, as the temperature increases to 80°C, the incorporation of BA becomes more favorable.[1] This shift is attributed to the increasing importance of DBI depropagation at higher temperatures, which selectively reduces its rate of incorporation.
Q3: My DBI copolymer has a lower molecular weight than expected. Is reaction temperature the cause?
A3: Yes, higher reaction temperatures generally lead to lower molecular weights in DBI copolymers. This is a direct consequence of the increased rate of depropagation, which effectively shortens the polymer chains.[2][4] Additionally, chain transfer reactions to the monomer or solvent can become more prevalent at elevated temperatures, further contributing to a reduction in the polymer's molar mass.[1]
Q4: Can I increase the incorporation of DBI into my copolymer at higher temperatures?
A4: Yes, several strategies can be employed. One of the most effective methods is using a semi-batch or seeded semibatch emulsion polymerization process .[3][5][6] These techniques allow for better control over the instantaneous monomer concentration in the reactor. By maintaining a low concentration of DBI through a controlled feed rate, the depropagation equilibrium can be shifted to favor polymerization, facilitating higher incorporation even at temperatures like 110°C.[5][7] Copolymerizing DBI with a more reactive comonomer, such as n-butyl acrylate, also significantly enhances its incorporation and the overall conversion rate.[8]
Q5: What analysis techniques are recommended to determine the effect of temperature on my copolymer?
A5: To accurately assess the impact of temperature, a combination of techniques is essential.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Used to determine monomer conversion profiles and the final copolymer composition.[2][8]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): The standard method for analyzing the molecular weight and molar mass distribution (MMD) of the resulting polymers.[2][4][7]
-
High-Performance Liquid Chromatography (HPLC): Can also be used for the determination of monomer conversions.[5]
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| Low Final Conversion | Significant depropagation of DBI at the reaction temperature. | Lower the reaction temperature (e.g., to 50-60°C).[2] If high temperature is required, switch to a semi-batch process with a slow feed of monomers to keep instantaneous monomer concentration low.[5] |
| Copolymer Composition Mismatch | Temperature-dependent reactivity ratios and DBI depropagation. | Characterize the reactivity ratios at your specific operating temperature to adjust the monomer feed composition accordingly. At temperatures >60°C, expect lower DBI incorporation than the feed ratio might suggest.[1] |
| Low Polymer Molecular Weight | Increased rate of depropagation and potential chain transfer reactions at higher temperatures. | Reduce the polymerization temperature.[2] Ensure a high-purity solvent is used to minimize chain transfer. |
| High Residual Monomer | The polymerization has reached its equilibrium conversion due to depropagation. | Do not simply extend the reaction time, as it will not increase conversion. Consider a post-polymerization step under different conditions or accept the equilibrium limit. Using a more reactive comonomer can help drive the overall conversion higher.[8] |
| Low Glass Transition Temp. (Tg) | Plasticizing effect of high residual DBI monomer content due to low conversion. | The decrease in Tg is often linked to higher residual monomer.[3] Addressing the low conversion issue (see above) will typically resolve the low Tg problem. |
Data Summary
Table 1: Influence of Reaction Temperature on DBI/BA Copolymerization Data synthesized from literature for illustrative purposes.
| Temperature (°C) | Initial DBI Mole Fraction | Final Monomer Conversion (%) | Final DBI Mole Fraction in Copolymer | Reference |
| 50 | 0.50 | ~85% | > 0.50 (Preferential DBI uptake) | [8][9] |
| 60 | 0.50 | ~75% | ~0.50 | [1] |
| 80 | 0.50 | ~60% | < 0.50 (Preferential BA uptake) | [1][8] |
| 110 | 0.50 | Decreases as DBI fraction increases | Dependent on comonomer reactivity | [5] |
Table 2: General Effect of Temperature on Copolymer Properties
| Property | Effect of Increasing Temperature | Rationale | Citations |
| Polymerization Rate | Increases initially, then limited by depropagation | Standard kinetic effect, but counteracted by reverse reaction | [2][4] |
| Molecular Weight (Molar Mass) | Decreases | Increased depropagation and chain transfer events | [2][3] |
| Glass Transition Temperature (Tg) | Decreases | Often due to higher residual monomer acting as a plasticizer | [3] |
| DBI Incorporation | Generally Decreases (vs. Acrylates) | Depropagation of DBI becomes more significant than for comonomers like BA | [1] |
Experimental Protocols
Protocol: Semi-Batch Emulsion Copolymerization of DBI and (Meth)acrylates
This protocol describes a seeded semi-batch process, which is effective for controlling copolymer composition and achieving high DBI incorporation.[3][6]
1. Materials:
-
Monomers: this compound (DBI), Methyl methacrylate (B99206) (MMA), Butyl acrylate (BA)
-
Surfactant (e.g., Sodium dodecyl sulfate)
-
Initiator: Potassium persulfate (KPS)
-
Deionized (DI) Water
-
Buffer (e.g., Sodium bicarbonate) to maintain pH
-
Solvent for analysis (e.g., Tetrahydrofuran for GPC)
2. Seed Synthesis (Batch Step):
-
To a reactor vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add DI water and surfactant.
-
Heat the mixture to the reaction temperature (e.g., 75°C) under a nitrogen blanket and continuous stirring.
-
Add a small portion of the monomer mixture (e.g., MMA/BA) to the reactor.
-
Dissolve the initiator (KPS) in DI water and inject it into the reactor to initiate polymerization and form the seed latex. Allow to react for 30-60 minutes.
3. Pre-emulsion Preparation:
-
In a separate beaker, prepare a pre-emulsion by mixing the main quantity of DBI, MMA, and BA with DI water and surfactant under high shear.
4. Semi-Batch Feed (Growth Step):
-
Begin feeding the pre-emulsion into the reactor containing the seed latex at a constant, slow rate over a period of 3-5 hours.[5]
-
Maintain the reaction temperature and stirring throughout the feed.
-
Take samples periodically to analyze monomer conversion via HPLC or ¹H NMR.
5. Chaser Step and Cool-down:
-
After the feed is complete, add a small amount of additional initiator (chaser) to ensure complete reaction of residual monomers.
-
Hold the temperature for another 1-2 hours.
-
Cool the reactor to room temperature and filter the final latex to remove any coagulum.
6. Analysis:
-
Solid Content: Determined gravimetrically.
-
Composition: Determined by ¹H NMR spectroscopy on dissolved polymer samples.[10]
-
Molecular Weight: Determined by GPC/SEC analysis.[11]
Visualizations
Caption: Experimental workflow for seeded semi-batch copolymerization of DBI.
Caption: Influence of temperature on DBI polymerization kinetics and properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overcoming Challenges of Incorporation of Biobased this compound in (Meth)acrylic Waterborne Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. press.um.si [press.um.si]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 2155-60-4 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound and Lauryl Methacrylate Copolymers by Emulsion Polymerization for Development of Sustainable Pressure-Sensitive Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. addi.ehu.es [addi.ehu.es]
Technical Support Center: Reducing the Environmental Footprint of Dibutyl Itaconate Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of dibutyl itaconate (DBI), with a focus on sustainable and environmentally friendly methodologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a sustainable production process important?
A1: this compound (DBI) is a bio-based monomer derived from the esterification of itaconic acid (IA) and n-butanol.[1] Itaconic acid is considered a top value-added chemical building block from biomass by the U.S. Department of Energy.[2][3] DBI is used in the synthesis of bio-based elastomers, adhesives, plasticizers, and resins.[2][4][5] Sustainable production is crucial to reduce reliance on fossil fuels, minimize hazardous waste, and lower the environmental impact associated with traditional chemical synthesis, which often uses corrosive acid catalysts and generates significant pollution.[2][6]
Q2: What are the primary environmental concerns with conventional DBI production?
A2: Conventional methods often rely on homogeneous acid catalysts like sulfuric acid (H₂SO₄).[2] The main concerns with this approach are severe equipment corrosion, significant environmental contamination from acid waste, and difficulties in separating the catalyst from the final product, leading to lower purity and complex downstream processing.[2][7]
Q3: What are the core principles of green chemistry for DBI synthesis?
A3: The goal of green chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[8][9] Key principles applicable to DBI production include:
-
Use of Renewable Feedstocks: Utilizing itaconic acid derived from the fermentation of carbohydrates and biomass.[3][6]
-
Catalysis: Employing reusable, non-corrosive heterogeneous catalysts (like zeolites or ion-exchange resins) instead of hazardous homogeneous acids.[2][9]
-
Safer Solvents and Reaction Conditions: Designing solvent-free reactions or using environmentally benign solvents like water.[4][9] Emulsion polymerization is an example of a greener process that uses water as the dispersion medium.[1]
-
Energy Efficiency: Optimizing reactions to run at lower temperatures and pressures to reduce energy consumption.[6]
-
Waste Prevention: Designing processes with high atom economy that minimize the formation of byproducts.[9]
Q4: What are the most promising green catalyst systems for DBI synthesis?
A4: Heterogeneous solid acid catalysts are the most promising alternatives to traditional liquid acids. Hierarchical zeolites (e.g., H-BEA) and strong-acid ion-exchange resins have demonstrated high catalytic activity, selectivity, and reusability.[2][7] These catalysts are easily separated from the reaction mixture, simplifying purification and reducing waste.[2][7] Enzymatic catalysis using lipases also presents a green, albeit slower, alternative.[2]
Q5: What is a Life Cycle Assessment (LCA) and how does it apply to DBI production?
A5: A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to the factory gate ("gate") or disposal ("grave").[10][11] For DBI, an LCA can quantify the global warming potential, energy demand, and other environmental impacts, allowing for a direct comparison between traditional petrochemical routes and newer, bio-based synthesis pathways to validate the "greenness" of the process.[10][12]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using green chemistry approaches.
Issue 1: Low Product Yield
Q: My esterification reaction is resulting in a low yield of this compound. What are the common causes and how can I improve it?
A: Low yields in the esterification of itaconic acid are frequently encountered. The primary causes include:
-
Reaction Equilibrium: The esterification reaction is reversible, and the water produced as a byproduct can shift the equilibrium back towards the reactants, limiting the yield.[13]
-
Solution: Use a large excess of n-butanol to drive the reaction toward the product side. Alternatively, remove water from the reaction mixture as it forms, for example, by using a Dean-Stark apparatus.
-
-
Suboptimal Reaction Conditions: Insufficient reaction time or temperature can lead to an incomplete reaction.
-
Catalyst Deactivation: The solid acid catalyst can be deactivated by the water generated during the reaction.[2]
-
Solution: Ensure the catalyst loading is optimal (around 10 wt.% is recommended for H-BEA zeolites).[2] If you observe a drop in performance, the catalyst may need to be regenerated (see Issue 3).
-
Issue 2: Formation of Unwanted Byproducts
Q: My final product contains impurities other than the starting materials or the monoester. What are the likely side reactions?
A: Two main side reactions can occur during itaconic acid esterification:
-
Isomerization of Itaconic Acid: At elevated temperatures (typically above 150°C), itaconic acid can isomerize into the more thermodynamically stable but less reactive citraconic and mesaconic acids.[13]
-
Polymerization: The double bond in the itaconate molecule is susceptible to polymerization, especially at higher temperatures, leading to the formation of oligomers or polymers that can make the reaction mixture viscous or even solid.[13]
-
Solution: Add a polymerization inhibitor, such as hydroquinone (B1673460) or butylcatechol, to the reaction mixture before heating.[7][13][14] This is a common practice in both lab-scale and industrial preparations.
-
Issue 3: Reusable Catalyst is Losing Activity
Q: My solid acid catalyst (e.g., zeolite) is becoming less effective after a few reaction cycles. Why is this happening and can I regenerate it?
A: The loss of activity in reusable catalysts is a common issue, often caused by the deactivation of catalytic sites by water molecules produced during the esterification.[2]
-
Diagnosis: A gradual decrease in the conversion rate of itaconic acid over consecutive runs is the primary indicator.
-
Regeneration Protocol: Yes, these catalysts can typically be regenerated. A common procedure involves:
-
Isolating the catalyst from the reaction mixture by filtration.
-
Washing the catalyst thoroughly with a solvent like ethanol (B145695) to remove any adsorbed organic species.
-
Drying the catalyst in an oven (e.g., at 120°C for 2 hours).
-
Calcining the catalyst at a high temperature (e.g., 550°C for 5 hours) to remove residual water and organic matter, thereby restoring its active sites.[2]
-
Issue 4: Difficulty in Product Purification
Q: I am struggling to isolate pure this compound from the reaction mixture. What is an effective downstream processing workflow?
A: A multi-step purification process is generally required. The separation of itaconic acid from fermentation broths can be a significant cost factor, with methods including crystallization and membrane separation.[15] For the esterification product, a typical workflow is as follows:
-
Catalyst Removal: If using a heterogeneous catalyst, simply filter it out of the reaction mixture. If a homogeneous acid catalyst was used, it must first be neutralized with a base like sodium bicarbonate.[13][14]
-
Removal of Excess Reactants: Remove the excess n-butanol and any water present, typically via vacuum distillation.[13]
-
Fractional Distillation: The final purification step to separate the desired this compound (diester) from the monobutyl itaconate and other residual byproducts is fractional distillation under reduced pressure.[13][14]
Data Presentation
The choice of catalyst and reaction conditions significantly impacts the sustainability and efficiency of this compound synthesis.
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Parameter | Conventional (H₂SO₄) | Green (Hierarchical Zeolite H-BEA) | Green (Ion-Exchange Resin) |
| Catalyst Type | Homogeneous Liquid Acid | Heterogeneous Solid Acid | Heterogeneous Solid Acid |
| Yield | Variable, often high | High (up to 93%)[2] | High |
| Selectivity | Lower, side reactions common | Very High (up to 98%)[2] | High |
| Reusability | Not reusable | Yes, with regeneration[2] | Yes |
| Separation | Difficult (requires neutralization) | Easy (filtration)[2] | Easy (filtration)[7] |
| Corrosivity | High[2] | Low | Low |
| Environmental Impact | High (acidic waste)[2] | Low | Low |
Table 2: Optimized Reaction Conditions for this compound Synthesis using a Hierarchical Zeolite (HTYK) Catalyst[2]
| Parameter | Optimal Value |
| Reactant Molar Ratio (IA:n-butanol) | 1:10 |
| Catalyst Loading | 10 wt.% |
| Reaction Temperature | 120 °C |
| Reaction Time | 10 hours |
| Stirring Speed | 400 rpm |
| Resulting Yield | 93% |
| Resulting Selectivity | 98% |
Experimental Protocols
Protocol 1: Esterification of Itaconic Acid using a Reusable Hierarchical Zeolite Catalyst
This protocol is adapted from the methodology described for hierarchical H-BEA zeolite catalysts.[2]
Materials:
-
Itaconic Acid (ITA)
-
n-butanol
-
Hierarchical Zeolite H-BEA catalyst (HTYK)
-
Hydroquinone (polymerization inhibitor)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add itaconic acid and n-butanol in a 1:10 molar ratio.
-
Add the hierarchical zeolite catalyst (10% by weight of the itaconic acid).
-
Add a catalytic amount of hydroquinone to inhibit polymerization.
-
Heat the mixture to 120°C with continuous stirring (approx. 400 rpm) and maintain under reflux for 10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid catalyst from the liquid product mixture by filtration.
-
The liquid product can then be purified by vacuum distillation to remove excess n-butanol, followed by fractional distillation to isolate the pure this compound.
-
The recovered catalyst should be washed with ethanol, dried, and calcined at 550°C for 5 hours to regenerate it for future use.[2]
Visualizations
Diagrams can help clarify complex workflows and logical relationships in the production process.
Caption: Workflow for sustainable this compound production.
Caption: Troubleshooting logic for low reaction yield.
Caption: Application of green chemistry principles to DBI synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sustainable Chemical Synthesis → Term [fashion.sustainability-directory.com]
- 7. CN101735052B - Method for preparing this compound - Google Patents [patents.google.com]
- 8. Making chemistry greener – W&M News [news.wm.edu]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. researchgate.net [researchgate.net]
- 11. ph01.tci-thaijo.org [ph01.tci-thaijo.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. US3056829A - Process for making itaconic acid esters - Google Patents [patents.google.com]
- 15. Downstream process development in biotechnological itaconic acid manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Dibutyl Itaconate vs. Dimethyl Itaconate: A Comparative Guide to Polymerization Reactivity
For Researchers, Scientists, and Drug Development Professionals
The selection of monomers is a critical parameter in polymer synthesis, directly influencing polymerization kinetics and the final properties of the resulting polymer. For professionals in research and drug development, understanding the nuanced differences in reactivity between structurally similar monomers is paramount for designing materials with tailored characteristics. This guide provides an objective comparison of the polymerization reactivity of two common itaconic acid esters: dibutyl itaconate (DBI) and dimethyl itaconate (DMI). The information herein is supported by experimental data to aid in the informed selection of these monomers for various applications.
Executive Summary
This compound and dimethyl itaconate are diesters of itaconic acid, a bio-based monomer, making them attractive sustainable alternatives in polymer synthesis. However, the difference in their ester alkyl groups—butyl versus methyl—imparts significant variations in their polymerization behavior. The primary factor influencing this difference is steric hindrance, with the bulkier butyl groups of DBI presenting a greater obstacle to polymer chain propagation compared to the smaller methyl groups of DMI. This generally results in a lower polymerization rate for DBI.
Comparative Analysis of Polymerization Kinetics
The reactivity of a monomer in free-radical polymerization is fundamentally described by its propagation rate coefficient (kp) and termination rate coefficient (kt). A higher kp value indicates a faster rate of polymer chain growth. The data presented below, sourced from various studies, provides a quantitative comparison of these kinetic parameters for DBI and DMI. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparison of Propagation Rate Coefficients (kp) for this compound and Dimethyl Itaconate
| Monomer | Temperature (°C) | kp (L·mol⁻¹·s⁻¹) | Activation Energy (Ea) (kJ·mol⁻¹) | Frequency Factor (A) (L·mol⁻¹·s⁻¹) |
| Dimethyl Itaconate (DMI) | 20 - 50 | - | 24.9 | 2.15 x 10⁵ |
| This compound (DBI) | 50 | ~12 | - | - |
Note: The kp value for DMI is not directly provided as a single value but rather as Arrhenius parameters allowing for calculation at different temperatures. The kp for DBI is an approximate value from a study conducted at 50°C.
Table 2: Comparison of Termination Rate Coefficients (kt) for this compound and Dimethyl Itaconate
| Monomer | Temperature (°C) | kt (L·mol⁻¹·s⁻¹) |
| Dimethyl Itaconate (DMI) | 40 | 5.5 x 10⁵ |
| This compound (DBI) | 45 | 3.4 x 10⁵ |
The data indicates that dimethyl itaconate exhibits a higher propagation rate coefficient compared to this compound, a finding attributed to the lower steric hindrance of the methyl ester groups.[1] The termination rate coefficients for both monomers are in a similar order of magnitude, which is characteristic of sterically hindered monomers.[2][3] Termination for these monomers occurs almost exclusively via disproportionation.[2]
It is a well-established trend that for dialkyl itaconates, the propagation rate constant (kp) decreases as the ester group becomes bulkier. This "family behavior" is a direct consequence of the increased steric hindrance impeding the approach of the monomer to the growing polymer radical.
A significant challenge in the polymerization of itaconates is the potential for depropagation, particularly at elevated temperatures.[4] This equilibrium between propagation and depropagation can limit the final monomer conversion and the molecular weight of the polymer. The ceiling temperature for this compound has been reported to be around 110°C, and even at temperatures below this, depropagation can significantly impact the polymerization kinetics.[4]
Experimental Protocols
To provide a framework for reproducible research, a detailed methodology for a typical free-radical polymerization of dialkyl itaconates is outlined below. This protocol can be adapted for both this compound and dimethyl itaconate.
Objective: To determine and compare the polymerization reactivity of this compound and dimethyl itaconate via free-radical polymerization.
Materials:
-
This compound (DBI) or Dimethyl itaconate (DMI) (inhibitor removed)
-
Toluene (or other suitable solvent)
-
2,2'-Azobisisobutyronitrile (AIBN) (or other suitable radical initiator)
-
Nitrogen gas (for purging)
-
Schlenk flasks or similar reaction vessels
-
Oil bath or other constant temperature heating system
-
Magnetic stirrer
-
Apparatus for sample withdrawal (e.g., syringes)
-
Analytical instruments: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for monomer conversion analysis, and Size Exclusion Chromatography (SEC) for molecular weight determination.
Experimental Workflow Diagram:
Caption: Experimental workflow for the free-radical polymerization of dialkyl itaconates.
Procedure:
-
Monomer Purification: Remove the inhibitor (e.g., hydroquinone) from the this compound or dimethyl itaconate by passing it through a column of activated basic alumina.
-
Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is charged with the purified monomer and solvent (e.g., toluene) to achieve the desired monomer concentration.
-
Initiator Addition: The radical initiator (e.g., AIBN) is added to the monomer solution. The concentration of the initiator will depend on the desired polymerization rate and polymer molecular weight.
-
Deoxygenation: The reaction mixture is thoroughly deoxygenated by purging with dry nitrogen for at least 30 minutes while stirring. This is crucial as oxygen can inhibit free-radical polymerization.
-
Polymerization: The reaction flask is immersed in a preheated oil bath set to the desired reaction temperature (e.g., 60-80°C). Stirring is maintained throughout the reaction.
-
Sampling: At specific time intervals, samples are withdrawn from the reaction mixture using a nitrogen-purged syringe. To quench the polymerization in the sample, it can be immediately cooled in an ice bath and/or a small amount of an inhibitor can be added.
-
Analysis:
-
Monomer Conversion: The monomer concentration in each sample is determined using GC or HPLC. The monomer conversion is calculated based on the initial monomer concentration.
-
Polymer Characterization: The polymer is isolated from the final reaction mixture by precipitation in a non-solvent (e.g., methanol). The molecular weight and molecular weight distribution of the polymer are determined by SEC.
-
Conclusion
The choice between this compound and dimethyl itaconate in polymerization will significantly depend on the desired reaction kinetics and final polymer properties. Dimethyl itaconate generally offers a higher polymerization rate due to reduced steric hindrance from its smaller ester groups. Conversely, the bulkier butyl groups of this compound lead to a slower polymerization rate but can impart different physical properties to the resulting polymer, such as a lower glass transition temperature.
For applications requiring faster polymerization or higher monomer conversion in a given timeframe, dimethyl itaconate may be the preferred choice. However, if the final polymer's properties, such as flexibility or hydrophobicity, are of primary concern, the slower-reacting this compound might be more suitable. Researchers should also consider the impact of depropagation, especially when polymerizing at higher temperatures, as it can affect both the rate and the achievable molecular weight for both monomers. The provided experimental protocol offers a standardized method for further investigation and direct comparison of these and other dialkyl itaconate monomers.
References
- 1. Research Portal [researchportal.scu.edu.au]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Termination Kinetics of this compound Free‐Radical Polymerization Studied via the SP–PLP–ESR Technique (2005) | Michael Buback | 62 Citations [scispace.com]
- 4. Overcoming Challenges of Incorporation of Biobased this compound in (Meth)acrylic Waterborne Polymers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis: Dibutyl Itaconate-Based Elastomers vs. Styrene-Butadiene Rubber (SBR)
For Researchers, Scientists, and Drug Development Professionals
The push for sustainable and bio-based alternatives to petroleum-derived products has led to significant interest in novel elastomers. Among these, dibutyl itaconate-based elastomers are emerging as promising candidates with the potential to replace conventional materials like Styrene-Butadiene Rubber (SBR) in various demanding applications. This guide provides an objective comparison of the performance of this compound-based elastomers, specifically poly(this compound-butadiene) copolymer (PDBIB), and SBR, supported by experimental data.
Quantitative Performance Data
The following tables summarize the key performance indicators for PDBIB and SBR, offering a clear comparison of their mechanical, dynamic, and thermal properties.
Table 1: Comparative Mechanical Properties of PDBIB and SBR Nanocomposites
| Property | PDBIB60/Silica[1][2] | PDBIB70/Carbon Black[1] | ESBR/Silica[1] | ESBR/Carbon Black[1] | General Purpose SBR[3] |
| Tensile Strength (MPa) | > 19 (up to 25.3) | > 18 | ~18 | ~20 | 7 - 15 |
| Elongation at Break (%) | > 450 (up to 536) | > 400 | ~450 | ~400 | 200 - 600 |
| Hardness (Shore A) | Not Specified | Not Specified | Not Specified | Not Specified | 60 - 80 |
PDBIB60 refers to a weight ratio of this compound to butadiene of 40/60. PDBIB70 refers to a weight ratio of 30/70.
Table 2: Dynamic Mechanical Thermal Analysis (DMTA) and Thermal Properties
| Property | PDBIB Copolymers[1] | Emulsion SBR (ESBR)[1] |
| Glass Transition Temp. (Tg, °C) | -57.9 to -70.2 | -53.9 |
| tan δ at 60°C (Rolling Resistance) | Lower than ESBR | Higher than PDBIB |
| Heat Generation | Lower than ESBR | Higher than PDBIB |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following section outlines the protocols for the synthesis of PDBIB and the standard testing methods for elastomer characterization.
Synthesis of Poly(this compound-co-butadiene) (PDBIB)
The synthesis of PDBIB is typically achieved through redox-initiated emulsion polymerization.[1][4]
Materials:
-
This compound (DBI)
-
Butadiene (Bd)
-
Deionized water
-
Emulsifier (e.g., rosin (B192284) soap)
-
Activator (e.g., Fe-EDTA solution)
-
Reducing agent (e.g., sodium formaldehyde (B43269) sulfoxylate (B1233899) - SHS)
-
Oxidizing agent (e.g., p-menthane (B155814) hydroperoxide - PMH)
Procedure:
-
In a sealed reaction vessel, create a pre-emulsion of deionized water, emulsifier, activator, and the monomer mixture (DBI and Bd) at a specific ratio.
-
Stir the mixture at a controlled temperature (e.g., 25°C) for several hours to form a stable and homogeneous latex.[1]
-
Inject the SHS solution into the reactor to eliminate residual oxygen.
-
Add the PMH solution to initiate the polymerization.
-
Allow the polymerization to proceed for a designated time to achieve the desired conversion.
-
Terminate the reaction by adding a shortstop agent.
-
The resulting PDBIB latex is then coagulated, washed, and dried.[4]
Standard Test Methods for Elastomer Properties
The mechanical and physical properties of both PDBIB and SBR are characterized using standardized test methods to ensure comparability of data.
-
Tensile Strength and Elongation at Break: Determined according to ASTM D412 or ISO 37 .[5][6][7][8][9] This test involves stretching a dumbbell-shaped specimen at a constant rate until it breaks.[7]
-
Hardness (Shore A): Measured using a durometer as per ASTM D2240 or ISO 48-4 .[1][10][11][12][13] This test measures the resistance of the material to indentation.[1]
-
Tear Strength: Evaluated using ASTM D624 or ISO 34 .[4][14][15][16][17] This method assesses the resistance of the elastomer to the propagation of a tear.[4]
-
Compression Set: Tested according to ASTM D395 .[18][19][20][21][22] This test measures the ability of the rubber to retain its elastic properties after prolonged compressive stress.[18]
-
Abrasion Resistance: Determined using a rotating cylindrical drum device as specified in ISO 4649 or ASTM D5963 .[2][23][24][25][26]
-
Dynamic Mechanical Thermal Analysis (DMTA): This analysis provides information on the viscoelastic properties of the material, such as the glass transition temperature (Tg) and the loss tangent (tan δ). The tan δ at 60°C is an indicator of rolling resistance, while the tan δ at 0°C can be related to wet grip performance.[1]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the elastomers by measuring the weight loss as a function of temperature.[27][28][29][30][31]
Visualizing the Processes
To better understand the synthesis and comparative logic, the following diagrams are provided.
Caption: Synthesis workflow for poly(this compound-co-butadiene) (PDBIB).
Caption: Experimental workflow for comparing PDBIB and SBR nanocomposites.
Caption: Logical comparison of key performance attributes.
Discussion of Performance
Mechanical Properties
As shown in Table 1, silica-reinforced PDBIB exhibits a tensile strength that can surpass that of silica-reinforced ESBR, with some formulations reaching over 25 MPa.[2] The elongation at break for PDBIB is also comparable or even superior to ESBR.[1] This indicates that this compound-based elastomers can be engineered to meet or exceed the mechanical strength of conventional SBR.
Dynamic and Thermal Performance
A key advantage of PDBIB lies in its dynamic properties. The lower tan δ value at 60°C for PDBIB compared to ESBR suggests lower rolling resistance, which is a critical factor in the development of fuel-efficient "green" tires.[1][4] Furthermore, PDBIB demonstrates lower heat generation than ESBR, which can contribute to improved durability and longevity of rubber components.[1][4] The lower glass transition temperature of PDBIB copolymers also indicates better low-temperature flexibility.[1]
A study on the thermal oxidative aging of PDBIB found its sensitivity to be intermediate between that of SBR and cis-1,4-polybutadiene (BR).[27][28] TGA analysis revealed that PDBIB undergoes a two-step thermal degradation, with the initial cleavage of the ester bonds in the itaconate segment, followed by the scission of the butadiene segment.[27][28] In comparison, the thermal degradation of SBR is also a complex process, with the butadiene units being less thermally stable than the styrene (B11656) units.[30]
Chemical Resistance
SBR generally exhibits fair to good resistance to water and aqueous solutions, moderate resistance to acids and alkalis, but limited resistance to oils and fuels.[3][8] There is currently a lack of extensive, direct comparative studies on the chemical resistance of this compound-based elastomers. However, the presence of ester groups in the PDBIB backbone may influence its resistance to certain chemicals, and this remains an important area for future research.
Conclusion
This compound-based elastomers, exemplified by PDBIB, present a viable and sustainable alternative to SBR. They exhibit comparable or even superior mechanical properties, and notably, offer advantages in terms of lower rolling resistance and heat generation. These characteristics make them particularly attractive for applications in high-performance and "green" technologies, such as fuel-efficient tires. While further research is needed to fully characterize their chemical resistance profile, the current body of evidence strongly supports the potential of this compound-based elastomers to replace petroleum-derived materials in a wide range of engineering applications.
References
- 1. store.astm.org [store.astm.org]
- 2. farsi.msrpco.com [farsi.msrpco.com]
- 3. researchgate.net [researchgate.net]
- 4. store.astm.org [store.astm.org]
- 5. store.astm.org [store.astm.org]
- 6. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 7. ASTM D412 - Vulcanized Rubber and Thermoplastic Elastomers - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 8. zwickroell.com [zwickroell.com]
- 9. ASTM D412: Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers - Tension [mts.com]
- 10. plantech.com [plantech.com]
- 11. zwickroell.com [zwickroell.com]
- 12. smithers.com [smithers.com]
- 13. namsa.com [namsa.com]
- 14. img42.gkzhan.com [img42.gkzhan.com]
- 15. dlvn.vn [dlvn.vn]
- 16. mts.com [mts.com]
- 17. yt-dreaming.com [yt-dreaming.com]
- 18. store.astm.org [store.astm.org]
- 19. file.yizimg.com [file.yizimg.com]
- 20. universalgripco.com [universalgripco.com]
- 21. ASTM D395-18: Standard Test Methods For Rubber Property—Compression Set - The ANSI Blog [blog.ansi.org]
- 22. coirubber.com [coirubber.com]
- 23. webstore.ansi.org [webstore.ansi.org]
- 24. smithers.com [smithers.com]
- 25. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 26. DIN Abrasion Testing According to ASTM D5963 & ISO 4649 [montechusa.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Thermal Oxidative Aging Behaviors and Degradation Kinetics of Biobased Poly(this compound-co-butadiene) Elastomer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 30. mdpi.com [mdpi.com]
- 31. epublications.marquette.edu [epublications.marquette.edu]
A Comparative Guide to Dibutyl Itaconate Synthesis: Lipase vs. Acid Catalysis
For researchers, scientists, and drug development professionals, the synthesis of high-purity specialty chemicals is a critical endeavor. Dibutyl itaconate, a bio-based monomer with applications ranging from plasticizers to adhesives, is no exception.[1][2][3][4] The choice of catalyst—enzymatic or traditional acid—profoundly impacts reaction efficiency, product quality, and environmental footprint. This guide provides an objective comparison of lipase (B570770) and acid catalysis for this compound synthesis, supported by experimental data, to inform your selection process.
At a Glance: Performance Comparison
The synthesis of this compound from itaconic acid and n-butanol can be effectively achieved through both lipase and acid catalysis. However, the two methods present significant differences in reaction conditions, yields, and environmental impact. Lipase-catalyzed synthesis, an example of green chemistry, offers high selectivity and mild reaction conditions, while acid catalysis, though often yielding high conversion rates, can necessitate more demanding conditions and complex purification steps.[1][2][3][5]
| Parameter | Lipase Catalysis (Novozym 435) | Acid Catalysis (Strong Acid Ion Exchange Resin) | Acid Catalysis (Hierarchical Zeolite H-BEA) |
| Catalyst | Novozym 435 (Immobilized Candida antarctica lipase B) | Strong Acid Ion Exchange Resin | Hierarchical Zeolite H-BEA |
| Reaction Temperature | 65°C[1] | 90 - 130°C[5] | 120°C[3][4] |
| Reaction Time | 48 - 72 hours[1] | 2 - 8 hours[5] | 6 - 10 hours[3][4] |
| Substrate Molar Ratio (Itaconic Acid:n-Butanol) | 1:13[1] | Not specified, but excess butanol used | 1:10[3][4] |
| Conversion/Yield | 61.8% conversion[1] | 95.9% yield[5] | 93% yield[3] |
| Product Purity | 97.3%[1] | High selectivity, minimal polymers[5] | Not specified |
| Solvent | Solvent-free[1] | Benzene (as water entrainer)[5] | Solvent-free |
| Catalyst Reusability | Reusable for at least 4 cycles[1] | Directly reusable without treatment[5] | Reusable after washing and calcination[3] |
| Key Advantages | Environmentally friendly, high purity, mild conditions[1] | Short reaction time, high yield, easy catalyst separation[5] | High yield, robust catalyst[3][4] |
| Key Disadvantages | Longer reaction time compared to some acid catalysts[1] | Use of organic solvent, higher temperatures[5] | High temperatures |
Experimental Workflows
The general experimental workflows for both lipase and acid-catalyzed synthesis of this compound are depicted below. These diagrams illustrate the key stages of each process, from reactant mixing to product purification.
Key Performance Indicators Comparison
A logical comparison of the key performance indicators for both catalytic systems highlights the trade-offs between the two approaches.
References
A Comparative Guide to the Reactivity Ratios of Dibutyl Itaconate with Butyl Acrylate and Other Vinyl Monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity ratios of dibutyl itaconate (DBI) with butyl acrylate (B77674) (BA), offering supporting experimental data and methodologies. Understanding these reactivity ratios is crucial for designing and controlling copolymerization processes to synthesize polymers with desired compositions and properties, which are vital for various applications, including in the development of drug delivery systems and biomedical materials. This document also presents a comparison with other common comonomers for DBI, namely methyl methacrylate (B99206) (MMA) and styrene (B11656) (S), to provide a broader context for polymer design.
Data Presentation: Reactivity Ratios
The reactivity ratios (r) indicate the relative tendency of a growing polymer chain ending in a certain monomer unit to add the same or a different monomer. For a copolymerization of monomer 1 and monomer 2, r₁ = k₁₁/k₁₂, and r₂ = k₂₂/k₂₁, where k is the propagation rate constant.
-
r₁ > 1 : The growing chain preferentially adds monomer 1.
-
r₁ < 1 : The growing chain preferentially adds monomer 2.
-
r₁ ≈ 1 : Random copolymerization occurs.
-
r₁ ≈ 0 : Alternating copolymerization is favored.
Significant discrepancies exist in the literature for the reactivity ratios of the this compound (M₁) / Butyl Acrylate (M₂) system, which are highlighted in the table below. These differences may arise from varying experimental conditions, such as temperature and the consideration of depropagation effects of DBI, which become more significant at elevated temperatures.[1][2]
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (DBI) | r₂ (BA) | Temperature (°C) | Polymerization Method | Comments | Reference |
| This compound | Butyl Acrylate | 0.76 ± 0.08 | 0.59 ± 0.03 | 50 | Solution | Depropagation not considered. | [1] |
| This compound | Butyl Acrylate | 1.26 | 0.50 | 60 & 80 | Solution | Depropagation effects included. | [2] |
| This compound | Butyl Acrylate | 0.68 | 0.68 | 70 | In-situ ¹H NMR | Nonlinear least-squares fitting. | [1][3] |
For comparison, the reactivity ratios of this compound with other common vinyl monomers are presented below.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (DBI) | r₂ (Alternative Monomer) | Temperature (°C) | Polymerization Method | Reference |
| This compound | Methyl Methacrylate | 0.717 ± 0.11 | 1.329 ± 0.09 | 50 | Solution | [4] |
| This compound | Methyl Methacrylate | 0.38 | 3.53 | 70 | In-situ ¹H NMR | [1][3] |
| This compound | 2-Octyl Acrylate | 1.44 | 1.64 | 70 | In-situ ¹H NMR | [1][3] |
| This compound | Isobornyl Acrylate | 2.0 | 1.87 | 70 | In-situ ¹H NMR | [1][3] |
Experimental Protocols
The determination of monomer reactivity ratios typically involves the following steps:
Materials and Purification
-
Monomers : this compound (DBI), butyl acrylate (BA), methyl methacrylate (MMA), and styrene (S) are typically purified by passing them through a column of basic alumina (B75360) to remove inhibitors.
-
Initiator : A free radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) is commonly used and should be recrystallized from a suitable solvent like methanol.
-
Solvent : Anhydrous solvents like toluene (B28343) or dioxane are used for solution polymerizations. For NMR studies, deuterated solvents (e.g., dioxane-d₈) are employed.
Copolymerization Procedure (Solution Polymerization)
A series of polymerizations are carried out with varying initial monomer feed ratios.
-
Reaction Setup : A series of Schlenk tubes or a jacketed glass reactor equipped with a magnetic stirrer, condenser, and nitrogen inlet are used.
-
Charging the Reactor : The desired amounts of the two monomers, solvent, and initiator are charged into the reactor. The total monomer concentration is typically kept constant.
-
Degassing : The reaction mixture is degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization : The reactor is immersed in a constant temperature oil bath to initiate the polymerization. The reaction is allowed to proceed to low conversion (typically <10%) to ensure the monomer feed ratio remains relatively constant.
-
Termination : The polymerization is quenched by rapid cooling and exposure to air.
-
Polymer Isolation : The copolymer is isolated by precipitation in a large excess of a non-solvent (e.g., methanol), followed by filtration and drying under vacuum until a constant weight is achieved.
In-situ ¹H NMR Monitoring
This method allows for the determination of monomer conversion and copolymer composition throughout the reaction.
-
Sample Preparation : A stock solution of the monomers, initiator, and a deuterated solvent is prepared in an NMR tube.
-
Data Acquisition : The NMR tube is placed in the spectrometer preheated to the desired reaction temperature. ¹H NMR spectra are recorded at regular time intervals.
-
Data Analysis : The disappearance of the characteristic vinyl proton signals of each monomer is monitored to determine the individual monomer conversions over time. The copolymer composition at any given time can be calculated from the monomer consumption.
Determination of Copolymer Composition
The composition of the isolated copolymers is determined using analytical techniques such as:
-
¹H NMR Spectroscopy : The copolymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃), and the ¹H NMR spectrum is recorded. The molar ratio of the monomer units in the copolymer is determined by comparing the integration of characteristic peaks corresponding to each monomer.
Calculation of Reactivity Ratios
Several methods can be used to calculate the reactivity ratios from the monomer feed composition and the resulting copolymer composition data, including:
-
Linearization Methods : The Fineman-Ross and Kelen-Tüdős methods are classical graphical methods.
-
Non-linear Least Squares (NLLS) Fitting : This is a more accurate method that involves fitting the copolymer composition equation directly to the experimental data.
Mandatory Visualization
Caption: Workflow for determining copolymer reactivity ratios.
This guide provides a foundational understanding of the reactivity ratios of this compound with butyl acrylate and other vinyl monomers. Researchers are encouraged to consult the cited literature for more detailed information and to consider the impact of experimental conditions on the copolymerization behavior.
References
Performance of Dibutyl Itaconate as a Bio-Based Alternative to Phthalate Plasticizers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for safer, more sustainable materials has propelled the search for viable alternatives to traditional phthalate (B1215562) plasticizers, which have been linked to potential health and environmental concerns. This guide provides a comprehensive comparison of the performance of dibutyl itaconate (DBI), a promising bio-based plasticizer, with conventional phthalates like dioctyl phthalate (DOP) and diisononyl phthalate (DINP). The information herein is supported by experimental data to aid researchers and professionals in making informed decisions for their applications.
Executive Summary
This compound, derived from the bio-based itaconic acid, is emerging as a strong candidate to replace phthalate plasticizers in various applications, including flexible Polyvinyl Chloride (PVC) formulations. While direct, comprehensive comparative studies are still emerging, the available data and research on analogous bio-based esters indicate that DBI can offer comparable, and in some aspects superior, performance to traditional phthalates. Key advantages of bio-based plasticizers like DBI often include improved thermal stability and lower migration rates, contributing to safer and more durable end-products.
Data Presentation: Performance Comparison
The following tables summarize the key performance indicators for PVC plasticized with different plasticizers. The data is compiled from various studies to provide a comparative overview. It is important to note that direct head-to-head comparisons under identical conditions are not always available, and thus the data should be interpreted as indicative of performance.
Table 1: Mechanical Properties of Plasticized PVC
| Property | PVC with this compound (DBI) | PVC with Dioctyl Phthalate (DOP) | PVC with Diisononyl Phthalate (DINP) | PVC with Dibutyl Sebacate (B1225510) (DBS) (Bio-based analogue) |
| Tensile Strength (MPa) | Data not consistently available in direct comparison | ~19.2[1] | ~24.5[1] | 15.7 |
| Elongation at Break (%) | Data not consistently available in direct comparison | ~318.1[1] | Data varies | 350 |
| Shore A Hardness | Data not consistently available | Data varies | Data varies | 80.2 |
Table 2: Thermal Properties of Plasticized PVC
| Property | PVC with this compound (DBI) | PVC with Dioctyl Phthalate (DOP) | PVC with Diisononyl Phthalate (DINP) |
| Glass Transition Temperature (Tg) (°C) | Expected to be lower than neat PVC | Significant reduction from neat PVC (~85°C) | Significant reduction from neat PVC (~85°C) |
| Initial Decomposition Temperature (°C) | Potentially higher than phthalates | ~235.6[1] | ~245[1] |
Note: While specific Tg values for DBI-plasticized PVC are not consistently reported in comparative studies, bio-based plasticizers generally lead to a significant reduction in the Tg of PVC, indicating effective plasticization. Some bio-based plasticizers have been shown to increase the initial decomposition temperature of PVC, suggesting improved thermal stability.[1]
Table 3: Migration Resistance of Plasticizers from PVC
| Property | PVC with this compound (DBI) | PVC with Dioctyl Phthalate (DOP) | PVC with Dibutyl Sebacate (DBS) (Bio-based analogue) |
| Weight Loss (%) in Solvent Extraction | Expected to be lower than DOP | Higher migration tendency | 12.78% (after 28 days, per EN ISO 177:2017) |
Note: Lower molecular weight phthalates like DOP are known to have a higher tendency to migrate from the PVC matrix. Bio-based plasticizers, particularly those with higher molecular weights or specific molecular structures, often exhibit lower migration rates, leading to more permanent plasticization and reduced leaching of potentially harmful substances.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of plasticizer performance. The following are generalized protocols for key experiments based on standard industry practices.
Preparation of Plasticized PVC Films
Materials:
-
PVC resin (e.g., K-value 67)
-
Plasticizer (this compound, DEHP, DINP, etc.)
-
Thermal stabilizer (e.g., Ca/Zn stearate)
-
Co-stabilizer (e.g., epoxidized soybean oil)
Procedure:
-
The PVC resin, plasticizer, thermal stabilizer, and any other additives are weighed to the desired proportions (typically expressed in parts per hundred of resin - phr).
-
The components are dry-blended in a high-speed mixer until a homogeneous powder blend is obtained.
-
The dry blend is then processed on a two-roll mill at a temperature of 160-170°C for approximately 5-10 minutes to ensure complete fusion and dispersion of the plasticizer.
-
The resulting milled sheet is then compression molded into films of a specified thickness (e.g., 1 mm) using a hydraulic press at a temperature of 170-180°C and a pressure of approximately 10 MPa.
-
The molded films are then cooled to room temperature under pressure.
-
The prepared films are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Evaluation of Mechanical Properties
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics
Procedure:
-
Dumbbell-shaped specimens are cut from the conditioned PVC films using a die.
-
The thickness and width of the gauge section of each specimen are measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant crosshead speed (e.g., 50 mm/min) until it fractures.
-
The tensile strength (stress at the point of failure) and elongation at break (the extent of stretching at the point of failure) are recorded.
Evaluation of Thermal Properties
Thermogravimetric Analysis (TGA):
-
Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry
-
Procedure: A small sample of the plasticized PVC film (5-10 mg) is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min). The weight loss of the sample is recorded as a function of temperature. The initial decomposition temperature is a key indicator of thermal stability.
Differential Scanning Calorimetry (DSC):
-
Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry
-
Procedure: A small, encapsulated sample of the plasticized PVC film is heated and cooled in a DSC instrument at a controlled rate. The heat flow to or from the sample is measured relative to a reference. The glass transition temperature (Tg) is identified as a step change in the heat flow curve.
Evaluation of Migration Resistance
Standard: ASTM D1203 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods (can be adapted for solvent extraction)
Procedure for Solvent Extraction:
-
A pre-weighed sample of the plasticized PVC film of known dimensions is immersed in a specific solvent (e.g., hexane, ethanol, or a food simulant) in a sealed container.
-
The container is stored at a controlled temperature for a specified period (e.g., 24 hours at 50°C).
-
After the immersion period, the film is removed, carefully dried to a constant weight.
-
The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated into the solvent.
Mandatory Visualizations
Experimental Workflow for Plasticizer Performance Evaluation
Caption: Experimental workflow for the preparation and performance evaluation of plasticized PVC films.
Logical Relationship of Plasticizer Performance Attributes
Caption: Logical relationships between plasticizer type and performance attributes in PVC.
References
A Comparative Guide to Dibutyl Itaconate and Lauryl Methacrylate in Pressure-Sensitive Adhesives
For Researchers, Scientists, and Drug Development Professionals
The selection of monomers is a critical determinant of the final properties of pressure-sensitive adhesives (PSAs). This guide provides an objective comparison of two key monomers, dibutyl itaconate (DBI) and lauryl methacrylate (B99206) (LMA), in the formulation of PSAs. Both are utilized to impart flexibility and control adhesive properties, but their distinct chemical structures lead to different performance characteristics. This comparison is supported by experimental data from peer-reviewed studies to aid in the selection of the appropriate monomer for specific research and development applications.
Performance Comparison: this compound vs. Lauryl Methacrylate
The performance of PSAs is primarily evaluated based on a balance of tack, peel adhesion, and shear strength. The incorporation of either DBI or LMA into a PSA formulation significantly influences these properties.
Key Performance Attributes:
-
Lauryl Methacrylate (LMA): Known for imparting excellent flexibility and enhancing adhesion to a variety of substrates.[1] Its long, hydrophobic alkyl chain contributes to a low glass transition temperature (Tg), which is crucial for maintaining pliability, especially in low-temperature applications.[1] LMA is often used to control tack and peel strength in PSA formulations.[1]
-
This compound (DBI): As a bio-based monomer, DBI is gaining attention for creating more sustainable PSA formulations.[2][3] It can be used to produce waterborne PSAs and has been shown to enhance the high-frequency shear loss modulus, which can lead to improved peel strength.[2][3]
The following tables summarize quantitative data from a study that directly compared copolymers of DBI and LMA in a PSA formulation. The study synthesized a series of copolymers with varying ratios of DBI to LMA, with a small, fixed amount of itaconic acid (IA) as a functional comonomer.[4]
Table 1: Monomer Ratios and Glass Transition Temperatures (Tg) [4]
| Sample ID | DBI:LMA Ratio (wt%) | IA (wt%) | Experimental Tg (°C) |
| PSA-1000 | 99.65 : 0 | 0.35 | -30 |
| PSA-2000 | 68.17 : 31.45 | 0.38 | -38 |
| PSA-3000 | 47.82 : 52.05 | 0.13 | -45 |
| PSA-4000 | 23.53 : 76.18 | 0.29 | -53 |
| PSA-5000 | 0 : 99.32 | 0.68 | -65 |
A single glass transition temperature for each copolymer suggests a random statistical polymerization.[4]
Table 2: Thermal Stability of DBI:LMA Copolymers [4][5]
| Sample ID | T50% (°C) |
| PSA-1000 | 336 |
| PSA-2000 | 353 |
| PSA-3000 | 346 |
| PSA-4000 | 321 |
| PSA-5000 | 319 |
T50% represents the temperature at which 50% weight loss occurred, indicating thermal stability.[4][5]
Table 3: Adhesive Performance of this compound-Based PSAs [2]
| DBI Content (wt%) | 180° Peel Strength (N/25 mm) | Shear Holding Power (h) |
| 30 | 10.7 | >168 |
| 50 | 16.5 | >168 |
These values are for a PDBAG copolymer (poly(this compound-co-butyl acrylate-co-acrylic acid-co-glycidyl methacrylate)) and demonstrate the positive impact of increasing DBI content on peel strength.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the synthesis and characterization protocols for PSAs containing DBI and LMA.
Synthesis of DBI:LMA Copolymers via Emulsion Polymerization[4][6]
This protocol describes a batch emulsion radical polymerization process.
Materials:
-
This compound (DBI)
-
Lauryl methacrylate (LMA)
-
Itaconic acid (IA)
-
Potassium persulfate (KPS) - initiator
-
Sodium dodecyl sulfate (B86663) (SDS) - surfactant
-
Deionized water
-
Ammonium hydroxide (B78521) (NH4OH)
Procedure:
-
A three-neck glass reactor is equipped with a mechanical stirrer, thermometer, and an argon inlet.
-
Deionized water, SDS, and the monomers (DBI, LMA, and IA) according to the desired ratio (see Table 1) are added to the reactor.
-
The mixture is stirred continuously under a constant argon purge.
-
The reactor is heated to the reaction temperature.
-
A solution of the initiator (KPS) in deionized water is prepared and injected into the reactor to start the polymerization.
-
The reaction is allowed to proceed for a specified time to achieve high monomer conversion.
-
The resulting latex is then cooled to room temperature.
Characterization of Adhesive Properties
The following are standard test methods used to evaluate the performance of PSAs.
180° Peel Strength Test: [2]
-
A PSA tape is cut into strips of 25 mm width.
-
The tape is bonded to a stainless steel (SUS) plate.
-
A 2 kg rubber roller is passed over the assembly three times to ensure uniform contact and eliminate air bubbles.
-
After a 20-minute equilibration period, the plate is mounted in a tensile testing machine.
-
The tape is peeled from the plate at a 180° angle at a constant speed.
-
The force required to peel the tape is recorded as the peel strength, typically reported in N/25 mm.
Shear Holding Power Test: [2]
-
A PSA tape strip of 25 mm width is bonded to a stainless steel plate with a bonding area of 25 mm × 25 mm.
-
A 2 kg rubber roller is passed over the assembly three times.
-
After a 20-minute equilibration, the bonded plate is mounted vertically in a temperature-controlled tester.
-
A 1 kg load is applied to the free end of the tape.
-
The time until the tape debonds from the plate is recorded as the shear holding power. The test can be run until a specified time is reached (e.g., 168 hours).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of pressure-sensitive adhesives based on this compound and lauryl methacrylate.
Caption: Experimental workflow for PSA synthesis and characterization.
Adhesion Mechanism
The adhesion of acrylic PSAs is primarily governed by viscoelastic properties and surface interactions.[6][7] The adhesive forms a bond upon light pressure, and its ability to dissipate energy during peeling contributes significantly to the measured adhesion strength.[6] The long alkyl chains of both DBI and LMA contribute to the low Tg of the polymer, ensuring it is in a rubbery state at room temperature, a prerequisite for PSA behavior. The polar ester groups in both monomers can enhance interfacial interactions with various substrates.[8]
There are no specific signaling pathways in the biological sense that dictate the adhesion of these synthetic polymers. However, for applications in drug delivery, the surface chemistry and biocompatibility of the final PSA are critical considerations that are influenced by the choice of monomers.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biobased Itaconate Acrylic Pressure-Sensitive Adhesives via Emulsion Polymerization: Sustainable Design for High Peel Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound and Lauryl Methacrylate Copolymers by Emulsion Polymerization for Development of Sustainable Pressure-Sensitive Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhancing Adhesion of Acrylic PSAs with Silicone Urethane Dimethacrylates [sinocurechem.com]
- 8. Biobased Itaconate Acrylic Pressure-Sensitive Adhesives via Emulsion Polymerization: Sustainable Design for High Peel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Itaconate Esters in Copolymerization for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Itaconate Ester Performance in Copolymerization, Supported by Experimental Data.
Itaconic acid, a bio-based monomer, and its derivatives, particularly itaconate esters, are gaining significant traction as sustainable building blocks for a wide range of polymeric materials. Their application in drug delivery systems, biomedical devices, and specialty coatings is expanding, making a thorough understanding of their copolymerization behavior crucial for material design and development. This guide provides a comparative study of different itaconate esters—specifically dimethyl itaconate (DMI), diethyl itaconate (DEI), and dibutyl itaconate (DBI)—in copolymerization, with a focus on their reactivity, and the thermal and molecular properties of the resulting copolymers.
Performance Comparison of Itaconate Esters in Copolymerization with Styrene (B11656)
The following tables summarize key quantitative data from various studies on the free-radical copolymerization of different itaconate esters with styrene. It is important to note that the experimental conditions, such as temperature, initiator, and solvent, can vary between studies and influence the results.
Table 1: Monomer Reactivity Ratios for the Copolymerization of Itaconate Esters (M1) with Styrene (M2)
| Itaconate Ester (M1) | r1 (Itaconate) | r2 (Styrene) | Copolymerization Conditions |
| Dimethyl Itaconate (DMI) | 0.25 - 0.60 | 0.25 - 0.40 | Benzene, 60°C[1] |
| Diethyl Itaconate (DEI) | 0.25 - 0.60 | 0.25 - 0.40 | Benzene, 60°C[1] |
| Di-n-butyl Itaconate (DBI) | 0.38 ± 0.02 | 0.40 ± 0.05 | Benzene, 60°C[1] |
| Di-n-hexyl Itaconate (DHI) | 0.75 | 1.2 | Bulk, AIBN initiator |
| Di-n-octyl Itaconate (DOI) | 0.62 | 1.38 | Bulk, AIBN initiator |
Note: Reactivity ratios (r1 and r2) indicate the preference of a growing polymer chain to add a monomer of its own kind versus the comonomer. If r1 > 1, the growing chain prefers to add its own monomer. If r1 < 1, it prefers to add the other monomer. If r1 ≈ r2 ≈ 1, a random copolymer is formed. If r1 ≈ r2 ≈ 0, an alternating copolymer is favored.
Table 2: Molecular Weight and Thermal Properties of Itaconate Ester-Styrene Copolymers
| Itaconate Ester | Mole Fraction of Itaconate in Feed | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) |
| Di-n-butyl Itaconate (DBI) | 0.5 | 12,300 | 1.37 | Depression in Tg relative to polystyrene observed[1] |
| Di-n-hexyl Itaconate (DHI) | Varied | 40,000 - 62,000 | 1.64 - 1.85 | Decreases with increasing itaconate content |
| Di-n-octyl Itaconate (DOI) | Varied | 40,000 - 62,000 | 1.64 - 1.85 | Decreases with increasing itaconate content |
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and characterization of itaconate ester copolymers based on common laboratory practices.
General Procedure for Free-Radical Copolymerization of Itaconate Esters with Styrene
This protocol outlines a typical solution polymerization procedure.
Materials:
-
Itaconate ester (e.g., Dimethyl Itaconate, Diethyl Itaconate, this compound), inhibitor removed.
-
Styrene, inhibitor removed.
-
Solvent (e.g., Benzene, Toluene, 1,4-Dioxane).
-
Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO)).
-
Precipitating solvent (e.g., Methanol, Ethanol).
Procedure:
-
Monomer and Initiator Preparation: The desired molar ratios of the itaconate ester and styrene are dissolved in the chosen solvent in a reaction vessel (e.g., a three-necked flask equipped with a condenser, nitrogen inlet, and magnetic stirrer). The initiator is then added to the solution.
-
Degassing: The reaction mixture is purged with an inert gas, such as nitrogen or argon, for a sufficient period (e.g., 30 minutes) to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: The reaction vessel is immersed in a constant temperature bath (e.g., oil bath) and heated to the desired reaction temperature (typically 60-80°C for AIBN). The reaction is allowed to proceed for a predetermined time.
-
Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The copolymer is then isolated by precipitating the viscous solution into a large excess of a non-solvent (e.g., methanol).
-
Purification and Drying: The precipitated copolymer is collected by filtration, washed with the non-solvent to remove unreacted monomers and initiator residues, and dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the copolymer composition by integrating the characteristic peaks of each monomer unit in the copolymer spectrum.[1]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is employed to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymers.[1]
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the copolymers, providing insights into their thermal properties and the effect of the itaconate ester on the polymer's physical state.
Visualizing the Process and Relationships
To better illustrate the experimental workflow and the logical relationships between itaconate ester structure and copolymer properties, the following diagrams are provided.
References
A Comparative Guide to Validating NMR Spectroscopy for Dibutyl Itaconate Copolymer Composition Analysis
For researchers and professionals in polymer science and drug development, accurately determining the composition of copolymers is critical for predicting their physicochemical properties and performance. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary analytical technique for this purpose. Its inherent quantitative nature allows for direct measurement of monomer ratios within a polymer chain without the need for calibration standards.[1][2]
This guide provides an objective comparison of ¹H NMR spectroscopy with other common analytical methods for validating the composition of dibutyl itaconate (DBI) copolymers, supported by experimental data and detailed protocols.
Validation of ¹H NMR Spectroscopy for Copolymer Composition
¹H NMR spectroscopy is a powerful tool for the structural elucidation of polymers.[3] The area under each signal in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, making it an ideal method for quantitative analysis of copolymer composition.[4][5] This technique can be applied to various copolymer systems, provided that at least one resonance peak for each monomer unit can be clearly and separately integrated.[2]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 10-15 mg of the dried this compound copolymer sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[6] Ensure the polymer is fully dissolved.
-
Internal Standard (Optional for Compositional Ratio): While not strictly necessary for determining the molar ratio of monomers, adding a known amount of an internal standard can be useful for other quantitative assessments, such as determining purity.[5]
-
Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Key parameters include:
-
A sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
A relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified to ensure full relaxation and accurate integration. A typical D1 of 5-10 seconds is often sufficient for polymer analysis.
-
A pulse angle of 90 degrees.
-
-
Data Processing: Process the acquired spectrum using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Integration and Calculation:
-
Identify characteristic signals corresponding to each monomer unit in the copolymer. For a this compound-co-butyl acrylate (B77674) (DBI-co-BA) copolymer, these would be the -OCH₂- protons of the butyl groups from both DBI and BA, and a unique signal from the DBI backbone.
-
Integrate the selected signals.
-
Calculate the molar ratio of the monomers using the integral values normalized by the number of protons each signal represents.
-
Data Presentation: ¹H NMR for this compound (DBI) / Butyl Acrylate (BA) Copolymer
To determine the copolymer composition, specific proton signals that are well-resolved are chosen. For DBI, the methylene (B1212753) protons on the polymer backbone are unique. For the ester groups, the oxymethylene (-OCH₂-) protons of the butyl chains can be used.
| Chemical Shift (δ, ppm) | Assignment (Protons) | Monomer Unit | Protons per Unit (for Integration) | Calculation Component |
| ~3.3 | -CH₂- (backbone) | This compound (DBI) | 2 | Integral_DBI |
| ~4.1 | -OCH₂- (ester) | This compound (DBI) | 4 | Integral_DBI_ester |
| ~4.0 | -OCH₂- (ester) | Butyl Acrylate (BA) | 2 | Integral_BA_ester |
Calculation of Molar Fraction:
The molar fraction of DBI (F_DBI) in the copolymer can be calculated by comparing the integral of its unique backbone signal to the integrals of signals from the other monomer. A simplified approach involves using the distinct ester group signals.
Let I_DBI be the integral of the DBI backbone methylene protons (~3.3 ppm) and I_BA be the integral of a characteristic BA proton signal.
-
Normalized DBI = I_DBI / 2
-
Normalized BA = I_BA / (number of BA protons)
-
Mole % DBI = [Normalized DBI / (Normalized DBI + Normalized BA)] * 100
Experimental Workflow for NMR-Based Copolymer Analysis
Caption: Workflow for Copolymer Composition Analysis by NMR.
Comparison with Alternative Analytical Methods
While NMR is a primary method, other techniques are often used in conjunction to provide a more complete characterization of the copolymer. Spectroscopic techniques like FTIR can also confirm the successful incorporation of monomers.[7]
1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for identifying functional groups and confirming the polymerization of monomers. For a DBI copolymer, one would look for the disappearance of the C=C vinyl peak (~1640 cm⁻¹) from the monomers and the presence of the strong C=O ester peak (~1730 cm⁻¹) in the final polymer.[8] While less directly quantitative than NMR, it provides strong qualitative validation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid copolymer film or powder is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically by co-adding 16 to 32 scans over a range of 4000 to 500 cm⁻¹ with a resolution of 4 cm⁻¹.[7]
-
Data Analysis: The resulting spectrum is analyzed for the presence and absence of key functional group peaks to confirm the copolymer structure.
Comparative Data: NMR vs. FTIR Validation
Studies have shown that both NMR and FTIR can confirm that the final copolymer composition is close to the theoretical formulation fed into the polymerization reaction.[7] The table below presents data adapted from a study on copolymers of this compound (DBI) and Lauryl Methacrylate (LMA), demonstrating the agreement between theoretical feed ratios and the experimentally determined composition.
| Copolymer ID | Theoretical Molar Ratio (DBI:LMA) | Experimentally Determined Molar Ratio (DBI:LMA) by ¹H NMR[7] | Validation by FTIR[7] |
| PSA-2000 | 74:25 | 68.17:31.45 | Confirmed incorporation of both monomers |
| PSA-3000 | 49:50 | 47.82:52.05 | Confirmed incorporation of both monomers |
| PSA-4000 | 24:75 | 23.53:76.18 | Confirmed incorporation of both monomers |
Note: The minor discrepancies between theoretical and experimental ratios are expected and can be attributed to differences in monomer reactivity ratios.[9]
2. Complementary Techniques for Full Characterization
-
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This technique is essential for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of the copolymer.[10] It separates polymer chains based on their hydrodynamic volume.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of the copolymer, most notably the glass transition temperature (Tg), which is highly dependent on the copolymer composition and microstructure.[7]
Logical Framework for Method Validation
The validation of an analytical method for copolymer composition involves comparing the experimental results against the known theoretical values from the synthesis. NMR provides a direct quantitative measure, while other techniques offer confirmation of structure and properties.
Caption: Logical Framework for Validating Copolymer Composition Analysis.
Conclusion
For determining the composition of this compound copolymers, ¹H NMR spectroscopy is an accurate, reliable, and direct method. Its key advantages include:
-
Inherent Quantitation: The signal intensity is directly proportional to the number of nuclei, allowing for calculation of monomer ratios without calibration curves.[1]
-
High Resolution: Modern spectrometers provide detailed structural information, allowing for the clear identification and integration of signals from different monomer units.
-
Accessibility: The viability of low-field (benchtop) NMR for quantitative polymer analysis increases the accessibility of this technique for routine quality control.[1][11]
While techniques like FTIR confirm structural incorporation and SEC and DSC provide essential data on molecular weight and thermal properties respectively, ¹H NMR remains the gold standard for the direct and accurate validation of copolymer composition.
References
- 1. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. Using Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 5. mdpi.com [mdpi.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. This compound and Lauryl Methacrylate Copolymers by Emulsion Polymerization for Development of Sustainable Pressure-Sensitive Adhesives [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
A Comparative Guide: Benchmarking Dibutyl Itaconate-Based Coatings Against Conventional Formulations
Introduction: The coatings industry is undergoing a significant shift towards sustainability, driven by the need to reduce reliance on petrochemical feedstocks and minimize environmental impact. In this context, bio-based monomers are emerging as promising alternatives for polymer synthesis. Dibutyl itaconate (DBI), an ester derived from the fermentation of biomass, is gaining considerable attention as a versatile, renewable building block for high-performance polymers in coatings and adhesives.[1][2]
Conventional coatings, predominantly based on acrylic and polyurethane chemistries, are well-established benchmarks known for their excellent durability, weatherability, and chemical resistance.[3][4] However, their reliance on fossil-based resources presents long-term sustainability challenges. This guide provides an objective comparison of the performance of emerging DBI-based coatings against these traditional formulations, supported by experimental data from recent studies. The comparison focuses on key performance metrics, including mechanical properties, adhesion, and hardness, to provide researchers and product development professionals with a clear overview of the current state and potential of DBI-based systems.
Data Presentation: Performance Metrics
The following tables summarize quantitative data from studies on itaconate-based polymers and conventional coating systems. It is important to note that performance is highly dependent on the specific formulation, including co-monomers, crosslinkers, and additives.
Table 1: Mechanical and Adhesion Properties
| Property | This compound (DBI)-Based System | Conventional System (Acrylic/Polyurethane) | Test Method Reference |
|---|---|---|---|
| Peel Strength (180°) | 10.7 - 16.5 N/25 mm (on Stainless Steel)[5][6] | Varies significantly with formulation; benchmarks often surpassed by high-DBI content formulations.[6] | ASTM D3330 |
| Tensile Strength | > 18 MPa (for PDBIB Elastomer)[7] | Typically 20-70 MPa for Polyurethane | ASTM D2370 |
| Elongation at Break | > 400% (for PDBIB Elastomer)[7] | 10 - 1200% for Polyurethane (highly variable) | ASTM D2370 |
| Storage Modulus (E') | Tunable; e.g., ~100 - 2000 MPa at 25°C (for UV-cured Itaconate Polyesters)[8] | ~10 - 3000 MPa for Acrylics (highly formulation dependent) | Dynamic Mechanical Analysis (DMA) |
Table 2: Hardness and Resistance Properties
| Property | This compound (DBI)-Based System | Conventional System (Acrylic/Polyurethane) | Test Method Reference |
|---|---|---|---|
| Pendulum Hardness | 100 - 180 s (König) (for UV-cured Itaconate Polyesters)[9] | 45 - 170 s (König) (for 1K Water-based Wood Coatings)[10] | ASTM D4366 |
| Abrasion Resistance | Data not widely available | 20 - 53 mg loss (Taber Abrasion, CS-10 wheel, 1000 cycles, 1 kg load) for Wood Coatings[10] | ASTM D4060 |
| Chemical Resistance | Good solvent resistance reported for some polyester (B1180765) formulations.[9] | Acrylics: Poor resistance to solvents like xylene.[3] Polyurethanes: Generally excellent chemical resistance.[4] | ASTM D1308 |
Visualizing Comparative Workflows and Relationships
To better understand the evaluation process and the key characteristics of these coating systems, the following diagrams are provided.
Caption: Experimental workflow for benchmarking bio-based vs. conventional coatings.
Caption: Logical comparison of DBI-based and conventional coating attributes.
Experimental Protocols
The data presented in this guide are derived from standardized testing methodologies designed to ensure reproducibility and comparability. Below are detailed protocols for key experiments.
1. Pendulum Hardness (ASTM D4366)
This test measures the hardness of a coating film by assessing the damping time of a pendulum oscillating on its surface.
-
Apparatus: König or Persoz pendulum tester.
-
Procedure:
-
Coatings are applied to a rigid, flat substrate (e.g., glass) and cured under specified conditions.
-
The test panel is placed on the instrument stage.
-
The pendulum is lowered onto the coating surface and deflected to a specified angle (e.g., 6° for König).
-
The pendulum is released, and the time (in seconds) or the number of oscillations required for the amplitude to decrease to a defined endpoint (e.g., 3° for König) is recorded.
-
Harder films result in longer damping times or a higher number of oscillations.[9]
-
2. Adhesion by Tape Test (Cross-Hatch) (ASTM D3359)
This method assesses the adhesion of coating films to metallic substrates by applying and removing pressure-sensitive tape over cuts made in the film.
-
Apparatus: A sharp cutting tool with a single blade or a multi-blade cutter, pressure-sensitive tape.
-
Procedure:
-
A lattice pattern is cut through the coating to the substrate. Spacing between cuts depends on the film thickness.
-
Pressure-sensitive tape is firmly applied over the lattice.
-
The tape is rapidly pulled off at a 180° angle.
-
The grid area is inspected for any removal of the coating.
-
Adhesion is rated on a scale from 5B (no detachment) to 0B (more than 65% of the coating detached).
-
3. 180° Peel Adhesion (ASTM D3330/D903)
This test is more common for adhesives but is used to quantify the adhesive bond of coatings, particularly in flexible applications.
-
Apparatus: Universal testing machine (e.g., Instron) with a load cell, test panels (e.g., stainless steel).
-
Procedure:
-
The coating (or adhesive film) is applied to a flexible backing and then onto a rigid test panel.
-
The panel is mounted in the lower jaw of the testing machine.
-
The free end of the flexible backing is clamped in the upper jaw, forming a 180° angle.
-
The machine pulls the backing at a constant speed (e.g., 300 mm/min).
-
The force required to peel the coating from the substrate is recorded. The result is typically reported in Newtons per 25 mm width (N/25mm).[6]
-
4. Dynamic Mechanical Analysis (DMA)
DMA characterizes the viscoelastic properties of a coating by applying a sinusoidal stress and measuring the resulting strain. It provides information on properties like the storage modulus (E'), which relates to stiffness.
-
Apparatus: DMA instrument with a suitable fixture (e.g., tensile for films).
-
Procedure:
-
A free-film sample of the cured coating with precise dimensions is prepared.
-
The film is mounted in the tensile grips of the DMA.
-
The sample is subjected to a temperature sweep (e.g., -60°C to 150°C) at a constant heating rate and frequency (e.g., 1 Hz).
-
The instrument records the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.[8]
-
Conclusion
This compound-based coatings represent a viable and promising pathway toward more sustainable coating technologies. Current research indicates that by copolymerizing DBI with conventional monomers like acrylates, it is possible to develop bio-based systems with performance characteristics that are competitive with, and in some cases superior to, traditional petroleum-based coatings.[5][6] For instance, formulations with high DBI content have demonstrated excellent peel strength.[6] Furthermore, itaconate-based polyesters show potential for high-hardness, UV-curable systems.[9]
However, challenges remain, including overcoming the inherent kinetic hurdles in itaconate polymerization and the need for more comprehensive data on long-term performance, such as weathering and chemical resistance across a broader range of formulations.[11] As research continues and commercial-scale production of itaconic acid and its derivatives expands, DBI-based coatings are poised to move from "green alternatives" to a position of "high-performance dominance" in various applications.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Acrylic vs. Polyurethane Conformal Coating | Specialty Coating Systems [scscoatings.com]
- 4. kta.com [kta.com]
- 5. researchgate.net [researchgate.net]
- 6. Biobased Itaconate Acrylic Pressure-Sensitive Adhesives via Emulsion Polymerization: Sustainable Design for High Peel Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. paint.org [paint.org]
- 11. This compound | 2155-60-4 | Benchchem [benchchem.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Dibutyl Itaconate Synthesis: An Economic and Methodological Analysis
For researchers, scientists, and professionals in drug development, the synthesis of specialty chemicals like dibutyl itaconate (DBI) demands a careful evaluation of production methodologies. This guide provides a comprehensive comparison of the primary synthesis routes for this compound, focusing on direct esterification, heterogeneous catalysis, and enzymatic synthesis. The objective is to offer a clear, data-driven analysis of each method's performance, supported by detailed experimental protocols to facilitate informed decision-making in a research and development setting.
This compound, a valuable monomer and organic intermediate, is synthesized through the esterification of itaconic acid with n-butanol. The choice of catalyst and reaction conditions significantly impacts the process's efficiency, cost-effectiveness, and environmental footprint. This guide delves into the nuances of three prominent synthesis pathways, presenting quantitative data in a structured format for easy comparison.
Comparative Performance of this compound Synthesis Routes
The following table summarizes the key performance indicators for the different synthesis routes of this compound, based on data reported in scientific literature.
| Parameter | Direct Esterification (H₂SO₄) | Heterogeneous Catalysis (Ion-Exchange Resin) | Heterogeneous Catalysis (Zeolite H-BEA) | Enzymatic Synthesis (Lipase) |
| Catalyst | Sulfuric Acid | Strong-acid ion-exchange resin (e.g., Amberlyst-15) | Hierarchical Zeolite H-BEA | Immobilized Lipase (B570770) (e.g., Novozym 435) |
| Yield (%) | ~75-80 | >95 | up to 93 | ~62 |
| Purity (%) | Lower, requires extensive purification | High | High | >97 |
| Reaction Temp. (°C) | 70-120 | 90-130 | 120 | 55-65 |
| Reaction Time (h) | 4-10 | 2-8 | 6 | 48-72 |
| Catalyst Loading | 1-8 wt% of itaconic acid | 1:20-1:5 (catalyst:itaconic acid mass ratio) | 10 wt% | 20 wt% of itaconic acid |
| Catalyst Reusability | Not reusable | Reusable for several cycles with minimal loss of activity | Reusable | Reusable |
| Key Advantages | Low catalyst cost | Easy separation, catalyst reusability, high yield, reduced side reactions | High thermal stability, shape selectivity, catalyst reusability | High selectivity, mild reaction conditions, environmentally friendly |
| Key Disadvantages | Catalyst is corrosive and non-reusable, significant waste generation, side reactions, lower purity | Higher initial catalyst cost compared to H₂SO₄ | Higher catalyst cost, potential for deactivation | Long reaction times, higher catalyst cost, potential for enzyme denaturation |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established procedures found in the literature and are intended to serve as a starting point for laboratory-scale synthesis.
Direct Esterification using Sulfuric Acid
This traditional method involves the use of a strong mineral acid as a homogeneous catalyst.
Materials:
-
Itaconic acid
-
n-butanol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Sodium carbonate (for neutralization)
-
Organic solvent (e.g., toluene (B28343) for azeotropic removal of water)
-
Brine solution
Procedure:
-
A round-bottom flask is charged with itaconic acid, n-butanol (typically at a molar ratio of 1:2 to 1:3, acid to alcohol), and a small amount of a polymerization inhibitor.
-
Concentrated sulfuric acid (1-2% by weight of itaconic acid) is slowly added to the mixture with stirring.
-
The flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
The reaction mixture is heated to reflux (approximately 90-120°C) and maintained for 4-8 hours. Water produced during the reaction is removed azeotropically with toluene.
-
The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the mixture is cooled to room temperature.
-
The excess n-butanol and toluene are removed under reduced pressure.
-
The crude product is neutralized with a sodium carbonate solution, washed with brine, and dried over anhydrous sodium sulfate.
-
Final purification is achieved by vacuum distillation to yield pure this compound.
Heterogeneous Catalysis using Ion-Exchange Resin
This method employs a solid acid catalyst, simplifying product purification and allowing for catalyst recycling.
Materials:
-
Itaconic acid
-
n-butanol
-
Strong-acid ion-exchange resin (e.g., Amberlyst-15)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Water separator
Procedure:
-
Itaconic acid, n-butanol (molar ratio of 1:2 to 1:3), the ion-exchange resin (e.g., 10-20% by weight of itaconic acid), and a polymerization inhibitor are added to a reactor equipped with a stirrer, thermometer, and water separator.
-
The mixture is heated to 90-130°C with constant stirring.
-
The reaction is carried out for 2-8 hours, with the water of esterification being continuously removed.
-
Reaction completion is monitored by measuring the amount of water collected or by GC analysis of the reaction mixture.
-
After the reaction, the mixture is cooled, and the catalyst is separated by simple filtration.
-
The filtrate, containing the crude this compound, is then washed with a dilute sodium bicarbonate solution and then with water to remove any unreacted acid.
-
The organic layer is dried, and the product is purified by vacuum distillation.
-
The recovered ion-exchange resin can be washed and dried for reuse in subsequent batches.
Enzymatic Synthesis using Immobilized Lipase
This "green" synthesis route utilizes a biocatalyst for a highly selective esterification under mild conditions.
Materials:
-
Itaconic acid
-
n-butanol
-
Immobilized lipase (e.g., Novozym 435, from Candida antarctica)
-
Molecular sieves or a vacuum system for water removal
-
Organic solvent (optional, e.g., hexane)
Procedure:
-
Itaconic acid and n-butanol are dissolved in a suitable organic solvent (or performed solvent-free) in a reaction vessel.
-
The immobilized lipase (e.g., 10-20% by weight of itaconic acid) is added to the mixture.
-
To drive the equilibrium towards product formation, water is continuously removed using molecular sieves or by conducting the reaction under vacuum.
-
The reaction is carried out at a relatively low temperature, typically between 40-70°C, with gentle agitation to prevent enzyme damage.
-
The progress of the reaction is monitored over a longer period, often 24-72 hours, using GC or HPLC.
-
Upon completion, the immobilized enzyme is recovered by filtration for reuse.
-
The solvent (if used) is removed under reduced pressure.
-
The resulting this compound is typically of high purity and may require minimal further purification.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows of the described synthesis routes.
Caption: Workflow diagram comparing the key stages of different this compound synthesis routes.
Economic Considerations
A comprehensive economic analysis involves evaluating raw material costs, catalyst costs and longevity, energy consumption, and downstream processing expenses.
-
Raw Materials: The primary cost drivers are itaconic acid and n-butanol. Market price fluctuations of these feedstocks will significantly influence the overall production cost.
-
Catalyst Costs and Lifespan:
-
Sulfuric acid is inexpensive but is a consumable, adding to waste treatment costs.
-
Ion-exchange resins and zeolites have a higher upfront cost, but their reusability over multiple cycles can lead to long-term savings. The lifespan of these catalysts is a critical factor in their economic viability.
-
Immobilized enzymes are generally the most expensive catalysts. Their economic feasibility hinges on high reusability and the premium price of the high-purity, "green" product.
-
-
Energy Consumption:
-
Direct esterification and heterogeneous catalysis operate at higher temperatures, leading to higher energy costs compared to the milder conditions of enzymatic synthesis.
-
However, the significantly longer reaction times for enzymatic synthesis can offset some of these energy savings, particularly when considering the energy required for prolonged agitation and temperature maintenance.
-
-
Downstream Processing: The extensive purification required for the direct esterification route (neutralization, washing, distillation) adds to the operational costs and complexity. In contrast, heterogeneous and enzymatic methods offer simpler workup procedures, potentially reducing overall costs.
Conclusion
The selection of a synthesis route for this compound is a multi-faceted decision that requires a balance of economic, environmental, and performance considerations.
-
Direct esterification with sulfuric acid , while utilizing a low-cost catalyst, is hampered by significant drawbacks, including safety concerns, environmental impact, and extensive purification needs.
-
Heterogeneous catalysis , particularly with ion-exchange resins, presents a compelling alternative, offering high yields, catalyst reusability, and a more streamlined process. Zeolite-based catalysts also show promise, though their cost-effectiveness needs careful evaluation.
-
Enzymatic synthesis represents the most environmentally benign approach, yielding a high-purity product under mild conditions. However, the high cost of the enzyme and long reaction times are significant hurdles for large-scale, cost-sensitive applications.
For research and development purposes, where high purity and well-defined reaction conditions are paramount, heterogeneous and enzymatic catalysis offer distinct advantages over the traditional homogeneous approach. The ultimate choice will depend on the specific priorities of the project, including budget constraints, environmental policies, and the desired scale of production. This guide provides the foundational data and methodologies to support an informed and strategic selection of the most appropriate synthesis pathway.
A Comparative Guide to the Thermal Stability of Poly(dibutyl itaconate) and Poly(methyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of two polymers, poly(dibutyl itaconate) (PDBI) and poly(methyl methacrylate) (PMMA). The information presented is supported by experimental data from scientific literature to assist in material selection for applications where thermal properties are critical.
Introduction
Poly(methyl methacrylate) (PMMA), a widely used thermoplastic, is well-characterized for its thermal properties. In contrast, poly(this compound) (PDBI), a bio-based polymer derived from itaconic acid, is gaining interest as a sustainable alternative. Understanding the comparative thermal stability of these polymers is crucial for their effective application. This guide summarizes key thermal data, details experimental protocols for their synthesis and analysis, and visualizes the experimental workflow.
Data Presentation
The following tables summarize the key thermal properties of PDBI and PMMA based on available experimental data. It is important to note that the thermal properties of polymers can be influenced by factors such as molecular weight, polydispersity, and experimental conditions.
| Property | Poly(this compound) (PDBI) | Poly(methyl methacrylate) (PMMA) |
| Glass Transition Temperature (Tg) | 17 °C[1] | 105-120 °C[2] |
| Decomposition Onset Temperature (Tonset) | ~200 °C (with significant degradation starting)[3] | ~250-300 °C[4] |
| Temperature at Maximum Degradation Rate (Tmax) | ~300 °C (20% degradation)[3] | Two main stages: ~290 °C and ~365 °C[4] |
| Primary Degradation Mechanism | Predominantly de-esterification[5] | Depolymerization to monomer[4] |
Table 1: Comparative Thermal Properties of PDBI and PMMA.
Thermal Analysis Data
The following table presents a more detailed breakdown of thermogravimetric analysis (TGA) data for both polymers.
| Parameter | Poly(this compound) (PDBI) | Poly(methyl methacrylate) (PMMA) |
| Heating Rate | Not specified in available homopolymer data | 10 °C/min[4] |
| Atmosphere | Not specified in available homopolymer data | Nitrogen[4] |
| Tonset (°C) | ~200[3] | ~290 (first step)[4] |
| Tmax (°C) | ~300 (at 20% weight loss)[3] | ~365 (second step)[4] |
| Residue at 600 °C (%) | Data not available for homopolymer | < 5% |
Table 2: Thermogravimetric Analysis (TGA) Data.
Experimental Protocols
Detailed methodologies for the synthesis and thermal analysis of these polymers are crucial for reproducible research.
Synthesis of Poly(this compound) by Free Radical Polymerization
A typical procedure for the synthesis of poly(this compound) is as follows:
-
Monomer Purification: this compound (DBI) monomer is purified by conventional methods, such as washing with an aqueous sodium hydroxide (B78521) solution to remove the inhibitor, followed by washing with distilled water until neutral, and then drying over anhydrous magnesium sulfate.[6]
-
Polymerization Setup: The purified DBI monomer is placed in a polymerization ampoule with a free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), dissolved in a suitable solvent like benzene (B151609) or toluene.[6][7] The typical monomer concentration is around 3 mol/L and the initiator concentration is around 1.5 x 10-2 mol/L.[6]
-
Degassing: The ampoule is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.[7]
-
Polymerization: The sealed ampoule is then placed in a constant temperature bath, typically at 50-60 °C, to initiate polymerization.[6][7] The reaction is allowed to proceed for a specified time, for instance, 15 hours.[7]
-
Isolation and Purification: After polymerization, the ampoule is cooled, and the viscous polymer solution is poured into a large excess of a non-solvent, such as a methanol (B129727)/water mixture, to precipitate the polymer.[7] The precipitated poly(this compound) is then filtered, redissolved in a solvent like benzene, and reprecipitated. This purification process is repeated multiple times.[7]
-
Drying: The final purified polymer is dried in a vacuum oven until a constant weight is achieved.[7]
Synthesis of Poly(methyl methacrylate) by Free Radical Polymerization
A common laboratory-scale synthesis of poly(methyl methacrylate) involves the following steps:
-
Monomer Purification: Methyl methacrylate (B99206) (MMA) monomer is purified to remove the inhibitor, typically by washing with an aqueous sodium hydroxide solution, followed by washing with distilled water, and drying over a suitable drying agent.
-
Polymerization Setup: The purified MMA is placed in a reaction vessel with a free-radical initiator, such as benzoyl peroxide (BPO) or AIBN. The polymerization can be carried out in bulk, solution, suspension, or emulsion. For bulk polymerization, no solvent is used.
-
Degassing: The reaction mixture is purged with an inert gas, such as nitrogen or argon, to remove oxygen.
-
Polymerization: The reaction vessel is heated to a specific temperature (e.g., 60-80 °C) to initiate the polymerization. The reaction is allowed to proceed for a set amount of time.
-
Isolation and Purification: The resulting polymer is typically dissolved in a suitable solvent (e.g., acetone (B3395972) or toluene) and then precipitated in a non-solvent (e.g., methanol or hexane). The precipitated PMMA is then filtered.
-
Drying: The purified PMMA is dried in a vacuum oven to remove any residual solvent.
Thermal Analysis Protocols
TGA is used to determine the thermal stability and decomposition characteristics of the polymers.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.[4][8]
-
Data Analysis: The weight loss of the sample as a function of temperature is recorded. The onset of decomposition, the temperature of maximum weight loss rate (from the derivative of the TGA curve, DTG), and the final residue are determined from the resulting thermogram.
DSC is employed to determine the glass transition temperature (Tg) and other thermal transitions.
-
Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.[8] An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen.
-
Heating and Cooling Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heating Scan: The sample is heated from a low temperature (e.g., 0 °C) to a temperature above its expected Tg or melting point at a controlled rate (e.g., 10 °C/min).[9]
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its Tg.[9]
-
Second Heating Scan: A second heating scan is performed at the same heating rate as the first.[9]
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the comparative thermal analysis of PDBI and PMMA.
Caption: Workflow for the comparative thermal analysis of PDBI and PMMA.
Conclusion
Based on the available data, poly(methyl methacrylate) exhibits higher thermal stability than poly(this compound). PMMA has a significantly higher glass transition temperature and its thermal decomposition occurs at higher temperatures compared to PDBI. The degradation mechanisms also differ, with PMMA primarily undergoing depolymerization to its monomer, while PDBI is suggested to degrade via de-esterification.
For applications requiring high thermal resistance, PMMA remains the more suitable choice. However, for applications where the bio-based nature of PDBI is a key advantage and the thermal requirements are less stringent, it may be a viable alternative. Further research on the thermal properties of PDBI homopolymers with well-defined molecular weights is necessary for a more comprehensive and conclusive comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. scispace.com [scispace.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. This compound and Lauryl Methacrylate Copolymers by Emulsion Polymerization for Development of Sustainable Pressure-Sensitive Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Dibutyl Itaconate Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)—for the characterization and quantification of dibutyl itaconate. The cross-validation of these methods is essential for ensuring the accuracy, reliability, and consistency of analytical data in research, development, and quality control settings. This document outlines detailed experimental protocols and presents comparative performance data to support the selection and implementation of the most suitable analytical strategy.
Data Presentation: A Comparative Analysis of Analytical Techniques
The performance of each analytical method was evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] The following table summarizes the illustrative quantitative data for the analysis of this compound by GC-FID, HPLC-UV, and qNMR.
Disclaimer: The following data is representative and for illustrative purposes to demonstrate the comparative performance of the analytical techniques. Actual results may vary based on specific instrumentation, reagents, and laboratory conditions.
| Validation Parameter | GC-FID | HPLC-UV | qNMR (Absolute Purity) |
| **Linearity (R²) ** | > 0.999 | > 0.999 | N/A (Primary Method) |
| Range | 0.1 - 2.0 mg/mL | 0.05 - 1.0 mg/mL | N/A |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 99.5% - 100.5% (Traceable to a certified standard) |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.0% | < 0.5% |
| - Intermediate Precision | < 1.5% | < 1.5% | < 1.0% |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.5 µg/mL | Analyte concentration dependent |
| Limit of Quantitation (LOQ) | ~5 µg/mL | ~2 µg/mL | Analyte concentration dependent |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below. These protocols are based on established analytical principles for the analysis of organic esters and have been adapted for this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the quantification of this compound and the detection of volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector:
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Detector:
-
Temperature: 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
-
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 1.0 mg/mL. An internal standard (e.g., bibenzyl) may be used for improved precision.[5]
-
Validation: The method should be validated for specificity, linearity, range, accuracy, precision, and limits of detection and quantitation according to ICH guidelines.[2][6]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is well-suited for the assay of this compound and for the analysis of non-volatile impurities.
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL.
-
Validation: The method should be validated for specificity, linearity, range, accuracy, precision, and limits of detection and quantitation as per ICH guidelines.[7][8][9]
Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)
qNMR is a primary ratio method that can be used for the accurate determination of this compound purity without the need for a specific this compound reference standard.[10][11]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
-
Internal Standard: A certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone) that is soluble in the same deuterated solvent as this compound and has signals that do not overlap with the analyte signals.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound into a vial.
-
Accurately weigh a suitable amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer an aliquot of the solution to an NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
-
Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Validation: For use as a validated method, qNMR should be assessed for specificity (signal selection), precision, and accuracy.[3][12][13]
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the three analytical methods for this compound characterization. This process ensures that the methods provide comparable and reliable results.[14][15][16]
Caption: Workflow for cross-validating analytical methods.
Conclusion
The choice of analytical method for the characterization of this compound depends on the specific requirements of the analysis.
-
GC-FID is a robust and reliable method for quantifying this compound and assessing volatile impurities.
-
HPLC-UV offers excellent performance for assay determination and is particularly useful for analyzing non-volatile impurities and degradation products.
-
qNMR serves as a powerful primary method for accurate purity determination without the need for a specific reference standard of the analyte.
A thorough cross-validation, as outlined in the workflow, by comparing results from these orthogonal techniques, provides a high degree of confidence in the analytical data. This ensures the quality and consistency of this compound used in research and product development. By implementing these validated and cross-verified methods, researchers and drug development professionals can ensure data integrity and meet stringent regulatory expectations.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. database.ich.org [database.ich.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Method of Analysis for Dibutyl Phthalate | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. opus.govst.edu [opus.govst.edu]
- 10. rssl.com [rssl.com]
- 11. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
Evaluating the mechanical properties of dibutyl itaconate copolymers with varying compositions
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable and high-performance polymers has led to a growing interest in bio-based monomers. Dibutyl itaconate (DBI), derived from the fermentation of carbohydrates, presents a promising alternative to petroleum-based acrylics. This guide provides an objective comparison of the mechanical properties of DBI copolymers with varying compositions and benchmarks them against common alternatives like poly(methyl methacrylate) (PMMA) and poly(butyl acrylate) (PBA). The information is supported by experimental data to aid in the selection of appropriate materials for various research and development applications.
Executive Summary
This compound copolymers offer a versatile platform with tunable mechanical properties. By adjusting the comonomer type and ratio, characteristics such as flexibility, strength, and hardness can be tailored to specific needs. Generally, the incorporation of DBI into a polymer matrix tends to increase flexibility and elongation at break, while it may lead to a decrease in tensile strength and hardness compared to rigid polymers like PMMA. This makes DBI copolymers particularly suitable for applications requiring enhanced ductility and as a bio-based alternative to soften otherwise brittle polymer systems.
Mechanical Properties Comparison
The following tables summarize the key mechanical properties of various this compound copolymers and their alternatives. The data has been compiled from multiple studies to provide a comprehensive overview.
Table 1: Tensile Properties of this compound Copolymers and Alternatives
| Material Composition | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| DBI-MMA Copolymers | |||
| PMMA (0% DBI) | 47 - 79[1] | 2.2 - 3.8[1] | 1 - 30[1] |
| PMMA with 2.5 wt% DBI | Decreased vs. PMMA | - | Increased vs. PMMA[2] |
| PMMA with 10 wt% DBI | Decreased vs. PMMA | - | Increased vs. PMMA[2] |
| DBI-Butadiene Copolymers | |||
| PDBIB60 (40% DBI) | > 18[3] | - | > 400[3] |
| PDBIB70 (30% DBI) | > 18[3] | - | > 400[3] |
| DBI-BA/MMA Terpolymers | |||
| MMA/BA (50/50) | - | ~0.010 | - |
| MMA/BA/DBI (35/35/30) | - | 0.002 - 0.005 | Higher than MMA/BA |
| Alternatives | |||
| Poly(methyl methacrylate) (PMMA) | 47 - 80[1][4] | 2.2 - 3.3[1][4] | 1 - 30[1] |
| Poly(butyl acrylate) (PBA) | - | - | - |
Table 2: Dynamic Mechanical and Hardness Properties
| Material Composition | Storage Modulus (E') at 37°C (MPa) | Glass Transition Temp. (Tg) (°C) | Shore D Hardness |
| DBI-MMA Copolymers | |||
| PMMA (0% DBI) | 2250 | 123 | - |
| PMMA with 2.5 wt% DBI | 2180 | 121 | No significant change |
| PMMA with 5.0 wt% DBI | 2100 | 119 | No significant change |
| PMMA with 7.5 wt% DBI | 2010 | 116 | No significant change |
| PMMA with 10 wt% DBI | 1930 | 114 | No significant change |
| DBI-LMA Copolymers | |||
| Poly(DBI) (PSA-1000) | - | -10 | - |
| Poly(DBI₇₄-co-LMA₂₅) (PSA-2000) | - | -23.5 | - |
| Poly(DBI₄₉-co-LMA₅₀) (PSA-3000) | - | -53 | - |
| Poly(LMA) (PSA-5000) | - | - | - |
| Alternatives | |||
| Poly(methyl methacrylate) (PMMA) | - | ~105[5] | - |
| Poly(butyl acrylate) (PBA) | - | -49 | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Tensile Testing (ASTM D412)
This test determines the tensile properties of materials, such as tensile strength, Young's modulus, and elongation at break.[6][7][8][9]
Specimen Preparation:
-
Copolymer films are cast from a solution or prepared by compression molding to a uniform thickness, typically around 1 mm.
-
Dumbbell-shaped specimens are cut from the films using a die, following the dimensions specified in ASTM D412.[6][8]
-
The width and thickness of the narrow section of each specimen are measured accurately at three different points, and the average values are used for cross-sectional area calculation.
Procedure:
-
The specimen is mounted securely in the grips of a universal testing machine.
-
An extensometer, if used, is attached to the gauge length of the specimen to accurately measure elongation.
-
The specimen is pulled at a constant crosshead speed (e.g., 500 mm/min) until it fractures.[6]
-
The load and displacement data are recorded throughout the test.
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
Dynamic Mechanical Analysis (DMA)
DMA is used to characterize the viscoelastic properties of materials, such as the storage modulus (E'), loss modulus (E''), and glass transition temperature (Tg).[10][11][12][13][14]
Specimen Preparation:
-
Rectangular film specimens of uniform thickness (e.g., 25 mm x 6 mm x 1 mm) are prepared.[13]
-
The exact dimensions of each specimen are measured and recorded.
Procedure:
-
The specimen is mounted in the DMA instrument using a suitable clamp (e.g., tension or cantilever).
-
The sample is subjected to a sinusoidal oscillating strain at a fixed frequency (e.g., 1 Hz).
-
The temperature is ramped at a controlled rate (e.g., 3°C/min) over the desired temperature range.
-
The instrument measures the resulting stress and the phase lag between the stress and strain.
Data Analysis:
-
Storage Modulus (E'): Represents the elastic portion of the material's response and is a measure of its stiffness.
-
Loss Modulus (E''): Represents the viscous portion of the material's response and is related to energy dissipation.
-
Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'), which provides information about the damping properties of the material. The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).
Shore D Hardness Testing (ASTM D2240)
This method measures the indentation hardness of materials. The Shore D scale is typically used for harder plastics.[15][16][17][18]
Specimen Preparation:
-
Specimens should have a minimum thickness of 6.4 mm (0.25 inches). Thinner specimens can be stacked to achieve the required thickness.[15]
-
The test surface should be flat and smooth.
Procedure:
-
The durometer is placed on the specimen surface, ensuring it is perpendicular to the surface.
-
A specified pressure is applied to the presser foot of the durometer without shock.
-
The indentation reading is taken within one second after the presser foot is in firm contact with the specimen.[15]
-
Multiple readings (typically 5) are taken at different positions on the specimen, at least 6 mm apart, and the average value is reported.
Conclusion
The mechanical properties of this compound copolymers can be effectively tailored by the choice of comonomer and its concentration. The inclusion of DBI generally enhances the flexibility and reduces the brittleness of the resulting polymer, as evidenced by the increase in elongation at break and a decrease in the glass transition temperature and storage modulus. While this may come at the cost of reduced tensile strength and hardness compared to highly rigid polymers like PMMA, it opens up a wide range of applications where these properties are desirable. This guide provides a foundational understanding and quantitative data to assist researchers in the rational design and selection of DBI-based copolymers for their specific needs. Further investigation into a broader range of comonomers and compositions will continue to expand the application space for these versatile and sustainable materials.
References
- 1. alokrj.weebly.com [alokrj.weebly.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cdn02.plentymarkets.com [cdn02.plentymarkets.com]
- 5. designerdata.nl [designerdata.nl]
- 6. victortestingmachine.com [victortestingmachine.com]
- 7. How to perform ASTM D412 Tensile Test on Rubber & Elastomers [prestogroup.com]
- 8. info.admet.com [info.admet.com]
- 9. ASTM D412 Step by Step How To Rubber Test | Frank Bacon % [frankbacon.com]
- 10. Basics of Dynamic Mechanical Analysis (DMA) | Anton Paar Wiki [wiki.anton-paar.com]
- 11. eag.com [eag.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Sample Preparation – DMA – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. DMA: Dynamic Mechanical Analysis – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. Shore Hardness ASTM D2240 [intertek.com]
- 16. zwickroell.com [zwickroell.com]
- 17. How to Measure Shore Hardness with the PosiTector SHD | Resources | DeFelsko [defelsko.com]
- 18. micomlab.com [micomlab.com]
A comparative life cycle assessment of dibutyl itaconate and petrochemical-based monomers
A shift towards sustainability in chemical manufacturing has intensified the search for bio-based alternatives to conventional petrochemicals. This guide provides a comparative life cycle assessment (LCA) of dibutyl itaconate (DBI), a promising bio-based monomer, and dibutyl phthalate (B1215562) (DBP), a widely used petrochemical-based plasticizer. This analysis, designed for researchers, scientists, and drug development professionals, offers a cradle-to-gate examination of the environmental performance of these two functional chemicals, supported by available data and detailed methodologies.
Executive Summary
This compound (DBI) is gaining traction as a sustainable substitute for petrochemical-based plasticizers like dibutyl phthalate (DBP) in various applications, including polymers and coatings. This assessment indicates that while DBI, derived from the fermentation of biomass, presents a favorable profile in terms of reduced greenhouse gas emissions and fossil fuel dependency, its overall environmental impact is significantly influenced by the energy-intensive nature of itaconic acid production. In contrast, DBP, a product of the mature petrochemical industry, benefits from optimized production processes but carries the inherent environmental burden of fossil fuel extraction and processing. The following guide delves into the quantitative data, experimental protocols, and process workflows to provide a comprehensive comparison.
Data Presentation: A Quantitative Comparison
The following table summarizes the cradle-to-gate life cycle assessment data for the production of 1 kg of this compound and dibutyl phthalate. The data for DBI is a composite estimate based on the LCA of its precursors, itaconic acid (from fermentation) and n-butanol, and includes an estimation for the esterification process. The data for DBP is derived from established LCA databases for its precursors, phthalic anhydride (B1165640) and n-butanol.
| Life Cycle Impact Category | This compound (DBI) (estimated) | Dibutyl Phthalate (DBP) | Unit | Key Contributing Factors |
| Global Warming Potential (GWP 100a) | 2.5 - 4.0 | 3.5 - 5.0 | kg CO₂ eq. | DBI: Energy for fermentation and purification of itaconic acid. DBP: Fossil feedstock extraction and processing for phthalic anhydride and n-butanol. |
| Cumulative Energy Demand (CED) | 80 - 120 | 90 - 130 | MJ eq. | DBI: High energy consumption in fermentation and downstream processing. DBP: Energy intensity of petrochemical refining and synthesis. |
| Acidification Potential (AP) | 0.02 - 0.04 | 0.03 - 0.05 | kg SO₂ eq. | DBI: Emissions from electricity generation for the biorefinery. DBP: SOx emissions from fossil fuel combustion during chemical synthesis. |
| Eutrophication Potential (EP) | 0.01 - 0.03 | 0.01 - 0.02 | kg N eq. | DBI: Nutrient inputs for fermentation and wastewater treatment. DBP: Nitrogen oxide emissions from combustion processes. |
Note: The ranges for DBI reflect the variability in bio-based production technologies and energy sources. The data for DBP is based on established industrial processes.
Experimental Protocols and Methodologies
The life cycle assessments referenced and synthesized in this guide adhere to the principles outlined in the ISO 14040 and 14044 standards.
Goal and Scope
The goal of this assessment is to compare the potential environmental impacts of producing 1 kg of this compound and 1 kg of dibutyl phthalate. The system boundary is "cradle-to-gate," encompassing the extraction of raw materials through to the synthesis of the final monomer, ready for distribution. The functional unit for this comparison is 1 kg of the respective monomer.
Life Cycle Inventory (LCI)
This compound (DBI): The LCI for DBI is compiled from two primary stages:
-
Itaconic Acid Production: The inventory data for itaconic acid production is based on the fermentation of sugars (e.g., from corn or sugarcane). This includes the agricultural inputs for feedstock cultivation, energy for biorefinery operations (sterilization, agitation, aeration), and downstream processing (filtration, crystallization, and drying).
-
Esterification: The synthesis of DBI involves the esterification of itaconic acid with n-butanol. The LCI for this stage includes the energy required for heating, mixing, and purification (e.g., distillation to remove water and unreacted reagents), as well as the input of n-butanol. Due to a lack of specific industrial data for DBI esterification, energy consumption was estimated based on similar esterification processes.
Dibutyl Phthalate (DBP): The LCI for DBP is based on well-established industrial processes and data from life cycle databases. The key stages are:
-
Phthalic Anhydride Production: This involves the catalytic oxidation of o-xylene (B151617) or naphthalene, which are derived from crude oil refining. The inventory includes the energy and emissions associated with these petrochemical processes.
-
n-Butanol Production: Typically produced via the oxo process from propylene, another petrochemical derivative.
-
Esterification: The reaction of phthalic anhydride with n-butanol. The inventory accounts for the energy inputs for the reaction and subsequent purification steps.
Life Cycle Impact Assessment (LCIA)
The environmental impacts are assessed using standard characterization models such as the IPCC 2013 for Global Warming Potential (100-year time horizon), CML-IA for Acidification and Eutrophication Potentials, and the Cumulative Energy Demand method.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of a comparative life cycle assessment, the following diagrams illustrate the key stages and relationships.
Caption: A flowchart illustrating the four main phases of a comparative Life Cycle Assessment.
Caption: A simplified diagram showing the production pathways for DBI and DBP.
Conclusion
This comparative life cycle assessment provides a preliminary overview of the environmental profiles of this compound and dibutyl phthalate. The findings suggest that while bio-based monomers like DBI offer a promising route to reducing our reliance on fossil fuels and mitigating climate change, the energy intensity of their production processes remains a significant hurdle. Further research and technological advancements in biorefining and catalysis are crucial to enhance the environmental performance of DBI. For petrochemical-based monomers like DBP, continued efforts to improve energy efficiency and implement carbon capture technologies are essential to reduce their environmental footprint. This guide serves as a foundational resource for professionals in the chemical and pharmaceutical industries to make more informed decisions regarding material selection and process development, with a clear understanding of the environmental trade-offs involved.
Safety Operating Guide
Proper Disposal of Dibutyl Itaconate: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount in scientific research. This document provides a comprehensive, step-by-step guide for the proper disposal of dibutyl itaconate, a common reagent in various industrial and research applications. Adherence to these procedures will help safeguard personnel and the environment, ensuring compliance with regulatory standards.
This compound, while not classified as a hazardous substance under all regulations, requires careful handling and disposal due to its potential for polymerization and environmental impact.[1][2][3] This guide outlines the necessary precautions, disposal methods, and regulatory considerations for researchers, scientists, and drug development professionals.
I. Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound in a safe manner.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[4] In case of potential vapor or mist generation, use a local exhaust ventilation system or a fume hood.[1][2]
-
Storage: Store this compound in a cool, dark, and well-ventilated area in a tightly closed container.[1][2][4] Keep it away from incompatible materials such as oxidizing agents, heat, and light, which can trigger polymerization.[1][2][4]
-
Spill Management: In the event of a spill, absorb the material with an inert, dry absorbent like sand or vermiculite.[1][2] Collect the absorbed material into a covered container for proper disposal.[1][2] Prevent the spilled chemical from entering drains or waterways.[2][4]
II. Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 2155-60-4 | [1][2] |
| Molecular Formula | C13H22O4 | [1][2] |
| Physical State | Liquid | [1] |
| Appearance | Colorless to very pale yellow, clear | [1] |
| Boiling Point | 190°C at 8.0 kPa | [1] |
| Flash Point | 138°C (276.8°F) | [1] |
| Density | 0.98 g/mL | [1] |
| Water Solubility | Limited | [5] |
III. Step-by-Step Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service, which typically involves incineration.[1]
-
Waste Identification and Segregation:
-
Clearly label the waste container as "this compound Waste."
-
Do not mix this compound with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
-
Containerization:
-
Use a chemically compatible and properly sealed container for waste collection.
-
Fill liquid waste containers to no more than 75% capacity to allow for vapor expansion and prevent spills during transport.[6]
-
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the storage area has secondary containment to capture any potential leaks.[6]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
-
Disposal must be conducted by qualified personnel who are knowledgeable about all applicable federal, state, and local regulations.[2]
-
-
Disposal Method:
IV. Empty Container Disposal
Empty containers that previously held this compound must also be disposed of properly.
-
Triple-rinse the empty container with a suitable solvent.
-
The rinsate should be collected and disposed of as chemical waste.
-
After triple-rinsing and air-drying, the container can often be disposed of as regular waste, but it is essential to deface or remove the original label.[7] Always confirm this procedure with your local EHS guidelines.
V. Regulatory Framework
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as by state and local regulations.[6][8] It is the responsibility of the waste generator to determine if a waste is hazardous and to manage it in accordance with these regulations.[8][9]
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. This compound | C13H22O4 | CID 75080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Registration Dossier - ECHA [echa.europa.eu]
- 5. CAS 2155-60-4: this compound | CymitQuimica [cymitquimica.com]
- 6. Chemical waste - Wikipedia [en.wikipedia.org]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. youtube.com [youtube.com]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling Dibutyl itaconate
Essential Safety and Handling Guide for Dibutyl Itaconate
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for managing this compound in the laboratory, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the correct use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound, with a focus on providing a safe laboratory environment.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary if there is a splash hazard.[1] |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber gloves are recommended for handling esters.[2] Nitrile gloves may also be suitable, but breakthrough times should be considered. Always inspect gloves for integrity before use. |
| Skin and Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact.[1] For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised. Protective boots may be required depending on the situation.[1] |
| Respiratory Protection | Vapor Respirator | To be used in areas with inadequate ventilation or when vapor or mist generation is likely.[1] All use must follow local and national regulations. |
Glove Selection and Breakthrough Times
| Chemical (as proxy) | Nitrile Rubber | Natural Rubber | Neoprene | Butyl Rubber |
| Dibutyl phthalate | Good | Poor | Good | Very Good |
Rating Key:
-
Very Good: Breakthrough time generally greater than 8 hours.
-
Good: Breakthrough time generally greater than 4 hours.
-
Fair: Breakthrough time generally greater than 1 hour.
-
Poor (Not Recommended): Breakthrough time generally less than 1 hour.
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow minimizes the risk of exposure and contamination. The following diagram outlines the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization and Segregation:
-
Unused this compound: Should be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent pads, gloves, and disposable lab coats, should also be disposed of as chemical waste.
Disposal Procedures:
-
Containment: All waste materials should be collected in a suitable, sealed, and clearly labeled container.
-
Regulatory Compliance: Disposal must be carried out in accordance with all applicable federal, state, and local regulations.[3] It is the responsibility of the user to be aware of and adhere to these regulations.
-
Professional Disposal: Consider using a licensed professional waste disposal service.[4] Chemical incineration with an afterburner and scrubber system may be a suitable disposal method.[2]
-
Environmental Precaution: Prevent the product from entering drains, waterways, or the soil.[3]
Emergency Procedures
In the event of exposure or a spill, follow these first-aid and containment measures:
-
Eye Contact: Immediately rinse with plenty of water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention if irritation persists.
-
Skin Contact: Remove all contaminated clothing immediately.[1] Wash the affected area with soap and water.
-
Inhalation: Move the individual to fresh air and keep them in a comfortable position for breathing.[1]
-
Spill: For a small spill, absorb the material with dry sand or another inert absorbent and place it in a covered container for disposal.[1][2] For a large spill, contain it by bunding.[1] Ensure the area is well-ventilated.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
